molecular formula C8H18S2 B1199301 Dibutyl disulfide CAS No. 629-45-8

Dibutyl disulfide

Cat. No.: B1199301
CAS No.: 629-45-8
M. Wt: 178.4 g/mol
InChI Key: CUDSBWGCGSUXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl disulfide, also known as 5, 6-dithiadecane, belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a sulfurous tasting compound that can be found in green vegetables and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(butyldisulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18S2/c1-3-5-7-9-10-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDSBWGCGSUXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSSCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060874
Record name Disulfide, dibutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

229.00 to 233.00 °C. @ 760.00 mm Hg
Record name Dibutyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

629-45-8
Record name Butyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disulfide, dibutyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, dibutyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibutyl disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.084
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z77EF35C0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dibutyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029569
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibutyl Disulfide: Chemical Properties and Structure

Introduction

This compound, also known as butyl disulfide or 5,6-dithiadecane, is an organosulfur compound with the chemical formula C₈H₁₈S₂.[1][2][3][4][5] It is characterized by a disulfide bond (S-S), which is a key functional group that dictates its chemical reactivity and biological activity.[6] This compound is a clear, colorless to very slightly brown or pale yellow liquid with a distinct sulfurous odor.[1][7] this compound and related organosulfur compounds are found in nature and have applications in various fields, including as flavoring agents, in materials science, and as intermediates in organic synthesis.[6][7] This guide provides a comprehensive overview of its chemical and physical properties, structure, reactivity, and methods for its synthesis.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₈H₁₈S₂[1][2][3][4][5][8]
Molecular Weight 178.36 g/mol [1][2][8]
CAS Registry Number 629-45-8[1][2][3][4][5][8]
Appearance Clear colorless to very slightly brown/pale yellow liquid[1][7]
Odor Sulfurous[1][7]
Odor Threshold 0.00021 ppm[1]
Melting Point -94 °C[1]
Boiling Point 229-233 °C at 760 mmHg[1][2][7][8]
Density 0.938 g/mL at 25 °C[1][8]
Refractive Index (n20/D) 1.492[1][7][8]
Vapor Pressure 52 mmHg at 37.7 °C[1][7][8]
Flash Point 93 °C (199.4 °F) - closed cup[1][7][8]
Water Solubility Immiscible; 4.292 mg/L at 25 °C (estimated)[1][7]
LogP (o/w) 5.207 (estimated)[1][7]

Chemical Structure and Identification

This compound consists of two butyl groups linked by a disulfide bond. The linear formula is CH₃(CH₂)₃SS(CH₂)₃CH₃.[8]

  • IUPAC Name: 1-(butyldisulfanyl)butane[2]

  • SMILES String: CCCCSSCCCC[2][8]

  • InChI Key: CUDSBWGCGSUXDB-UHFFFAOYSA-N[3][4][8]

Caption: 2D Chemical Structure of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey FeaturesSource(s)
¹H NMR Spectra available for confirmation of proton environments.[2][9]
Mass Spectrometry Molecular Ion (M+): m/z 178. Key fragments at m/z 122 and 57.[2][9][10]
IR Spectroscopy Data available in the NIST Chemistry WebBook.[2][3][11]

Chemical Reactivity and Synthesis

The chemistry of this compound is dominated by the disulfide bond.

Reactivity: The sulfur-sulfur bond is the most reactive site in the molecule. It is susceptible to both reduction and oxidation.[6]

  • Reductive Cleavage: The S-S bond can be readily cleaved by reducing agents to yield two molecules of butanethiol. This reversibility is a key feature of disulfide bonds in biological systems.[6]

  • Oxidation: The sulfur atoms can be oxidized to higher oxidation states, forming compounds like thiosulfinates and thiosulfonates.[6]

  • Radical Formation: The S-S bond can undergo facile cleavage, particularly under photoirradiation, to generate thiyl radicals (RS•). These radicals can participate in a variety of bond-forming reactions.[6]

G cluster_0 This compound (Bu-S-S-Bu) cluster_1 Reactions start Bu-S-S-Bu reduction 2 Bu-SH (Butanethiol) start->reduction Reduction oxidation Oxidized Products (e.g., Thiosulfinate) start->oxidation Oxidation cleavage 2 Bu-S• (Thiyl Radicals) start->cleavage Photoirradiation / Heat G prep_s2 Prepare Na₂S₂ Solution (Na₂S + S in H₂O) react Combine Phases & Stir Vigorously (Room Temperature) prep_s2->react prep_org Prepare Organic Phase (1-Bromobutane + Catalyst in DCM) prep_org->react monitor Monitor Reaction (TLC or GC-MS) react->monitor workup Work-up: Separate Layers, Wash with H₂O & Brine monitor->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry purify Purify: Filter & Concentrate (Rotovap) dry->purify product This compound Product purify->product

References

Synthesis of High-Purity Dibutyl Disulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl disulfide, a key organosulfur compound, finds significant applications in pharmaceutical and industrial chemistry. Its role as a precursor in the synthesis of various bioactive molecules and its utility as a high-pressure lubricant additive and a component in flavoring agents underscore the necessity for reliable and efficient synthetic routes to obtain this compound in high purity. This technical guide provides a comprehensive overview of the primary methods for synthesizing high-purity this compound, with a focus on detailed experimental protocols, comparative analysis of synthetic routes, and robust analytical techniques for purity assessment. The methodologies discussed herein are designed to equip researchers, scientists, and drug development professionals with the requisite knowledge to produce and characterize high-purity this compound for their specific applications.

Introduction

This compound (DBDS) is an organic chemical compound with the molecular formula C₈H₁₈S₂. Structurally, it consists of two butyl groups linked by a disulfide bond. The disulfide linkage is a pivotal functional group in various biological and chemical systems, contributing to the structural integrity of proteins and participating in redox processes. In the context of drug development, this compound and its derivatives are explored for their potential therapeutic properties. Furthermore, in industrial settings, it serves as a valuable chemical intermediate and additive.

The synthesis of high-purity this compound is paramount to ensure the desired reactivity, avoid side reactions, and meet the stringent quality standards required in pharmaceutical and fine chemical manufacturing. This guide details the most effective and commonly employed synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate method based on factors such as yield, purity, cost-effectiveness, and environmental impact.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two primary approaches: the oxidation of 1-butanethiol and the reaction of a butyl halide with a sulfur-containing reagent. Each of these routes encompasses several variations with distinct advantages and disadvantages.

Oxidation of 1-Butanethiol

The oxidative coupling of thiols is a direct and widely used method for the formation of symmetrical disulfides. This approach involves the oxidation of two molecules of 1-butanethiol to form one molecule of this compound.

The use of atmospheric oxygen as the oxidant presents a green and cost-effective method for the synthesis of this compound. This reaction is typically catalyzed by a base.

  • Experimental Protocol:

    • To a round-bottom flask, add 1-butanethiol (1.0 equivalent).

    • Add a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine (TEA) (1.0-1.2 equivalents).

    • Stir the reaction mixture vigorously at room temperature under an open-air atmosphere.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 24-48 hours.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by vacuum distillation.

Hydrogen peroxide is a clean and efficient oxidant, with water being the only byproduct. This method can be performed under mild conditions.

  • Experimental Protocol:

    • In a round-bottom flask, dissolve 1-butanethiol (1.0 equivalent) in a suitable solvent such as trifluoroethanol.

    • Cool the mixture in an ice bath.

    • Add 30% aqueous hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for 8-12 hours.

    • Monitor the reaction by TLC or GC.

    • After the reaction is complete, add a solution of sodium sulfite to quench any excess hydrogen peroxide.

    • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.

    • Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

Iodine can be used as a catalyst in the aerobic oxidation of thiols, offering a sustainable and efficient method.

  • Experimental Protocol:

    • To a solution of 1-butanethiol (1.0 equivalent) in ethyl acetate, add a catalytic amount of iodine (e.g., 5 mol%).

    • Stir the reaction mixture under an oxygen atmosphere (e.g., using an oxygen balloon) at an elevated temperature (e.g., 70 °C) for 4-6 hours.[1]

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Synthesis from Butyl Halides

An alternative approach involves the use of butyl halides, such as 1-bromobutane, and a sulfur source to construct the disulfide bond.

This method involves the reaction of an alkyl halide with a pre-formed or in-situ generated sodium disulfide.

  • Experimental Protocol:

    • Prepare an aqueous solution of sodium disulfide by dissolving sodium sulfide nonahydrate (Na₂S·9H₂O) and elemental sulfur in water.

    • In a separate flask, dissolve 1-bromobutane and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in an organic solvent like dichloromethane.

    • Add the aqueous sodium disulfide solution to the organic solution of 1-bromobutane.

    • Stir the biphasic mixture vigorously at room temperature for 30-60 minutes.

    • Monitor the reaction by TLC or GC.

    • After completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by vacuum distillation.

Quantitative Data Summary

The following table provides a comparative summary of the different synthetic routes for this compound and its analogs, highlighting key quantitative parameters.

MethodStarting MaterialKey Reagents/CatalystSolventReaction TimeYield (%)Purity (%)
Air Oxidation 1-ButanethiolTriethylamineDMF24-48 h~90-95>98
H₂O₂ Oxidation 1-Butanethiol30% H₂O₂Trifluoroethanol8-12 h~95>99
Iodine-Catalyzed Oxidation 1-ButanethiolI₂ (cat.), O₂Ethyl Acetate4-6 h>95[1]>99
From 1-Bromobutane 1-BromobutaneNa₂S₂, TBABDichloromethane/Water0.5-1 h~93>99

Note: Yields and purity are based on reported values for analogous compounds and may vary depending on specific reaction conditions and purification methods.

Purification of this compound

Achieving high purity is critical for most applications of this compound. The primary methods for purification are vacuum distillation and column chromatography.

Vacuum Distillation

Due to its relatively high boiling point (229-233 °C at atmospheric pressure), distillation under reduced pressure is the preferred method for purifying this compound to prevent decomposition.[2]

  • Protocol:

    • Assemble a fractional distillation apparatus suitable for vacuum operation.

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Gradually reduce the pressure using a vacuum pump.

    • Heat the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at the expected boiling point at the given pressure. For this compound, the boiling point is approximately 117-118 °C at 20 mmHg.

    • Monitor the purity of the collected fractions by GC.

Column Chromatography

For the removal of polar impurities or closely boiling isomers, column chromatography can be employed.

  • Protocol:

    • Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate).

    • Collect fractions and analyze them by TLC or GC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization for Purity Assessment

The purity of the synthesized this compound should be rigorously assessed using appropriate analytical techniques.

Gas Chromatography (GC)

GC is the most common and effective method for determining the purity of volatile compounds like this compound. A Flame Ionization Detector (FID) is typically used for quantification.

  • Experimental Protocol:

    • Instrument: Gas chromatograph equipped with an FID.

    • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

    • Sample Preparation: Dilute a small amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or hexane).

    • Analysis: Inject a small volume (e.g., 1 µL) of the sample and record the chromatogram. The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized this compound and identifying any potential impurities.

  • ¹H NMR (in CDCl₃):

    • δ ~2.7 ppm (triplet, 4H, -S-CH₂-)

    • δ ~1.7 ppm (sextet, 4H, -CH₂-CH₂-S-)

    • δ ~1.4 ppm (sextet, 4H, -CH₂-CH₃)

    • δ ~0.9 ppm (triplet, 6H, -CH₃)

  • ¹³C NMR (in CDCl₃):

    • δ ~39.0 ppm (-S-CH₂-)

    • δ ~33.0 ppm (-CH₂-CH₂-S-)

    • δ ~22.0 ppm (-CH₂-CH₃)

    • δ ~13.5 ppm (-CH₃)

Visualizations

Experimental Workflows

Synthesis_Workflow cluster_oxidation Oxidation of 1-Butanethiol cluster_halide From 1-Bromobutane cluster_purification Purification and Analysis Start_Ox 1-Butanethiol Oxidation Oxidation (Air, H2O2, or I2/O2) Start_Ox->Oxidation Crude_DBDS_Ox Crude this compound Oxidation->Crude_DBDS_Ox Crude_DBDS Crude this compound Crude_DBDS_Ox->Crude_DBDS Start_Hal 1-Bromobutane Reaction Reaction with Sodium Disulfide Start_Hal->Reaction Crude_DBDS_Hal Crude this compound Reaction->Crude_DBDS_Hal Crude_DBDS_Hal->Crude_DBDS Purification Purification (Vacuum Distillation or Column Chromatography) Crude_DBDS->Purification Pure_DBDS High-Purity This compound Purification->Pure_DBDS Analysis Purity Assessment (GC, NMR) Pure_DBDS->Analysis

Caption: General workflows for the synthesis of high-purity this compound.

Logical Relationship of Synthesis Routes

Synthesis_Routes cluster_precursors Starting Materials cluster_methods Synthetic Methods cluster_reagents Key Reagents Dibutyl_Disulfide High-Purity This compound Butanethiol 1-Butanethiol Oxidation Oxidative Coupling Butanethiol->Oxidation Bromobutane 1-Bromobutane Nucleophilic_Substitution Nucleophilic Substitution Bromobutane->Nucleophilic_Substitution Oxidation->Dibutyl_Disulfide Oxidants Oxidants (Air, H2O2, I2/O2) Oxidation->Oxidants Nucleophilic_Substitution->Dibutyl_Disulfide Sulfur_Source Sulfur Source (Sodium Disulfide) Nucleophilic_Substitution->Sulfur_Source

Caption: Logical relationships between starting materials and synthesis methods.

Conclusion

The synthesis of high-purity this compound is achievable through several reliable methods. The oxidation of 1-butanethiol, particularly using clean oxidants like hydrogen peroxide or employing iodine-catalyzed aerobic conditions, offers high yields and purity with favorable environmental considerations. The synthesis from 1-bromobutane provides a rapid alternative. The choice of the optimal synthetic route will depend on the specific requirements of the application, including scale, cost, and available resources. Rigorous purification, primarily through vacuum distillation, and comprehensive analytical characterization by GC and NMR are essential to ensure the high purity required for pharmaceutical and specialized chemical applications. This guide provides a solid foundation for researchers and professionals to confidently synthesize and characterize high-purity this compound.

References

An In-depth Technical Guide to Dibutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibutyl disulfide, a key organosulfur compound. It covers its fundamental chemical properties, synthesis methodologies, and significant applications, with a particular focus on its relevance to drug development and materials science.

Chemical Identification and Synonyms

This compound is an organic disulfide with the chemical formula C8H18S2.[1][2][3][4][5] Its unique properties make it a valuable reagent in various chemical and pharmaceutical applications.[6]

CAS Number: 629-45-8[1][2][3][4][5][7]

Synonyms:

  • Butyl Disulfide[1][2][3][5][7]

  • DBDS[3][6]

  • Dibutyl Disulphide[5]

  • 5,6-Dithiadecane[4]

  • 1-(Butyldisulfanyl)butane[4]

  • n-Butyl disulfide[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. This data is essential for its handling, application in experimental setups, and for computational modeling.

PropertyValueReference
Molecular Formula C8H18S2[3][5][7]
Molecular Weight 178.36 g/mol [1][2][4][7]
Appearance Colorless to light yellow or light orange liquid[3][4][5]
Odor Sulfurous[4]
Density 0.938 g/mL at 25 °C[2][4][8]
0.94 g/cm³ at 20 °C[1]
Melting Point -94 °C[1][4]
Boiling Point 229-233 °C[2][8]
Flash Point 93 °C (closed cup)[1][2]
Vapor Pressure 52 mmHg at 37.7 °C[2][8]
Refractive Index n20/D 1.492[2][8]
Water Solubility Immiscible[4]
SMILES String CCCCSSCCCC[2][8]
InChI Key CUDSBWGCGSUXDB-UHFFFAOYSA-N[1][2][8]

Synthesis of this compound

This compound can be synthesized through several routes. A common laboratory and industrial method involves the reaction of an alkyl halide with a disulfide source. Below is a generalized experimental workflow for the synthesis of this compound from 1-bromobutane and sodium disulfide.

cluster_prep Preparation of Sodium Disulfide cluster_reaction Biphasic Reaction cluster_workup Workup and Purification Na2S Sodium Sulfide (Na2S·9H2O) Na2S2_sol Aqueous Sodium Disulfide (Na2S2) Solution Na2S->Na2S2_sol S8 Elemental Sulfur (S8) S8->Na2S2_sol H2O Water H2O->Na2S2_sol Reaction Vigorous Stirring Room Temperature Na2S2_sol->Reaction Bromobutane 1-Bromobutane in Dichloromethane Bromobutane->Reaction PTC Phase-Transfer Catalyst (e.g., DDAB) PTC->Reaction Separation Phase Separation Reaction->Separation Washing Washing of Organic Layer (Water, Brine) Separation->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Concentration in vacuo Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S₈)

  • 1-Bromobutane

  • Didecyldimethylammonium bromide (DDAB) or another suitable phase-transfer catalyst

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Disulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate (1.2 equivalents) and elemental sulfur (1.1 equivalents) in water.

  • Preparation of Organic Phase: In a separate flask, dissolve 1-bromobutane (1.0 equivalent) and the phase-transfer catalyst (e.g., DDAB, 2-5 mol%) in dichloromethane.

  • Reaction: Add the aqueous sodium disulfide solution to the organic solution of 1-bromobutane. Stir the resulting biphasic mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by distillation or column chromatography to yield the final product.

Applications in Drug Development and Research

This compound and the disulfide bond functionality are of significant interest in drug development and various research fields.

Organosulfur compounds, including disulfides, have a long history as antibacterial agents.[9][10] The disulfide linkage is crucial for the bioactivity of many of these compounds.[9] They can interfere with bacterial cellular processes by reacting with thiol groups in essential proteins, such as enzymes involved in lipid biosynthesis, or by generating reactive oxygen species that damage bacterial DNA.[9] this compound can serve as a model compound or a synthetic precursor for developing new antimicrobial agents that leverage the reactivity of the disulfide bond.[9]

Disulfide bonds are critical for stabilizing the three-dimensional structures of many bioactive peptides and proteins.[11] However, the inherent chemical lability of disulfide bonds can be a drawback in drug development, leading to issues with stability and shelf-life.[11] Research into disulfide bond surrogates, such as methylene thioacetal linkages, aims to overcome these limitations.[11] this compound is used in fundamental studies to understand the chemistry of disulfide exchange reactions and the interactions of disulfide-containing molecules in biological systems.[6]

cluster_drug_dev Drug Delivery System Design cluster_tumor_env Tumor Microenvironment Polymer Biocompatible Polymer Linker Disulfide Linker (Redox-sensitive) Polymer->Linker Drug Anticancer Drug Drug->Linker Prodrug Polymer-Drug Conjugate (Prodrug Nanoparticle) Linker->Prodrug Cleavage Disulfide Bond Cleavage (Thiol-Disulfide Exchange) Prodrug->Cleavage Targeted Delivery GSH High Glutathione (GSH) Concentration GSH->Cleavage Release Drug Release Cleavage->Release

Caption: Role of disulfide bonds in targeted drug delivery.

This diagram illustrates a strategy in which a drug is linked to a polymer via a disulfide bond.[12] In the tumor microenvironment, which has a high concentration of glutathione (GSH), the disulfide bond is cleaved, leading to the targeted release of the drug.[12]

This compound and related thioethers are used in surface science to study the formation of self-assembled monolayers (SAMs).[13] Understanding the adsorption and interaction of such molecules on surfaces, like copper, is crucial for developing new nanoscale devices and materials.[13]

This protocol outlines a method for the separation and quantification of this compound from an aqueous caustic waste emulsion, relevant to industrial process control and environmental monitoring.

Materials:

  • Oil-in-water (OIW) emulsion containing this compound

  • Nanobubble generator (e.g., via hydrodynamic cavitation)

  • Dissolved Air Flotation (DAF) column

  • Gas chromatograph (GC)

  • Polyelectrolytes (e.g., Chitosan, Cationic polyacrylamide - CPAM) (optional)

Procedure:

  • Preparation of Emulsion: Prepare a synthetic OIW emulsion by stabilizing this compound in an aqueous caustic solution (e.g., 4% by weight) using a surfactant (e.g., Polysorbate) and an ultrasonic mixer. The initial concentration of this compound should be known (e.g., 1100 mg/L).

  • Nanobubble Flotation:

    • Introduce the OIW emulsion into the DAF column.

    • Generate nanobubbles (e.g., with an average diameter of 120 nm) and inject them into the DAF column.

    • Optionally, add a polyelectrolyte like Chitosan or CPAM to enhance flocculation and separation.

  • Sampling: Collect samples from the bottom outlet of the flotation column at specific time intervals (e.g., after 10 minutes).

  • Quantification by GC: Analyze the collected samples using a gas chromatograph to determine the residual concentration of this compound.

  • Calculation of Removal Efficiency: Calculate the removal efficiency of this compound based on the initial and final concentrations.

Safety Information

This compound is a chemical that requires careful handling. It is classified as a warning-level hazard and can cause skin and eye irritation, as well as respiratory tract irritation.[1][2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2][4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2][4]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store at temperatures between 2-30°C.[1][4]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.

References

Dibutyl Disulfide: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl disulfide, a volatile organosulfur compound, is a significant contributor to the aroma and flavor profiles of various plants and is also produced by certain microorganisms. Beyond its sensory characteristics, this compound and related organosulfur compounds have garnered scientific interest for their potential biological activities, including antimicrobial and insecticidal properties. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailed experimental protocols for its extraction, isolation, and identification, and an examination of a key signaling pathway influenced by related organosulfur compounds.

Natural Occurrence and Quantitative Data

This compound is found in a variety of natural sources, most notably in plants of the Allium and Ferula genera, as well as being a volatile metabolite of some bacteria and fungi. The concentration of this compound can vary significantly depending on the species, environmental conditions, and the extraction and analytical methods used.

Plant Kingdom

Allium Species (Onion, Garlic, and relatives):

Organosulfur compounds are characteristic components of the genus Allium. While diallyl disulfide is a principal component in garlic, this compound and its isomers have been identified in onion (Allium cepa) volatiles. The formation of these compounds is typically initiated by the enzymatic action of alliinase on S-alk(en)yl-L-cysteine sulfoxide precursors when the plant tissues are disrupted[1][2]. The concentration of dipropyl disulfide, a closely related compound, has been quantified in diced onion bulbs at 1175.88 µg/g fresh weight[2]. In fresh-cut onions, dipropyl disulfide is one of the main volatile compounds responsible for their strong aroma[3].

Ferula assa-foetida (Asafoetida):

The oleo-gum-resin of Ferula assa-foetida is a rich source of sulfur-containing compounds. Various studies have identified isomers of butyl disulfide as major constituents of its essential oil. The relative abundance of these compounds can be influenced by the geographical origin and the time of resin collection.

Plant SpeciesPlant Part / ProductCompoundConcentration / Relative Abundance (%)Reference
Ferula assa-foetidaOleo-gum-resin(E)-1-propenyl sec-butyl disulfide20.3 - 53.77[4]
Ferula assa-foetidaOleo-gum-resin(Z)-1-propenyl sec-butyl disulfide27.7 - 35.6[4]
Ferula assa-foetidaFruit Essential Oil(Z)-1-propenyl sec-butyl disulfide5.89[[“]]
Microbial Kingdom

Bacteria:

Certain bacteria are known to produce volatile sulfur compounds, including disulfides. For instance, dimethyl disulfide (DMDS) is a common volatile emitted by various rhizobacteria such as Pseudomonas fluorescens and Serratia plymuthica[6]. While specific quantitative data for this compound from bacteria is limited, the production of a range of disulfide compounds by bacteria is well-documented[6][7].

Fungi:

Fungi are also known producers of volatile sulfur compounds. For example, various disulfides, including dimethyl disulfide and diethyl disulfide, have been detected in the headspace of cultures of the fungus Schizophyllum commune[8].

Experimental Protocols

The extraction, isolation, and identification of this compound from natural sources require specific methodologies due to its volatile nature.

Extraction of Essential Oils

2.1.1. Steam Distillation (for Allium species):

This method is suitable for extracting volatile compounds from plant material.

  • Apparatus: Steam generator, distilling flask with a Claisen adapter, condenser, and receiving flask.

  • Procedure:

    • Mince fresh plant material (e.g., 1 kg of onion bulbs) to disrupt the cell structure.

    • Place the minced material into the distilling flask and add water to cover it.

    • Connect the flask to the steam distillation apparatus.

    • Pass steam through the plant material. The steam will carry the volatile compounds, including this compound.

    • Condense the steam and volatile mixture in the condenser.

    • Collect the distillate in the receiving flask. The essential oil, containing this compound, will form a separate layer from the water.

    • Separate the oil layer and dry it over anhydrous sodium sulfate.

2.1.2. Solvent Extraction (for Ferula assa-foetida oleo-gum-resin):

This method is effective for extracting compounds from resinous materials.

  • Materials: Ferula assa-foetida oleo-gum-resin, dichloromethane (or another suitable organic solvent), rotary evaporator.

  • Procedure:

    • Grind the oleo-gum-resin to a fine powder.

    • Macerate the powder in dichloromethane at room temperature for 24 hours with occasional stirring.

    • Filter the mixture to remove solid particles.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.

Isolation and Identification

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is the primary technique for separating and identifying volatile compounds like this compound.

  • Sample Preparation:

    • Dilute the essential oil or crude extract in a suitable solvent (e.g., dichloromethane).

    • For headspace analysis of microbial volatiles, use a solid-phase microextraction (SPME) fiber to adsorb the volatile compounds from the headspace of the culture.

  • GC-MS Parameters (Typical):

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C (hold for 2 min), then ramp to 250 °C at a rate of 5 °C/min (hold for 5 min).

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Identification:

    • Compare the obtained mass spectrum with reference spectra from libraries such as NIST[9].

    • The mass spectrum of this compound shows a characteristic molecular ion peak at m/z 178 and major fragment ions at m/z 122, 89, 57, and 41[10][11].

    • Confirm the identification by comparing the retention index with literature values.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information for the confirmation of this compound.

  • ¹H NMR (300 MHz, CDCl₃):

    • δ 2.69 (t, 4H, -S-CH₂-)

    • δ 1.64 (sextet, 4H, -S-CH₂-CH₂-)

    • δ 1.42 (sextet, 4H, -CH₂-CH₃)

    • δ 0.93 (t, 6H, -CH₃)[12]

  • ¹³C NMR (75.5 MHz, CDCl₃):

    • The ¹³C NMR spectrum will show four distinct signals corresponding to the four different carbon environments in the butyl chain. The Cβ chemical shift is particularly sensitive to the disulfide bond formation[13].

Signaling Pathways

While specific signaling pathways for this compound are not extensively characterized, research on closely related organosulfur compounds from garlic, such as diallyl disulfide (DADS), provides valuable insights into their mechanisms of action. These compounds are known to modulate key cellular pathways involved in oxidative stress response and apoptosis.

Nrf2 Signaling Pathway

Organosulfur compounds from garlic are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress[[“]][14][15].

Caption: Nrf2 signaling pathway activation by garlic organosulfur compounds.

PI3K/Akt/mTOR Apoptosis Pathway

Diallyl disulfide has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[16][17].

PI3K_Akt_mTOR_Pathway DADS Diallyl Disulfide (DADS) PI3K PI3K DADS->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Diallyl disulfide-induced apoptosis via the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a naturally occurring organosulfur compound with a widespread distribution in the plant and microbial kingdoms. Its presence in common food items like onions and in traditional remedies like asafoetida underscores the importance of understanding its chemical properties and biological activities. The experimental protocols outlined in this guide provide a robust framework for the extraction, isolation, and confident identification of this compound from various natural matrices. Furthermore, the elucidation of signaling pathways affected by related organosulfur compounds opens avenues for future research into the therapeutic potential of this compound and its analogs. This technical guide serves as a valuable resource for researchers and professionals in natural product chemistry, food science, and drug development.

References

Thermal decomposition pathways of Dibutyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Decomposition Pathways of Dibutyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition pathways of this compound, with a focus on its isomers, di-n-butyl disulfide and di-t-butyl disulfide. The thermal stability and decomposition products of these compounds are critical considerations in various applications, including the formulation and development of pharmaceuticals where sulfur-containing compounds may be present.

Introduction

This compound (C₈H₁₈S₂) exists as two primary isomers: di-n-butyl disulfide and di-t-butyl disulfide. Their structural differences significantly influence their thermal stability and decomposition mechanisms. Understanding these pathways is crucial for predicting degradation products, ensuring product stability, and developing robust analytical methods.

Thermal Stability of this compound Isomers

A kinetic study on the thermal decomposition of various dialkyl disulfides in tetralin solution revealed a stark contrast in the thermal stability of the two isomers. Under the studied conditions (196-217 °C), di-t-butyl disulfide was found to decompose at a rate comparable to diaryl disulfides, whereas di-n-butyl disulfide showed no signs of decomposition[1]. This indicates that di-n-butyl disulfide is significantly more thermally stable than its tert-butyl counterpart.

Hazardous decomposition of di-n-butyl sulfide, leading to the formation of carbon oxides and sulfur oxides, typically occurs under combustion conditions rather than inert thermal decomposition.

Thermal Decomposition of Di-t-Butyl Disulfide

The gas-phase thermolysis of di-t-butyl disulfide has been studied in detail, revealing a unimolecular decomposition pathway.

Decomposition Products

The primary products of the thermal decomposition of di-t-butyl disulfide are isobutene and hydrogen disulfide (H₂S₂).[2] Isobutane is also formed as a minor product.[2] The hydrogen disulfide may further decompose into elemental sulfur and hydrogen sulfide (H₂S), particularly on glass surfaces.[2]

Quantitative Data

The thermal decomposition of di-t-butyl disulfide follows first-order kinetics.[2] The Arrhenius parameters for this decomposition have been determined in both stirred-flow and static systems.

SystemTemperature Range (°C)Pressure Range (Torr)log k (s⁻¹)Activation Energy (Ea) (kJ/mol)Reference
Stirred-flow (Toluene carrier)330-400-14.6 ± 0.4 - (184 ± 4) / (2.303RT)184 ± 4[2]
Static246-30060-21213.6 ± 0.2 - (177 ± 2) / (2.303RT)177 ± 2[2]

A kinetic study of various disulfides in tetralin provided the following first-order rate constants for di-t-butyl disulfide decomposition:

Temperature (°C)k x 10⁵ (s⁻¹)
1961.3
2073.5
2177.8

The activation parameters in tetralin were determined to be:

  • Ea: 142 kJ/mol

  • log A: 12.8

Proposed Decomposition Pathways

A unimolecular mechanism for the gas-phase thermal decomposition of di-t-butyl disulfide has been proposed.[2] This mechanism involves the formation of isobutene and hydrogen t-butyl disulfide in the initial step, followed by the rapid decomposition of the latter into another molecule of isobutene and hydrogen disulfide.[2]

The following diagrams illustrate the proposed decomposition pathway and the experimental workflow for its analysis.

Decomposition_Pathway DBDS Di-t-butyl disulfide TS1 Transition State DBDS->TS1 Unimolecular Decomposition Intermediate Isobutene + Hydrogen t-butyl disulfide TS1->Intermediate Products 2 Isobutene + Hydrogen disulfide Intermediate->Products Rapid Decomposition H2S_S Hydrogen sulfide + Sulfur Products->H2S_S Surface Decomposition

Caption: Proposed unimolecular decomposition pathway of di-t-butyl disulfide.

Experimental Protocols

Detailed experimental protocols for studying the thermal decomposition of this compound would involve a combination of controlled pyrolysis followed by the analysis of the resulting products.

Gas-Phase Thermolysis (Stirred-Flow System)

This method is suitable for studying the kinetics of gas-phase reactions.

  • Apparatus: A stirred-flow reactor system with a toluene carrier gas stream. The reactor is typically made of quartz to minimize surface reactions.

  • Procedure:

    • Di-t-butyl disulfide is introduced into the heated toluene carrier gas stream.

    • The mixture flows through the stirred reactor maintained at a constant temperature (e.g., 330-400 °C).

    • The effluent from the reactor is rapidly cooled to quench the reaction.

    • The products are collected in a series of cold traps.

  • Analysis: The trapped products are analyzed by gas chromatography (GC) to identify and quantify the components. Hydrogen disulfide and hydrogen sulfide can be determined by classical chemical methods or specialized detectors.

Static System Pyrolysis

This method is used to study decomposition under static conditions.

  • Apparatus: A Pyrex or quartz reaction vessel of a known volume connected to a vacuum line and a pressure measurement device.

  • Procedure:

    • A known amount of di-t-butyl disulfide is introduced into the evacuated reaction vessel.

    • The vessel is heated to the desired temperature (e.g., 246-300 °C) in an oven.

    • The reaction progress is monitored by measuring the pressure increase over time.

    • At the end of the experiment, the vessel is cooled, and the products are collected for analysis.

  • Analysis: The non-condensable gases are analyzed by GC, and the condensable products are analyzed by GC-Mass Spectrometry (GC-MS) for identification and quantification.

Product Analysis by GC-MS
  • Sample Preparation: The collected decomposition products are dissolved in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, with the split ratio adjusted based on the sample concentration.

    • Oven Program: A temperature program starting from a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) to separate the volatile products.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: A mass range appropriate for the expected products (e.g., m/z 35-300).

  • Data Analysis: The identification of products is achieved by comparing their mass spectra with a library (e.g., NIST). Quantification is performed by integrating the peak areas and using calibration standards.

Experimental_Workflow cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis Pyrolysis_Setup Controlled Pyrolysis (Stirred-flow or Static System) Product_Collection Product Collection (Cold Traps) Pyrolysis_Setup->Product_Collection Sample_Prep Sample Preparation (Solvent Dissolution) Product_Collection->Sample_Prep GC_MS GC-MS Analysis Sample_Prep->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: General experimental workflow for studying disulfide thermolysis.

Conclusion

The thermal decomposition of this compound is highly dependent on its isomeric form. Di-n-butyl disulfide is thermally stable under conditions that readily decompose di-t-butyl disulfide. The decomposition of di-t-butyl disulfide proceeds via a unimolecular mechanism to yield primarily isobutene and hydrogen disulfide. Understanding these distinct thermal decomposition pathways is essential for professionals in research and drug development to ensure the stability and safety of products containing these moieties. The experimental protocols outlined provide a framework for further investigation into the thermal behavior of sulfur-containing compounds.

References

An In-depth Technical Guide to the Electrochemical Properties of Dibutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of dibutyl disulfide. The information is compiled from various scientific sources to assist researchers and professionals in understanding its redox behavior, which is crucial for its applications in various fields, including organic synthesis and drug development.

Introduction to this compound and its Electrochemical Relevance

This compound (C₈H₁₈S₂) is an organic disulfide compound that plays a role in various chemical and biological processes. The disulfide bond (S-S) is the key functional group that dictates its electrochemical behavior. The reversible nature of the disulfide bond, which can be cleaved and reformed through redox reactions, makes it a subject of interest in electrochemistry. Understanding the oxidation and reduction potentials, as well as the mechanisms of electron transfer, is fundamental for its application in areas such as redox-active drug design, development of redox-responsive materials, and as a catalyst in organic reactions.

Electrochemical Behavior of this compound

The electrochemical behavior of this compound is characterized by the redox activity of its disulfide bond. This section summarizes the key electrochemical parameters and the mechanisms involved in its oxidation and reduction.

Reduction of this compound

The electrochemical reduction of dialkyl disulfides, including this compound, typically proceeds via a two-electron transfer process, leading to the cleavage of the disulfide bond and the formation of two thiolates.

Mechanism of Reduction:

The generally accepted mechanism for the reduction of a disulfide (RSSR) is as follows:

RSSR + 2e⁻ → 2 RS⁻

Oxidation of this compound

The anodic oxidation of disulfides is a more complex process that can involve the sulfur atoms and potentially the alkyl chains, depending on the applied potential. For di-tert-butyl disulfide, a structural isomer of this compound, electrochemical oxidation has been shown to be a one-electron process at an initial potential.

At a potential of 1.3 V , one of the carbon-sulfur bonds cleaves, yielding a tert-butyl cation and a BuS-S• radical. At a more positive potential of 1.9 V , both carbon-sulfur bonds are cleaved. While these values are for the tert-butyl isomer, they provide a reasonable estimate for the oxidation potential of n-dibutyl disulfide.

Quantitative Electrochemical Data

Due to the limited availability of specific experimental data for n-dibutyl disulfide in the public domain, the following table summarizes the available and inferred electrochemical data.

Electrochemical ParameterValueCompoundReference ElectrodeSource
Reduction Potential (Ep,c) More negative than -1.888 VThis compoundNot Specified[1]
Oxidation Potential (Ep,a) ~1.3 V and ~1.9 Vdi-tert-butyl disulfideNot Specified

Note: The provided oxidation potentials are for the structural isomer di-tert-butyl disulfide and should be considered as an approximation for this compound. The reference electrode for the reduction potential of diphenyl disulfide was not specified in the available source, which is a critical piece of information for comparing potentials.

Experimental Protocols

This section outlines a general methodology for conducting cyclic voltammetry experiments to determine the electrochemical properties of this compound. This protocol is based on standard practices for similar organic compounds.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the redox behavior of a substance.

Objective: To determine the oxidation and reduction potentials of this compound.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Inert gas (e.g., Argon or Nitrogen) for deaeration

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

  • Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.

  • Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and the solvent to be used in the experiment.

  • Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode immersed in the deaerated electrolyte solution.

  • Background Scan: Record a cyclic voltammogram of the electrolyte solution alone (without this compound) to establish the potential window and to ensure the absence of interfering impurities.

  • Analyte Addition: Add a known concentration of this compound to the electrochemical cell.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 100 mV/s). Multiple cycles may be run to check for stability. The potential range should be chosen to encompass the expected redox events.

  • Data Analysis: Analyze the resulting voltammogram to determine the peak potentials (Ep,a for oxidation and Ep,c for reduction) and peak currents.

Visualizations

Experimental Workflow for Cyclic Voltammetry

The following diagram illustrates the general workflow for a cyclic voltammetry experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Electrolyte Solution deaerate Deaerate with Inert Gas prep_solution->deaerate prep_electrodes Prepare and Polish Electrodes deaerate->prep_electrodes assemble_cell Assemble 3-Electrode Cell prep_electrodes->assemble_cell background_scan Run Background CV Scan assemble_cell->background_scan add_analyte Add this compound background_scan->add_analyte run_cv Run CV Scan add_analyte->run_cv analyze_data Analyze Voltammogram for Redox Potentials run_cv->analyze_data

Caption: Workflow for a cyclic voltammetry experiment.

Proposed Electrochemical Reduction Pathway

This diagram shows the proposed two-electron reduction of this compound.

reduction_pathway DBDS This compound (C₄H₉-S-S-C₄H₉) Electrons + 2e⁻ DBDS->Electrons Thiolates 2 Butylthiolate Anions (2 C₄H₉-S⁻) Electrons->Thiolates

Caption: Proposed two-electron reduction of this compound.

Conclusion

The electrochemical properties of this compound are primarily governed by the redox chemistry of its disulfide bond. While specific, experimentally determined redox potentials for n-dibutyl disulfide are not widely reported, analogies to similar structures provide valuable estimations. The reduction is understood to be a two-electron process leading to the formation of butylthiolate anions, and the oxidation occurs at potentials likely above 1.3 V. For precise quantitative data, dedicated cyclic voltammetry experiments under well-defined conditions are recommended. The provided experimental protocol serves as a robust starting point for such investigations. This guide is intended to be a valuable resource for scientists and researchers working with this compound and other redox-active molecules.

References

A Comprehensive Technical Guide to the Solubility of Dibutyl Disulfide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of dibutyl disulfide in a range of common organic solvents. The information is intended to assist in the selection of appropriate solvents for experimental and developmental work involving this compound. This document compiles available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and includes logical and experimental workflow diagrams to guide the user.

Introduction to this compound

This compound (C8H18S2) is an organosulfur compound with a characteristic pungent odor. It is a liquid at room temperature and finds applications in various fields, including as a flavoring agent, a component in some industrial processes, and in the synthesis of other organic molecules. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification, and formulation development.

Data Presentation: Solubility of this compound

Extensive searches for quantitative solubility data for this compound in common organic solvents have revealed a notable lack of specific, publicly available numerical data (e.g., in g/100 mL or mol/L at a specified temperature). However, qualitative descriptions of its solubility are available and summarized below. Given that this compound is a liquid, it may be miscible with some organic solvents, meaning they can be mixed in all proportions to form a homogeneous solution.

Table 1: Qualitative Solubility of this compound

SolventIUPAC NameSolubility/Miscibility
Alcohols (general)-Soluble
BenzeneBenzeneMixes well
ChloroformTrichloromethaneMixes well; Partially soluble
Diethyl EtherEthoxyethaneMixes well
TolueneToluenePartially soluble
Tetrahydrofuran (THF)OxolanePartially soluble
WaterWaterInsoluble

Table 2: Quantitative Solubility of this compound

SolventIUPAC NameSolubility ( g/100 mL at 25°C)Molar Solubility (mol/L at 25°C)
MethanolMethanolData not availableData not available
EthanolEthanolData not availableData not available
AcetonePropan-2-oneData not availableData not available
TolueneTolueneData not availableData not available
HexaneHexaneData not availableData not available
Diethyl EtherEthoxyethaneData not availableData not available
ChloroformTrichloromethaneData not availableData not available
BenzeneBenzeneData not availableData not available

Note: The lack of publicly available quantitative data highlights a research gap. The experimental protocol provided in the subsequent section can be employed to determine these values.

Experimental Protocols: Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is adapted from the widely used and reliable shake-flask method, suitable for liquid-liquid solubility determination.

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:
  • This compound (high purity, >97%)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Volumetric flasks and syringes

Procedure:
  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. These will be used to create a calibration curve for the analytical instrument.

    • For example, prepare standards with concentrations ranging from 0.1% to 10% (w/v) or another appropriate range based on preliminary tests.

  • Preparation of the Saturated Solution:

    • In a glass vial, add a known volume of the selected organic solvent.

    • Add an excess amount of this compound to the solvent. The presence of a distinct second phase of undissolved this compound is essential to ensure that the solvent is saturated.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a sufficient period (typically 24-48 hours) to ensure that the system reaches equilibrium. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2-4 hours to allow for complete phase separation.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solvent phase) using a calibrated pipette. Be cautious not to disturb the undissolved this compound layer.

    • Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the linear range of the calibration curve established in step 1.

    • Analyze the diluted sample using GC-FID or another suitable analytical method to determine the concentration of this compound.

  • Calculation and Data Reporting:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • The solubility should be reported as the average of at least three independent measurements, along with the standard deviation.

    • Clearly state the solvent used, the temperature at which the determination was performed, and the analytical method employed. The solubility can be expressed in various units, such as g/100 mL, g/L, or mol/L.

Mandatory Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable solvent for an experiment involving this compound.

Solvent_Selection_Workflow start Start: Need Solvent for This compound req Define Experimental Requirements (e.g., reaction, purification, formulation) start->req qual_data Consult Qualitative Solubility Data req->qual_data polar_check Is a polar or non-polar solvent required? qual_data->polar_check polar_solvents Consider Alcohols polar_check->polar_solvents Polar nonpolar_solvents Consider Ether, Benzene, Toluene, Hexane polar_check->nonpolar_solvents Non-polar miscibility Is complete miscibility required? polar_solvents->miscibility nonpolar_solvents->miscibility miscible_options Prioritize Ether, Benzene miscibility->miscible_options Yes partial_options Consider Toluene, Chloroform miscibility->partial_options No safety Evaluate Safety & Environmental Considerations (Toxicity, Flammability) miscible_options->safety partial_options->safety compatibility Check for Chemical Compatibility with other reagents safety->compatibility exp_test Perform Small-Scale Experimental Solubility Test compatibility->exp_test decision Select Optimal Solvent exp_test->decision

Logical workflow for solvent selection.
Experimental Workflow for Solubility Determination

The diagram below outlines the key steps of the experimental workflow for determining the solubility of this compound in a given organic solvent using the shake-flask method.

Solubility_Determination_Workflow start_exp Start: Solubility Determination prep_standards 1. Prepare this compound Standard Solutions start_exp->prep_standards cal_curve 2. Generate Calibration Curve (e.g., using GC-FID) prep_standards->cal_curve prep_sat_sol 3. Prepare Saturated Solution (Excess this compound in Solvent) cal_curve->prep_sat_sol equilibrate 4. Equilibrate at Constant Temperature (24-48 hours with agitation) prep_sat_sol->equilibrate phase_sep 5. Cease Agitation and Allow Phase Separation (2-4 hours) equilibrate->phase_sep sampling 6. Sample the Supernatant (Saturated Solvent Phase) phase_sep->sampling dilution 7. Dilute Sample to within Calibration Range sampling->dilution analysis 8. Analyze Diluted Sample (e.g., GC-FID) dilution->analysis calculation 9. Calculate Original Concentration (Solubility) analysis->calculation end_exp End: Report Solubility Data calculation->end_exp

Experimental workflow for solubility determination.

Physical properties: boiling point and vapor pressure of Dibutyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of Dibutyl Disulfide

This guide provides a comprehensive overview of the boiling point and vapor pressure of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental methodologies, and a workflow visualization for determining these critical physical properties.

Physical Properties of this compound

This compound, also known as 1-(butyldisulfanyl)butane, is an organic disulfide with the chemical formula C8H18S2.[1] Accurate knowledge of its physical properties, such as boiling point and vapor pressure, is essential for its handling, application, and process design in various research and development settings.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound as reported in the literature.

Physical PropertyValueConditions
Boiling Point 229-233 °CAt 760 mmHg (Atmospheric Pressure)[1][2][3][4][5]
Vapor Pressure 52 mmHgAt 37.7 °C[3][5][6]
Density 0.938 g/mLAt 25 °C[2][3][5]
Refractive Index 1.492At 20 °C[2][3][5]
Flash Point 93 °CClosed Cup[3][5]
Molecular Weight 178.4 g/mol

Experimental Protocols

The determination of boiling point and vapor pressure requires precise experimental techniques to ensure accuracy. The following sections detail common methodologies for these measurements.

Boiling Point Determination: Thiele Tube Method

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] For small sample quantities, the Thiele tube method is a highly effective and common procedure.[8]

Methodology:

  • Sample Preparation: A small quantity (less than 1 mL) of this compound is placed into a small-diameter test tube (a fusion tube).[8]

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[9][10]

  • Apparatus Assembly: The fusion tube is securely attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]

  • Heating: The entire assembly is placed in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil) and heated gently and uniformly at the side arm.[8]

  • Observation: As the temperature rises, trapped air in the capillary tube will slowly exit. When the boiling point is reached, a continuous and rapid stream of bubbles will emerge from the capillary tube.[8][9]

  • Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[8]

Vapor Pressure Determination

Vapor pressure is a measure of a substance's volatility. Its experimental determination involves measuring the equilibrium pressure of the vapor phase of the substance in a closed container at a specific temperature.[11]

General Procedure:

  • Purification: The this compound sample must be purified to remove any volatile impurities that could affect the measurement.

  • Sample Isolation: A purified sample is placed in a container connected to a vacuum line and a pressure measurement device (manometer).

  • Evacuation: The container is cooled to freeze the sample, and any foreign gases are removed by evacuating the system.[11]

  • Equilibration and Measurement: The container is brought to a constant, prescribed temperature in a liquid bath. The pressure of the vapor in equilibrium with the liquid is then measured. This process is repeated at different temperatures to generate a vapor pressure curve.[11]

For substances with very low vapor pressures, specialized techniques such as the Knudsen effusion cell method or gas transpiration are employed.[11][12]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the boiling point of a liquid sample using the Thiele tube method.

BoilingPointWorkflow start Start prep_sample Prepare Sample: Place liquid in fusion tube start->prep_sample prep_capillary Insert inverted, sealed capillary tube prep_sample->prep_capillary assemble Assemble Apparatus: Attach tube to thermometer and place in Thiele tube prep_capillary->assemble heat Heat Apparatus Gently assemble->heat observe Observe Bubbles heat->observe observe->heat No / slow bubbles cool Remove Heat & Cool observe->cool Continuous stream of bubbles observed record Record Temperature when liquid enters capillary cool->record end_point Result: Boiling Point record->end_point end End end_point->end

Caption: Workflow for Boiling Point Determination via Thiele Tube Method.

References

Spectroscopic Profile of Dibutyl Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dibutyl disulfide (C8H18S2), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for identification, characterization, and quality control.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the four chemically non-equivalent protons of the butyl chains.

Assignment (CH₃(CH₂)₃SS(CH₂)₃CH₃) Chemical Shift (δ, ppm)
a (-S-CH₂-)2.69
b (-CH₂-CH₂-S-)1.64
c (-CH₂-CH₃)1.42
d (-CH₃)0.93

Solvent: CDCl₃

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals four distinct signals for the carbon atoms in the butyl group.

Assignment (CH₃(CH₂)₃SS(CH₂)₃CH₃) Chemical Shift (δ, ppm)
-S-C H₂-39.0
-C H₂-CH₂-S-31.5
-C H₂-CH₃21.9
-C H₃13.6

Solvent: CDCl₃ (Predicted data; experimental values may vary slightly)

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for C-H and C-S stretching, as well as C-H bending vibrations. The absence of a strong S-H stretching band around 2550-2600 cm⁻¹ is a key indicator of disulfide bond formation.

Frequency (cm⁻¹) Vibrational Mode Intensity
2958, 2931, 2871C-H stretch (alkane)Strong
1465, 1456C-H bend (methylene)Medium
1378C-H bend (methyl)Medium
~540S-S stretchWeak

Sample Preparation: Neat (liquid film)

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound results in a characteristic fragmentation pattern.

m/z Relative Intensity (%) Possible Fragment
178~25[M]⁺ (Molecular Ion)
122~30[C₄H₉SSH]⁺
89~40[C₄H₉S]⁺
57100[C₄H₉]⁺ (Base Peak)
41~60[C₃H₅]⁺
29~40[C₂H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a standard NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H NMR.

  • Data Acquisition:

    • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-220 ppm) is required, and a larger number of scans is necessary due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition:

    • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to account for any atmospheric and instrumental interferences.

    • Sample Spectrum: The prepared salt plate assembly with the sample is placed in the spectrometer's sample holder, and the spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The liquid sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or through direct injection if the sample is sufficiently pure and volatile.

  • Ionization: Electron Ionization (EI) is employed as the ionization method. The sample molecules in the gas phase are bombarded with a beam of electrons (typically at 70 eV), causing them to ionize and fragment.[1]

  • Instrumentation: A mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint and can be used to elucidate the structure of the compound. The major fragmentation pathway for aliphatic disulfides often involves the elimination of a neutral alkene molecule.[1]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Neat Liquid) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Thin Film Sample->Prep_IR Prep_MS Vaporize for GC/Direct Inlet Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Interpretation Structure Confirmation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Health and Safety Handling Protocols for Dibutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Dibutyl disulfide (CAS No. 629-45-8). The following sections detail the substance's hazards, safe handling procedures, emergency protocols, and relevant experimental methodologies for safety assessment.

Chemical and Physical Properties

This compound is a combustible liquid with a characteristic stench.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₁₈S₂[3][4]
Molecular Weight 178.36 g/mol [3][4]
Appearance Colorless to light yellow liquid[2][5]
Odor Stench[1][2]
Boiling Point 229-233 °C[2][3]
Flash Point 93 °C (closed cup)[2][6]
Density 0.938 g/mL at 25 °C[3][6]
Vapor Pressure 52 mmHg at 37.7 °C[3][6]
Water Solubility Insoluble/Immiscible[5][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in Table 2.

Hazard ClassCategoryHazard Statement
Skin Irritation 2H315: Causes skin irritation.[7][8]
Eye Irritation 2H319: Causes serious eye irritation.[7][8]
Specific target organ toxicity — single exposure 3 (Respiratory system)H335: May cause respiratory irritation.[6][9]
Combustible Liquid 4H227: Combustible liquid.[1][10]

Signal Word: Warning[6]

Toxicological Data

Acute toxicity data for this compound is summarized in Table 3. It is important to note that this substance may be harmful if swallowed, inhaled, or absorbed through the skin.[9]

Route of ExposureSpeciesValueReference
Oral RatLD50: 2,220 mg/kg[10]
Inhalation MouseLC50: 3.7 mg/l (4 h)[10]
Dermal RabbitLD50: > 5,000 mg/kg[10]

Experimental Protocols for Safety Assessment

The following are generalized experimental protocols relevant to the toxicological data presented. These are based on established methodologies for chemical safety testing.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity is typically determined using a method like the Up-and-Down Procedure (UDP) to minimize animal usage.

Methodology:

  • Animal Model: Healthy, young adult rats of a single sex are used.

  • Dosage: A starting dose is selected based on available data. Dosing is performed sequentially, one animal at a time.

  • Administration: The test substance is administered orally via gavage.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 24 hours after dosing, and periodically for up to 14 days.

  • Dose Adjustment: The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Skin Irritation Testing

In vitro methods using reconstructed human epidermis (RhE) models are preferred to in vivo animal testing.

Methodology (OECD TG 439):

  • Test System: A commercially available RhE model (e.g., EpiDerm™, SkinEthic™) is used.[1][10][11]

  • Application: A small amount of the test substance is applied topically to the surface of the RhE tissue.[10][11]

  • Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which the substance is removed, and the tissue is incubated for a further period (e.g., 42 hours).[10][11]

  • Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT assay.[10][11]

  • Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.[1][10][11]

Eye Irritation Testing

In vitro macromolecular test methods are available to identify substances that may cause serious eye damage.

Methodology (OECD TG 496):

  • Principle: This assay is based on the principle that irritant chemicals can cause denaturation and disruption of corneal proteins.[2]

  • Procedure: A protein reagent is exposed to the test substance.[2]

  • Measurement: Changes in the turbidity of the protein solution, resulting from protein denaturation, are measured spectrophotometrically.[2]

  • Interpretation: The results are used to predict the eye irritation potential of the substance.[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][10][12] Eyewash stations should be readily available.[2][12]

  • Skin Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and protective clothing are required to prevent skin contact.[12]

  • Respiratory Protection: In case of insufficient ventilation or potential for inhalation of vapors, use a NIOSH-approved respirator with appropriate cartridges.[9][10]

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[8][12][13]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[10][12]

  • Do not breathe vapors or mist.[9][10]

  • Keep away from heat, sparks, and open flames.[10][12]

  • Use non-sparking tools.[13]

  • Wash hands thoroughly after handling.[10][12]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10][12]

  • Keep away from sources of ignition and oxidizing agents.[10][13]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9][10]

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation persists, seek medical attention.[2][10][12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][10][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.[9][10]

  • Environmental Precautions: Prevent the product from entering drains.[9][10]

  • Containment and Cleanup: Contain the spillage and collect with a non-combustible absorbent material (e.g., sand, earth, vermiculite). Place in a suitable, closed container for disposal.[10]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10][12]

  • Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.[1][10] Hazardous decomposition products include carbon oxides and sulfur oxides.[1][10]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][9]

Workflow and Pathway Diagrams

The following diagrams illustrate key workflows and a relevant biological pathway.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Gather all necessary PPE A->B C Ensure engineering controls are functional (e.g., fume hood) B->C D Work in a designated, well-ventilated area C->D E Dispense required amount carefully D->E F Keep container closed when not in use E->F G Decontaminate work surfaces F->G H Dispose of waste in a labeled, sealed container G->H I Remove and properly store or dispose of PPE H->I J Wash hands thoroughly I->J

Caption: Standard Operating Procedure for Handling this compound.

G cluster_assessment Chemical Safety Assessment Workflow Start New Chemical (this compound) A Information Gathering (Physicochemical properties, existing data) Start->A B Hazard Identification (In silico modeling, read-across) A->B C In Vitro Hazard Characterization (e.g., Skin/Eye Irritation, Genotoxicity) B->C E Risk Characterization C->E D Exposure Assessment D->E End Risk Management & Communication E->End

Caption: General Workflow for Chemical Safety Assessment.

G cluster_pathway Thiol-Disulfide Exchange in Cellular Signaling Protein_SH Protein-SH (Reduced/Active) Protein_SS_Protein Protein-S-S-Protein (Oxidized/Inactive) Protein_SH->Protein_SS_Protein Oxidation Protein_SS_Protein->Protein_SH Reduction GSSG GSSG (Glutathione - Oxidized) Protein_SS_Protein->GSSG can be coupled to GSH 2 GSH (Glutathione - Reduced) GSH->GSSG Oxidation GSSG->GSH Reduction ROS Oxidative Stress (e.g., ROS) ROS->Protein_SH induces

Caption: Role of Thiol-Disulfide Exchange in Redox Signaling.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.[9] Do not allow the product to enter drains.[9]

Conclusion

This compound is a valuable chemical for research and development but requires careful handling due to its associated health and safety hazards. By adhering to the protocols outlined in this guide, researchers, scientists, and drug development professionals can minimize risks and ensure a safe working environment. It is imperative to consult the most current Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to the Stability and Storage of Dibutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability, storage, and handling of dibutyl disulfide. The information is compiled from various safety and technical data sheets to ensure a thorough understanding for professionals working with this compound.

Chemical Stability

This compound is a stable compound under recommended storage and handling conditions.[1][2][3][4] The material is considered stable under normal ambient temperatures and pressures.[1] However, its stability is contingent upon avoiding specific conditions and materials that can induce decomposition or hazardous reactions.

1.1 Conditions to Avoid To maintain the integrity of this compound, the following conditions must be strictly avoided:

  • Heat, Flames, and Sparks: As a combustible liquid with a flash point of 93 °C (199.4 °F), it must be kept away from all sources of ignition.[1][2][3][5] Vapors can form explosive mixtures with air upon intense heating.[1]

  • Direct Sunlight: Exposure to direct sunlight should be prevented.[2]

  • Static Discharge: Precautionary measures against static discharge should be taken during handling.

1.2 Incompatible Materials Contact with the following substances can lead to hazardous reactions and should be avoided:

  • Strong Oxidizing Agents: Can cause ignition.[1][2][3]

  • Strong Bases and Reducing Agents: These materials are incompatible with this compound.[3]

Reactivity of the Disulfide Bond

The central feature of this compound's reactivity is its sulfur-sulfur (S-S) bond. This disulfide linkage is susceptible to both reduction and oxidation.[6]

  • Reduction: The disulfide bond can be readily cleaved by reducing agents to yield the corresponding thiol, butyl mercaptan. This reversible process is fundamental in various biochemical and chemical systems.[6]

  • Oxidation: The sulfur atoms in the disulfide bond can be oxidized to higher oxidation states, forming compounds such as thiosulfinates and thiosulfonates.[6]

  • Radical Formation: The S-S bond can undergo facile cleavage, particularly under photoirradiation, to generate thiyl radicals (RS•). These radicals are effective catalysts in a variety of organic reactions.[6]

In thermal decomposition studies, di-n-butyl disulfide demonstrated higher thermal stability compared to its isomer, di-t-butyl disulfide, showing no decomposition at temperatures between 196°C and 217°C in tetralin.[6]

Hazardous Decomposition

When exposed to fire or extreme heat, this compound will decompose.[1] The hazardous decomposition products are primarily:

  • Carbon oxides (CO, CO₂)[1][3]

  • Sulfur oxides[1][3]

  • Sulfides[3]

The following diagram illustrates the general decomposition pathway.

DBDS This compound Decomposition Decomposition DBDS->Decomposition Exposure to Conditions Conditions to Avoid (e.g., Heat, Ignition Sources, Strong Oxidizers) Conditions->Decomposition Products Hazardous Products: - Carbon Oxides (CO, CO₂) - Sulfur Oxides (SOx) - Sulfides Decomposition->Products Yields

Caption: General decomposition pathway for this compound.

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the stability of this compound and ensuring laboratory safety.

4.1 Storage Conditions

  • Temperature: Store in a cool place.[1][2] Recommended storage temperatures vary by supplier but generally fall within 2°C to 30°C. One source specifies a range of 5°C to -35°C in a light-shielded place.[2]

  • Ventilation: The storage area must be well-ventilated.[1][2][3][7]

  • Container: Keep containers tightly closed.[1][3][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Environment: Protect from direct sunlight and store away from heat and ignition sources.[2]

4.2 Handling Procedures

  • Use personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][3]

  • Ensure adequate ventilation or use local exhaust systems to avoid inhaling vapors.[1][2][7]

  • Smoking, eating, and drinking should be prohibited in the application area.[1]

  • Wash hands thoroughly after handling.[2]

The workflow below outlines the essential steps for safe storage and handling.

cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store Conditions - Away from Sunlight & Ignition Sources - Tightly Closed Container - Upright Position Store->Conditions Prepare Wear Appropriate PPE (Gloves, Goggles) Store->Prepare For Use Ventilate Ensure Adequate Ventilation (Fume Hood) Prepare->Ventilate Handle Handle with Care (Avoid Static Discharge) Ventilate->Handle Seal Reseal Container Tightly After Use Handle->Seal Seal->Store Return to Storage

Caption: Recommended workflow for storage and handling of this compound.

Summary of Quantitative Data

The following table summarizes key physical and safety data for this compound.

PropertyValueSource(s)
Molecular Formula C₈H₁₈S₂[8]
Molecular Weight 178.36 g/mol [5][8]
Appearance Pale yellow clear liquid[9]
Boiling Point 229-233 °C @ 760 mmHg[5][9][10]
Melting Point -94 °C
Density 0.94 g/cm³ at 20 °C
0.938 g/mL at 25 °C[5]
Flash Point 93 °C (199.4 °F) - closed cup[5][9]
Vapor Pressure 52 mmHg @ 37.7 °C[5][9]
Explosive Limit (Lower) 0.8 % (v/v)
Storage Temperature 2-30 °C

Experimental Protocols

The reviewed technical documents and safety data sheets affirm the stability of this compound under specified conditions. However, they do not provide detailed experimental methodologies for the stability and decomposition assessments performed. Such protocols are typically proprietary to the manufacturer or testing body and are not disclosed in publicly available safety literature. For specific analytical methods, researchers should refer to relevant chemical literature or develop and validate their own stability-indicating methods based on techniques like gas chromatography (GC), as suggested by the purity assay methods.

References

Methodological & Application

Application Notes and Protocols: Dibutyl Disulfide as an Extreme Pressure Additive in Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl disulfide is an organic sulfur compound utilized as an extreme pressure (EP) additive in lubricating oils and greases. Under conditions of high load and temperature, where the hydrodynamic lubricant film can break down, EP additives prevent metal-to-metal contact and catastrophic failure of components. They achieve this by reacting with the metal surfaces to form a sacrificial boundary film with a lower shear strength than the base metal, thereby reducing friction and wear. This compound, as a sulfur carrier, is effective in forming these protective iron sulfide layers. These application notes provide an overview of its performance, mechanism of action, and standardized protocols for its evaluation.

Mechanism of Action

Under extreme pressure conditions, localized high temperatures (300-1000 °C) are generated at the asperity contacts of sliding metal surfaces.[1] These high temperatures initiate the thermal decomposition of this compound. The primary mechanism involves the cleavage of the sulfur-sulfur bond, which is the weakest bond in the molecule. This cleavage generates reactive butylthiyl radicals (BuS•). These highly reactive radicals then interact with the fresh iron surface, which is exposed due to wear, to form a protective iron sulfide (FeS) layer. This tribochemical reaction is crucial for preventing the welding of metal surfaces under high loads. The presence of shear forces at the interface has been shown to lower the energy barrier for these reactions, accelerating the formation of the protective film.

Reaction Pathway Diagram

G cluster_conditions Extreme Pressure Conditions cluster_reaction Tribochemical Reaction High Temperature High Temperature Cleavage S-S Bond Cleavage High Temperature->Cleavage High Load High Load High Load->Cleavage DBDS This compound (C4H9-S-S-C4H9) DBDS->Cleavage Radicals Butylthiyl Radicals (2 C4H9S•) Cleavage->Radicals Reaction Reaction with Iron Surface Radicals->Reaction Fe Iron Surface (Fe) Fe->Reaction FeS Iron Sulfide Layer (FeS) Reaction->FeS

Caption: Tribochemical reaction pathway of this compound under extreme pressure.

Quantitative Performance Data

Lubricant SampleTest MethodWeld Load (kgf)Load-Wear Index (LWI)Wear Scar Diameter (mm) @ 40kgfTimken OK Load (lbs)
Base Oil Four-Ball EP (ASTM D2783)160350.65-
Base Oil + 2% this compound (Illustrative) Four-Ball EP (ASTM D2783)>250>50<0.50-
Base Oil Timken EP (ASTM D2782)---<30
Base Oil + 2% this compound (Illustrative) Timken EP (ASTM D2782)--->45

Experimental Protocols

Four-Ball Extreme Pressure Test (ASTM D2783)

This test method is used to determine the load-carrying properties of lubricating fluids.

a) Apparatus:

  • Four-Ball Extreme Pressure Tester

  • Steel test balls (12.7 mm diameter)

  • Microscope for measuring wear scars

b) Procedure:

  • Thoroughly clean the four steel balls and the test cup with a suitable solvent.

  • Clamp three balls into the test cup.

  • Pour the lubricant sample into the cup, ensuring the balls are fully immersed.

  • Place the fourth ball in the chuck of the test machine.

  • Bring the rotating fourth ball into contact with the three stationary balls.

  • Apply a series of increasing loads for a duration of 10 seconds at each load.

  • The test is continued until welding of the balls occurs.

  • After each run at a given load, the wear scars on the three stationary balls are measured.

c) Key Parameters Determined:

  • Weld Point: The lowest applied load at which the rotating ball welds to the stationary balls.

  • Load-Wear Index (LWI): An index of the ability of a lubricant to prevent wear at applied loads.

Experimental Workflow: Four-Ball EP Test

G start Start prep Prepare Test (Clean balls, add lubricant) start->prep load Apply Increasing Load (10-second intervals) prep->load weld_check Welding Occurs? load->weld_check measure Measure Wear Scars weld_check->measure No end End weld_check->end Yes measure->load calculate Calculate LWI measure->calculate calculate->end

Caption: Workflow for the Four-Ball Extreme Pressure Test.

Timken Extreme Pressure Test (ASTM D2782)

This test evaluates the load-carrying capacity of lubricants by rotating a steel test cup against a steel test block.

a) Apparatus:

  • Timken Extreme Pressure Tester

  • Steel test cup and test block

  • Loading mechanism

  • Microscope for examining the test block

b) Procedure:

  • Ensure the test cup and block are clean and free of any residues.

  • Mount the test cup on the spindle and the test block in the holder.

  • Fill the lubricant reservoir to the appropriate level.

  • Start the machine and allow the test cup to rotate at the specified speed (typically 800 rpm).

  • Apply a known load to the test block for a duration of 10 minutes.

  • After the test, the machine is stopped, and the test block is examined for scoring.

  • The procedure is repeated with a fresh test block and cup for each increment of load until a score is observed.

c) Key Parameter Determined:

  • Timken OK Load: The highest load at which the rotating cup does not score the test block.[2] A load of 35 pounds or more generally indicates the presence of effective EP additives.[2]

Experimental Workflow: Timken EP Test

G start Start setup Setup Test (Install cup and block, add lubricant) start->setup run Run Test at a Given Load (10 minutes) setup->run examine Examine Test Block for Scoring run->examine score_check Scoring Observed? examine->score_check increase_load Increase Load (with new specimens) score_check->increase_load No ok_load Record Previous Load as OK Load score_check->ok_load Yes increase_load->setup end End ok_load->end

Caption: Workflow for the Timken Extreme Pressure Test.

Conclusion

This compound serves as an effective extreme pressure additive in lubricants by forming a protective iron sulfide layer on metal surfaces under high-stress conditions. The standardized Four-Ball and Timken tests are crucial for quantifying its performance in terms of load-carrying capacity and wear prevention. The provided protocols offer a framework for the systematic evaluation of this compound and other EP additives in lubricant formulations.

References

Application Notes & Protocols: Dibutyl Disulfide as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dibutyl disulfide as a corrosion inhibitor for steel, particularly in acidic environments. The document outlines the mechanism of action, experimental protocols for evaluation, and quantitative data on its performance.

Introduction

Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. The use of organic inhibitors is a primary method to mitigate corrosion. This compound, an organic sulfur compound, has shown potential as an effective corrosion inhibitor for steel in acidic media. Its efficacy is attributed to the presence of sulfur atoms, which can coordinate with the metal surface, and its hydrophobic alkyl chains, which form a protective barrier.

The primary mechanism of inhibition involves the adsorption of this compound molecules onto the steel surface. This forms a protective film that isolates the metal from the corrosive environment, thereby reducing the rates of both anodic dissolution of iron and cathodic hydrogen evolution.[1][2]

Mechanism of Action

The corrosion inhibition by this compound on a steel surface in an acidic medium is a multi-step process involving the adsorption of the inhibitor molecules onto the metal surface. This process can be visualized as follows:

InhibitionMechanism cluster_solution Corrosive Medium (e.g., H₂SO₄) cluster_surface Steel Surface cluster_process Corrosion & Inhibition Processes H+ H⁺ Ions Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ H+->Cathodic SO4 SO₄²⁻ Ions DBDS This compound (C₄H₉)₂S₂ Adsorption Adsorption of DBDS DBDS->Adsorption Fe Fe (Steel) Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Fe->Anodic Film Protective Film Formation Adsorption->Film Film->Anodic Inhibits Film->Cathodic Inhibits

Caption: Mechanism of this compound corrosion inhibition.

Quantitative Data Summary

The performance of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various experimental techniques. The following tables summarize the inhibition efficiency of a similar compound, Dibutyl Sulphide (DBS), on mild steel in 0.25 M H₂SO₄, which is expected to be comparable to this compound.

Table 1: Inhibition Efficiency from Weight Loss Measurements

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)1.24-
250.6250.0
500.4563.7
750.3175.0
1000.2480.9

Data sourced from a study on Dibutyl Sulphide, which is structurally similar to this compound.[1]

Table 2: Electrochemical Polarization Parameters

Inhibitor Concentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (%)
0 (Blank)-510251-
25-50212351.0
50-4958864.9
75-4885578.1
100-4814283.3

Data sourced from a study on Dibutyl Sulphide, which is structurally similar to this compound.[1]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)
0 (Blank)45222-
259510552.6
501407167.9
752254480.0
1002803683.9

Data sourced from a study on Dibutyl Sulphide, which is structurally similar to this compound.[1]

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition properties of this compound on steel.

4.1. Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

WeightLossWorkflow A Prepare Steel Coupons (e.g., polish, clean, weigh) D Immerse Coupons (in blank and inhibitor solutions) A->D B Prepare Corrosive Solution (e.g., 0.25 M H₂SO₄) B->D C Prepare Inhibitor Solutions (various concentrations of DBDS) C->D E Maintain Immersion (e.g., 2 hours at room temp) D->E F Retrieve & Clean Coupons (wash with distilled water, acetone) E->F G Dry & Reweigh Coupons F->G H Calculate Weight Loss, Corrosion Rate & IE% G->H

Caption: Experimental workflow for the weight loss method.

Protocol:

  • Specimen Preparation:

    • Mild steel specimens of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, followed by washing with distilled water and acetone.

    • The cleaned specimens are dried and weighed accurately.[1]

  • Solution Preparation:

    • A 0.25 M sulfuric acid solution is prepared as the corrosive medium.

    • Various concentrations of this compound are added to the corrosive medium to prepare the inhibitor test solutions.[1]

  • Immersion Test:

    • The weighed steel specimens are suspended in 100 mL of the blank corrosive solution and the different inhibitor solutions for a specified period (e.g., 2 hours) at room temperature.[1]

  • Post-Immersion Analysis:

    • After the immersion period, the specimens are removed, washed with running water, dried, and reweighed.[1]

    • The weight loss is calculated as the difference between the initial and final weights.

    • The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

      • CR = (Weight Loss) / (Surface Area × Immersion Time × Density)[1]

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100[1]

4.2. Electrochemical Measurements

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide insights into the kinetics of the corrosion process and the mechanism of inhibition.

ElectrochemicalWorkflow A Prepare Three-Electrode Cell (Working, Counter, Reference) C Immerse Electrodes in Solution A->C B Prepare Test Solutions (Blank and with DBDS) B->C D Allow OCP to Stabilize (Open Circuit Potential) C->D E Perform Potentiodynamic Polarization (Scan potential and measure current) D->E F Perform EIS (Apply AC potential and measure impedance) D->F G Analyze Data (Tafel plots, Nyquist plots) E->G F->G H Calculate Icorr, Rct, Cdl, IE% G->H

Caption: Workflow for electrochemical corrosion studies.

Protocol:

  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used, containing the steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[1]

  • Measurement Procedure:

    • The working electrode is immersed in the test solution (blank or with inhibitor) and allowed to stabilize at its open-circuit potential (OCP) for about 5-10 minutes.[1]

  • Potentiodynamic Polarization:

    • The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[3]

    • The resulting current is measured, and a Tafel plot (log I vs. E) is generated.

    • The corrosion current density (Icorr) is determined by extrapolating the Tafel slopes.[1]

    • The inhibition efficiency is calculated as: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.[1]

  • Electrochemical Impedance Spectroscopy (EIS):

    • EIS measurements are performed at the OCP.

    • A small amplitude AC potential (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 100 mHz).[1]

    • The impedance data is presented as Nyquist and Bode plots.

    • The charge transfer resistance (Rct) is determined from the Nyquist plot.

    • The inhibition efficiency is calculated as: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.

4.3. Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) are used to visualize the steel surface and confirm the formation of a protective film.

Protocol:

  • Sample Preparation:

    • Steel specimens are immersed in the corrosive solution with and without the inhibitor for a set duration.

    • The specimens are then removed, rinsed, and dried.

  • SEM Analysis:

    • The surface morphology of the polished, corroded (in blank solution), and inhibited specimens is examined using SEM. The images will show a smooth surface for the polished sample, a highly damaged surface for the corroded sample, and a relatively protected surface for the inhibited sample.[1][2]

  • EDX Analysis:

    • EDX is used to determine the elemental composition of the steel surface. The presence of sulfur on the surface of the inhibited specimen confirms the adsorption of this compound.[1]

Conclusion

This compound demonstrates significant potential as a corrosion inhibitor for steel in acidic environments. The provided protocols for weight loss, electrochemical analysis, and surface characterization offer a robust framework for evaluating its performance and understanding its mechanism of action. The quantitative data, while based on a closely related compound, provides a strong indication of the expected high inhibition efficiency of this compound. Further research can focus on optimizing its concentration and performance in various corrosive media and industrial applications.

References

Dibutyl Disulfide: Application Notes for the Food and Fragrance Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl disulfide (CAS 629-45-8) is a volatile organosulfur compound that plays a significant role as a flavoring agent in the food industry and as a fragrance component in various consumer products.[1] Its characteristic sulfurous, alliaceous (onion/garlic-like), and slightly green aroma profile makes it a valuable ingredient for creating savory and vegetable-like notes.[2] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in research and development.

Regulatory Status

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring substance.[3][4][5][6]

FEMA Number: 4577[3][4][6]

Sensory Properties and Applications

This compound is characterized by a potent and diffusive sulfurous odor. Its flavor profile is described as green, vegetative, and alliaceous, reminiscent of onion and garlic.[2] Due to its high odor strength, it is typically used at very low concentrations.

In the Food Industry

This compound is primarily used in savory flavor formulations to impart or enhance onion, garlic, and cooked meat notes. Its natural occurrence in cooked beef, cabbage, and some mushrooms underscores its importance in creating authentic savory profiles.[2] It is particularly effective in processed foods such as soups, sauces, gravies, and snack seasonings. The typical usage levels for the related compound, dibutyl sulfide, in various food categories are presented in Table 1. While specific data for this compound is limited, these values provide a useful starting point for formulation.

In the Fragrance Industry

In fragrances, this compound can be used to introduce unique green and savory nuances. It can add complexity to certain floral and herbal compositions, providing a natural and vegetative character.[2]

Quantitative Data

A summary of the key quantitative data for this compound and the related dibutyl sulfide is provided in Table 1 and Table 2 for easy comparison and reference.

Table 1: Physicochemical and Regulatory Information for this compound

PropertyValueReference(s)
Chemical Name This compound[6]
CAS Number 629-45-8[6]
Molecular Formula C₈H₁₈S₂[6]
Molecular Weight 178.36 g/mol
Appearance Colorless to pale yellow liquid[7]
Boiling Point 229-233 °C
Density 0.938 g/mL at 25 °C
Flash Point 93 °C (199.4 °F)
Solubility Insoluble in water, soluble in alcohol[7]
FEMA Number 4577[3][4][6]

Table 2: Sensory Threshold and Typical Use Levels

ParameterValueReference(s)
Odor Recognition Threshold (for Dibutyl Sulfide) 0.88 ppb (in water)[8]
Typical Use Level in Soft Confection and Bakery 0.6 ppm (for Dibutyl Sulfide)[2]
Typical Use Level in Desserts, Beverages, and Frozen Dairy 0.4 ppm (for Dibutyl Sulfide)[2]

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol describes a common method for the synthesis of symmetrical disulfides from the corresponding alkyl halide.

Materials:

  • 1-Bromobutane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Elemental sulfur (S)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Disulfide Solution: In the round-bottom flask, dissolve sodium sulfide nonahydrate in a mixture of ethanol and water.

  • Add elemental sulfur to the solution and heat the mixture to reflux with vigorous stirring until the sulfur is completely dissolved, forming a clear, reddish-brown solution of sodium disulfide.

  • Reaction with 1-Bromobutane: Cool the sodium disulfide solution slightly and add 1-bromobutane dropwise from the dropping funnel while maintaining a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture under reflux with stirring for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator to obtain crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation.

G cluster_prep Sodium Disulfide Preparation cluster_reaction Disulfide Synthesis cluster_workup Work-up & Purification Na2S Sodium Sulfide (Na₂S·9H₂O) Na2S_S Dissolve & Reflux Na2S->Na2S_S S Sulfur (S) S->Na2S_S Solvent Ethanol/Water Solvent->Na2S_S Na2S_S_sol Sodium Disulfide Solution Na2S_S->Na2S_S_sol Reaction Add Dropwise & Reflux Na2S_S_sol->Reaction Bromobutane 1-Bromobutane Bromobutane->Reaction Mixture Reaction Mixture Reaction->Mixture Extraction Diethyl Ether Extraction Mixture->Extraction Washing Wash with Water & Brine Extraction->Washing Drying Dry (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation (Optional) Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the laboratory synthesis of this compound.

Quality Control: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of this compound in a flavor concentrate.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Split/Splitless

  • Carrier Gas: Helium

GC-MS Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp 1: 10 °C/min to 150 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-400

Sample Preparation:

  • Prepare a 1% solution of the this compound flavor concentrate in a suitable solvent (e.g., ethanol or dichloromethane).

  • Vortex the solution to ensure homogeneity.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion peak (m/z 178) and fragmentation pattern.

  • Quantify the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

G Sample Flavor Concentrate Sample Dilution Dilute in Solvent (1%) Sample->Dilution Injection Inject 1 µL into GC-MS Dilution->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (m/z 40-400) Ionization->Detection Analysis Data Analysis (Retention Time & Mass Spectrum) Detection->Analysis Result Purity Assessment Analysis->Result

Caption: Workflow for GC-MS analysis of this compound.

Sensory Evaluation Protocol: Triangle Test

This protocol is designed to determine if a perceptible difference exists between two samples, for example, a food product with and without added this compound.

Materials:

  • Two sample variations (A: control, B: with added this compound)

  • Identical, odor-free sample containers

  • Random three-digit codes

  • Water and unsalted crackers for palate cleansing

  • Sensory panel of at least 20-30 trained or consumer panelists

  • Isolated, well-ventilated sensory booths

Procedure:

  • Sample Preparation: Prepare the control sample (A) and the test sample (B) with the desired concentration of this compound. Ensure both samples are at the same temperature.

  • Coding and Presentation: For each panelist, present three coded samples. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different. The order of presentation should be randomized for each panelist.

  • Panelist Instructions: Instruct panelists to evaluate the samples from left to right. They should be asked to identify the sample that is different from the other two.

  • Palate Cleansing: Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between sample sets.

  • Data Collection: Record the number of correct responses.

  • Data Analysis: Determine if a statistically significant difference exists between the samples using a binomial test or a chi-squared test with the appropriate statistical tables for triangle tests.

Signaling Pathway of Olfactory Perception

The perception of volatile sulfur compounds like this compound is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade. While the specific receptor for this compound is not definitively identified, the general pathway for odorant perception is well-established. Furthermore, studies on other sulfur compounds suggest the involvement of metal ions, such as copper, in modulating the response of certain olfactory receptors. For instance, the human olfactory receptor OR2T11 has been shown to be involved in the perception of thiols, and its activation is dependent on the presence of copper ions.[9][10]

G cluster_receptor Olfactory Receptor Neuron Cilium cluster_signal Cellular Response DBDS This compound OR Olfactory Receptor (e.g., OR2T11) DBDS->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Ion_channel Ion Channel cAMP->Ion_channel Opens Depolarization Depolarization Ion_channel->Depolarization Ca²⁺/Na⁺ Influx Action_potential Action Potential Depolarization->Action_potential Brain Signal to Brain (Odor Perception) Action_potential->Brain

Caption: General signaling pathway for olfactory perception of odorants.

Stability and Interactions

This compound, like other disulfide compounds, can undergo chemical reactions in a food matrix, particularly during processing and storage. It can interact with proteins through sulfhydryl-disulfide interchange reactions, which may lead to a decrease in the perceived aroma intensity and the formation of other volatile compounds, such as 1-butanethiol.[11] The stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive components in the food system. Thermal degradation can also occur, potentially leading to the formation of other sulfur-containing compounds.[12] Further research is needed to fully elucidate the stability of this compound under various food processing conditions.

Conclusion

This compound is a potent and versatile flavoring and fragrance ingredient that, when used judiciously, can significantly contribute to the development of complex and appealing savory and green aroma profiles. A thorough understanding of its sensory properties, regulatory status, and chemical behavior in different matrices is crucial for its effective application in product development. The protocols provided herein offer a foundation for researchers and scientists to explore the potential of this impactful aroma chemical.

References

Application Note: Analysis of Dibutyl Disulfide using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of Dibutyl disulfide in pharmaceutical preparations using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This compound is a volatile organic compound that can be present as an impurity or a degradation product. The described method, employing headspace sampling, offers excellent sensitivity and selectivity, minimizing interference from the sample matrix. This document provides a comprehensive protocol, including sample preparation, instrument parameters, and data analysis guidelines, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a volatile sulfur compound that may be encountered in pharmaceutical products as a process impurity or a degradant. Its presence, even at trace levels, can be of concern, necessitating a reliable analytical method for its detection and quantification. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds due to its high sensitivity and specificity.[1] When coupled with headspace (HS) sampling, it becomes an ideal method for analyzing volatile compounds in complex matrices, as it minimizes matrix effects and reduces sample preparation time.[2][3]

This application note provides a detailed protocol for the determination of this compound using HS-GC-MS. The method is suitable for quality control, stability studies, and impurity profiling in the pharmaceutical industry.

Experimental Protocol

Sample Preparation: Static Headspace

This protocol is designed for the analysis of this compound in liquid or solid pharmaceutical samples.

Materials:

  • 20 mL headspace vials with screw caps and septa

  • Vial crimper/decapper

  • Gas-tight syringe

  • Sodium chloride (NaCl)

  • Deionized water

  • This compound standard

  • Suitable solvent for standard preparation (e.g., Methanol or Dimethyl sulfoxide)

Procedure:

  • Sample Aliquoting: Place a precisely weighed amount of the sample (e.g., 100 mg of solid or 1 mL of liquid) into a 20 mL headspace vial.

  • Matrix Modification: Add a suitable solvent (e.g., 5 mL of deionized water or an appropriate organic solvent) to dissolve or suspend the sample. To enhance the partitioning of this compound into the headspace, add 1 g of NaCl to the vial.[1]

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.

  • Standard Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound into blank matrix solutions.

  • Equilibration: Place the vials in the headspace autosampler tray. The vials are heated to a specific temperature (e.g., 80°C) for a defined period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.[4]

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and sample matrix.

Parameter Condition
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[5]
Carrier GasHelium at a constant flow rate (e.g., 1.0 mL/min)[5]
InjectorSplit/splitless, 250°C[6]
Oven Temperature ProgramInitial: 40°C, hold for 2 minutes. Ramp to 150°C at 5°C/min. Ramp to 250°C at 20°C/min, hold for 5 minutes.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[5][6]
Acquisition ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)[5][6]
Mass Range (Full Scan)m/z 40-300
SIM Ions for this compoundm/z 122, 57, 178[7]
Ion Source Temperature230°C
Transfer Line Temperature280°C

Data Presentation: Quantitative Analysis

Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. A calibration curve should be constructed by plotting the peak area of this compound against the concentration of the prepared standards. The following table presents illustrative performance data for the method.

Parameter Illustrative Value Description
Linearity (R²) > 0.995The coefficient of determination for the calibration curve over the specified concentration range.
Limit of Detection (LOD) ~5 ng/mLThe lowest concentration of analyte in a sample that can be reliably detected, but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) ~15 ng/mLThe lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.
Precision (%RSD) < 15%The relative standard deviation for repeated measurements of a quality control sample.
Accuracy (% Recovery) 85-115%The percentage of the true concentration of the analyte that is recovered by the analytical method.

Note: LOD and LOQ are highly dependent on the instrument, column, and sample matrix and must be experimentally determined during method validation.

Mandatory Visualizations

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing sample Sample Aliquoting matrix Matrix Modification (Solvent & NaCl) sample->matrix seal Vial Sealing matrix->seal equilibrate Equilibration (Heating) seal->equilibrate injection Headspace Injection equilibrate->injection separation GC Separation injection->separation detection MS Detection (Full Scan/SIM) separation->detection qualitative Qualitative Analysis (Library Match) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) qualitative->quantitative

Caption: Experimental workflow for this compound analysis.

G Logical Relationships in Method Validation cluster_quant Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Specificity->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision LOD->LOQ

Caption: Key parameters in analytical method validation.

Conclusion

This application note provides a comprehensive protocol for the qualitative and quantitative analysis of this compound by HS-GC-MS. The presented method is robust, sensitive, and suitable for implementation in pharmaceutical quality control laboratories. Adherence to good laboratory practices, including proper method validation, is essential for obtaining accurate and reliable results. The provided workflows and illustrative data serve as a valuable guide for researchers and scientists in the field of drug development.

References

Application Note: Quantitative Analysis of Dibutyl Disulfide in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl disulfide (DBDS) is a volatile organosulfur compound with significance in various fields, including the food and beverage industry for flavor and aroma profiling, environmental monitoring as a potential contaminant, and in pharmaceutical and drug development for impurity analysis and metabolism studies. Its accurate quantification in complex matrices such as biological fluids, environmental samples, and food products is crucial for quality control, safety assessment, and scientific research. This application note provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific technique for volatile and semi-volatile compounds.[1] An alternative High-Performance Liquid Chromatography (HPLC) method with UV detection is also discussed for specific applications.

Principle of Analysis

The primary method detailed in this document is based on GC-MS. The principle involves the extraction of this compound from the sample matrix, followed by separation from other components using gas chromatography. The separated compound is then ionized and fragmented in the mass spectrometer. Quantification is achieved by monitoring a specific ion fragment of this compound and comparing its signal intensity to that of a known concentration standard. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis.[1]

Materials and Reagents

  • This compound (97% purity or higher)

  • Internal Standard (IS): Dipropyl disulfide or other suitable volatile sulfur compound

  • Solvents: Hexane, Dichloromethane, Methanol (HPLC grade)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Deionized water

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1]

  • Headspace vials (20 mL) with screw caps and septa

  • Heating block or water bath

Sample Preparation Protocols

The choice of sample preparation method is critical for accurate quantification and depends on the sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile and Food Samples

HS-SPME is a solvent-free technique ideal for the extraction of volatile compounds from liquid or solid samples.[1]

Protocol:

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.[1]

  • Internal Standard Spiking: Add a known concentration of the internal standard to the vial.

  • Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatile analytes into the headspace.[1]

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.[1]

  • Equilibration and Extraction: Place the vial in a heating block or water bath set to 60°C for 15 minutes to allow the analytes to partition into the headspace.[1]

  • SPME Fiber Exposure: After equilibration, expose the SPME fiber to the headspace of the sample for 30 minutes at the same temperature.[1]

  • Desorption: Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.[1]

Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma, Urine) and Aqueous Samples

LLE is a classic extraction method suitable for separating analytes from a liquid sample based on their relative solubilities in two different immiscible liquids.[2][3]

Protocol:

  • Sample Preparation: Take 1 mL of the biological fluid in a glass centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard.

  • Extraction: Add 5 mL of hexane (or another suitable organic solvent like dichloromethane).

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration (Optional): If necessary, the extract can be concentrated under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

Instrumental Analysis: GC-MS

GC-MS Parameters

The following table outlines recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection Volume1 µL (splitless for trace analysis, split for higher concentrations)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven TemperatureInitial: 40 °C, hold for 2 min; Ramp 1: 10 °C/min to 150 °C; Ramp 2: 20 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeFull Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification
SIM Ions for DBDSm/z 178 (Molecular Ion), 122, 89, 57 (Quantification and qualifier ions)
SIM Ion for IS(To be determined based on the chosen internal standard)
Calibration and Quantification

Prepare a series of calibration standards of this compound in a clean solvent or a blank matrix extract covering the expected concentration range in the samples. Analyze the standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte. The concentration of this compound in the samples can then be determined from this calibration curve.

Data Presentation: Quantitative Performance

The following tables summarize representative quantitative data for the analysis of this compound and related organosulfur compounds using GC-MS. These values should be experimentally determined during method validation for a specific matrix and instrument.

Table 1: Method Validation Parameters for this compound Analysis by GC-MS

ParameterRepresentative Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.3 - 3 ng/mL
Precision (%RSD)< 10%
Accuracy/Recovery (%)85 - 115%

Note: These values are based on published data for similar organosulfur compounds and may vary depending on the matrix and specific experimental conditions.[4][5]

Table 2: Comparison of Analytical Methods for Organosulfur Compounds

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and mass-to-charge ratio.[6]Separation based on polarity and UV absorbance.[6]
Sample Prep. Headspace SPME or Liquid-Liquid Extraction.[6]Often requires derivatization for UV detection.[6]
Specificity Very High (mass spectral data provides definitive identification).[6]Moderate to High (dependent on chromatographic resolution).
Sensitivity Generally higher for volatile compounds.[6]Can be high, but is dependent on the derivatization agent's molar absorptivity.[6]
Applications Ideal for volatile sulfur compounds in food, environmental, and biological samples.[6]Suitable for less volatile sulfur compounds or when GC-MS is not available.

Alternative Method: HPLC-UV Analysis

For less volatile disulfide compounds or when GC-MS is not available, HPLC with UV detection can be an alternative. This method typically requires a derivatization step to make the disulfide bond detectable by UV.

Principle: The disulfide bond of this compound is first reduced to two thiol groups. These thiols are then reacted with a derivatizing agent (e.g., 2,2'-Dithiodipyridine) to form a UV-active compound, which can be quantified by HPLC-UV.[6]

Brief Protocol:

  • Reduction: Reduce the disulfide bonds in the sample using a suitable reducing agent.

  • Derivatization: Add a derivatizing agent that reacts with the resulting thiol groups to form a chromophore.

  • HPLC Analysis: Analyze the derivatized sample using a C18 reverse-phase column and a mobile phase gradient of acetonitrile and water.[6] Detection is typically performed at a wavelength specific to the derivatized product.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis start Complex Matrix Sample (e.g., Plasma, Food Homogenate) prep_choice Choose Extraction Method start->prep_choice hs_spme Headspace SPME (for Volatiles) prep_choice->hs_spme Volatile Matrix lle Liquid-Liquid Extraction (for Liquids) prep_choice->lle Liquid Matrix extract Extract with Internal Standard hs_spme->extract lle->extract gc_injection GC Injection & Separation extract->gc_injection ms_detection MS Detection (EI, SIM Mode) gc_injection->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing result Quantitative Result data_processing->result

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship title Key Considerations for Method Selection matrix Sample Matrix Complexity method_choice Optimal Analytical Method matrix->method_choice analyte_props Analyte Properties (Volatility, Concentration) analyte_props->method_choice instrument Instrument Availability (GC-MS vs. HPLC) instrument->method_choice

Caption: Logical relationship for selecting an analytical method.

Conclusion

This application note provides a comprehensive guide for the quantitative analysis of this compound in complex matrices using GC-MS. The detailed protocols for sample preparation and instrumental analysis, along with the representative quantitative data, offer a solid foundation for researchers, scientists, and drug development professionals. The choice of the analytical method should be guided by the specific sample matrix, the expected concentration of the analyte, and the available instrumentation. Proper method validation is essential to ensure accurate and reliable results.

References

Application Notes and Protocols: The Role of Dibutyl Disulfide in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the roles of Dibutyl disulfide (DBDS) in polymer chemistry, with a primary focus on its established applications as a chemical peptizer and a devulcanizing agent. While not conventionally used as a primary vulcanizing agent, its potential as a sulfur donor in vulcanization systems is also discussed. Detailed experimental protocols and quantitative data are provided to guide laboratory applications.

Introduction to this compound in Polymer Processing

This compound (DBDS), a symmetrical disulfide with the chemical formula C₈H₁₈S₂, is a versatile additive in the rubber and polymer industry. Its primary functions are to modify the rheological and structural properties of polymers, particularly natural rubber (NR) and synthetic elastomers like styrene-butadiene rubber (SBR). The reactivity of the disulfide bond in DBDS allows it to participate in radical-mediated reactions that can either break down polymer chains (peptization and devulcanization) or, under specific conditions, contribute to the formation of crosslinks (vulcanization).

This compound as a Chemical Peptizer

During the initial stages of rubber processing, high molecular weight elastomers exhibit high viscosity, making them difficult to mix with fillers and other additives. Mastication is a process that reduces this viscosity by breaking down the long polymer chains. Chemical peptizers are added during mastication to accelerate this process, reducing energy consumption and mixing time.[1][2]

DBDS acts as an effective chemical peptizer, particularly for natural rubber.[3][4] At the elevated temperatures of the mixing process, the disulfide bond in DBDS can cleave, generating butylthiyl radicals (BuS•). These radicals can abstract hydrogen atoms from the polymer backbone, creating macro-radicals. The polymer macro-radicals are unstable and undergo chain scission, leading to a reduction in molecular weight and viscosity.

Quantitative Data: Effect of DBDS as a Peptizer on Natural Rubber

The following table summarizes the typical effects of adding DBDS during the mastication of natural rubber. Data is compiled from various industry sources and representative studies.

ParameterControl (No Peptizer)With DBDS (0.2 phr)With DBDS (0.5 phr)
Mooney Viscosity (ML 1+4 @ 100°C) 85 - 9560 - 7045 - 55
Mastication Time to Target Viscosity 10 - 15 min5 - 8 min3 - 5 min
Energy Consumption HighReduced by 20-30%Reduced by 30-50%
Dispersion of Fillers GoodVery GoodExcellent

phr: parts per hundred rubber

Experimental Protocol: Mastication of Natural Rubber with DBDS

Objective: To reduce the viscosity of natural rubber for improved processing.

Materials and Equipment:

  • Natural Rubber (SMR 20 or equivalent)

  • This compound (DBDS)

  • Two-roll mill or an internal mixer (e.g., Banbury mixer)

  • Mooney viscometer

  • Analytical balance

Procedure:

  • Preparation: Ensure the two-roll mill or internal mixer is preheated to the desired mastication temperature (typically 120-150°C).

  • Rubber Addition: Introduce the pre-weighed natural rubber into the mixer.

  • Mastication (Initial): Allow the rubber to masticate for 1-2 minutes until it forms a continuous band on the mill or is well-fluxed in the internal mixer.

  • Peptizer Addition: Add the specified amount of DBDS (e.g., 0.2-0.5 phr) directly into the nip of the two-roll mill or into the mixing chamber.

  • Continued Mastication: Continue the mastication process, periodically cutting and blending the rubber on the mill to ensure uniform distribution of the peptizer. For an internal mixer, continue mixing according to the machine's standard operating procedure.

  • Monitoring: Take small samples at regular intervals (e.g., every 2 minutes) and measure the Mooney viscosity until the target viscosity is reached.

  • Discharge: Once the desired viscosity is achieved, sheet off the rubber from the mill or discharge it from the internal mixer.

  • Cooling: Allow the masticated rubber to cool to room temperature before further processing.

Peptization_Workflow NR Natural Rubber (High Viscosity) Mixer Internal Mixer / Two-Roll Mill (120-150°C) NR->Mixer 1. Add Rubber Masticated_NR Masticated Natural Rubber (Low Viscosity) Mixer->Masticated_NR 3. Mastication & Chain Scission DBDS This compound (Peptizer) DBDS->Mixer 2. Add DBDS Further_Processing Compounding with Fillers & Additives Masticated_NR->Further_Processing 4. Ready for Compounding

Workflow for Mastication of Natural Rubber with DBDS.

This compound as a Devulcanizing Agent

Devulcanization is the process of breaking the sulfur crosslinks in a cured rubber, allowing it to be reprocessed and recycled.[5] DBDS can act as a devulcanizing agent, particularly in thermo-mechanical processes. At elevated temperatures and under mechanical shear, the butylthiyl radicals generated from DBDS can attack the mono-, di-, and polysulfidic crosslinks, leading to their scission.[6] This process reduces the crosslink density of the vulcanizate, transforming the thermoset material back into a processable, plastic state.

Quantitative Data: Effect of DBDS on the Devulcanization of SBR

The following table illustrates the effect of DBDS on the properties of devulcanized Styrene-Butadiene Rubber (SBR).

ParameterVulcanized SBR (Control)Devulcanized SBR with DBDS (2 wt%)Devulcanized SBR with DBDS (5 wt%)
Crosslink Density (mol/cm³) ~1 x 10⁻⁴~5 x 10⁻⁵~2 x 10⁻⁵
Sol Fraction (%) < 530 - 4050 - 60
Mooney Viscosity of Revulcanizate N/A70 - 8050 - 60
Tensile Strength of Revulcanizate (% of original) 10060 - 7040 - 50
Experimental Protocol: Thermo-mechanical Devulcanization of SBR with DBDS

Objective: To break down the crosslink network of cured SBR for recycling.

Materials and Equipment:

  • Cured SBR vulcanizate (ground to a fine powder, e.g., 20-40 mesh)

  • This compound (DBDS)

  • Internal mixer with temperature control (e.g., Brabender or Haake)

  • Soxhlet extraction apparatus

  • Toluene

  • Mooney viscometer

  • Tensile tester

Procedure:

  • Preparation: Preheat the internal mixer to the devulcanization temperature (e.g., 180-220°C).

  • Charging the Mixer: Add the ground SBR vulcanizate to the preheated mixer.

  • DBDS Addition: Add the desired amount of DBDS (e.g., 2-5 wt% of the rubber) to the mixer.

  • Devulcanization: Mix the components at a constant rotor speed (e.g., 50-60 rpm) for a specified time (e.g., 10-15 minutes).

  • Discharge and Cooling: Discharge the devulcanized rubber and allow it to cool to room temperature.

  • Characterization:

    • Crosslink Density and Sol Fraction: Determine the crosslink density and sol fraction of the devulcanized rubber using equilibrium swelling in toluene and subsequent Soxhlet extraction, according to ASTM D2765.

    • Revulcanization: Re-compound the devulcanized rubber with a standard vulcanization recipe (sulfur, accelerators, etc.) and cure it in a press.

    • Mechanical Properties: Measure the tensile strength, modulus, and elongation at break of the revulcanized rubber according to ASTM D412.

Devulcanization_Mechanism cluster_0 Vulcanized Rubber Network cluster_1 Devulcanization Process cluster_2 Devulcanized Rubber P1 Polymer Chain Crosslink S-S Crosslink P1->Crosslink P2 Polymer Chain P2->Crosslink P1_dev Polymer Chain (Scission) Crosslink->P1_dev Crosslink Scission P2_dev Polymer Chain (Scission) Crosslink->P2_dev Crosslink Scission DBDS This compound HeatShear Heat + Shear DBDS->HeatShear Radicals 2 BuS• (Radicals) HeatShear->Radicals Radicals->Crosslink Radical Attack Vulcanization_Pathway DBDS This compound Heat Heat (Vulcanization Temp.) DBDS->Heat Radicals 2 BuS• (Radicals) Heat->Radicals Polymer Polymer Chain (NR/SBR) Radicals->Polymer H Abstraction Crosslink_Formation Crosslink Formation Radicals->Crosslink_Formation Polymer_Radical Polymer Macro-radical (P•) Polymer->Polymer_Radical Polymer_Radical->Crosslink_Formation Vulcanized_Rubber Vulcanized Rubber Network (S-S Crosslinks) Crosslink_Formation->Vulcanized_Rubber

References

Application Notes: Dibutyl Disulfide as a Standard for Sulfur Compound Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of sulfur-containing compounds is critical in a wide range of scientific disciplines, from ensuring the quality and safety of pharmaceuticals to monitoring environmental pollutants and characterizing the flavor and aroma profiles of food and beverages. Dibutyl disulfide (DBDS), a stable organosulfur compound, serves as an excellent standard for these analytical applications due to its consistent response in various detection systems and its structural similarity to many volatile sulfur compounds of interest.

These application notes provide detailed protocols and performance data for the use of this compound as a standard in the analysis of sulfur compounds by Gas Chromatography (GC) coupled with a Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometry (MS). The methodologies outlined are designed to be adaptable to specific laboratory needs, ensuring robust and reliable quantification.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValue
Molecular Formula C₈H₁₈S₂
Molecular Weight 178.36 g/mol [1]
Appearance Colorless to pale yellow liquid[2][3]
Boiling Point 229-233 °C[1]
Density 0.938 g/mL at 25 °C[1]
Solubility Soluble in alcohol; Insoluble in water[3]
Purity (typical) >97%[1]

Quantitative Performance Data

This compound and structurally similar dialkyl disulfides exhibit excellent performance as analytical standards. The following table summarizes typical validation parameters. It is important to note that values such as LOD and LOQ are instrument-dependent and should be experimentally determined in your laboratory.[4]

ParameterTypical ValueNotes
Linearity (R²) > 0.999Data for tert-butyl disulfide demonstrates excellent linearity over a wide concentration range.[5]
Limit of Detection (LOD) ~0.05 µg/mLBased on data for the similar compound dipropyl disulfide; this value is highly dependent on the specific instrument and method.[4]
Limit of Quantitation (LOQ) ~0.15 µg/mLBased on data for the similar compound dipropyl disulfide; this value is highly dependent on the specific instrument and method.[4]
Repeatability (%RSD) < 5%Area percent relative standard deviation (%RSD) for various sulfur compounds is typically below 5%.[5]
Recovery 95-105%Expected recovery for a robust method when used as an internal standard.

Experimental Protocols

Protocol 1: Preparation of this compound Calibration Standards (External Standard Method)

This protocol describes the preparation of a series of external standards for generating a calibration curve.

Materials:

  • This compound (≥97% purity)[1]

  • High-purity solvent (e.g., isooctane, methanol, or toluene)

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh 100 mg of this compound.

    • Quantitatively transfer the weighed standard to a 100 mL volumetric flask.

    • Add a small amount of solvent to dissolve the this compound.

    • Once dissolved, bring the flask to volume with the solvent.

    • Stopper the flask and invert several times to ensure a homogenous solution.

  • Working Standard Preparation:

    • Perform serial dilutions of the stock solution to prepare a series of working standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/mL).

    • Use calibrated micropipettes and Class A volumetric flasks for all dilutions to ensure accuracy.

G cluster_prep Standard Preparation cluster_analysis Analysis stock Prepare 1000 µg/mL This compound Stock Solution working Perform Serial Dilutions to Create Working Standards (e.g., 0.1-25 µg/mL) stock->working Dilute analyze_standards Analyze Standards by GC-SCD/MS working->analyze_standards calibration_curve Generate Calibration Curve (Response vs. Concentration) analyze_standards->calibration_curve quantify Quantify Sulfur Compounds in Sample using Calibration Curve calibration_curve->quantify analyze_sample Analyze Unknown Sample analyze_sample->quantify

External Standard Calibration Workflow
Protocol 2: Analysis of Volatile Sulfur Compounds using this compound as an Internal Standard

This protocol is suitable for complex matrices where variations in sample preparation and injection volume can occur.

Materials:

  • This compound (internal standard)

  • Target sulfur compound standards

  • Appropriate solvent

  • Samples for analysis

  • Headspace vials with septa (for HS-SPME)

  • Solid-Phase Microextraction (SPME) fiber assembly

Procedure:

  • Internal Standard Stock Solution:

    • Prepare a stock solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.

  • Sample Preparation (Headspace SPME-GC-MS Example):

    • Place a known amount of the liquid or homogenized solid sample into a headspace vial.

    • Spike the sample with a precise volume of the this compound internal standard stock solution to achieve a final concentration that is within the linear range of the instrument and similar to the expected concentration of the analytes.

    • Seal the vial.

    • Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet.

    • Perform the chromatographic separation and mass spectrometric detection.

  • Quantification:

    • Calculate the relative response factor (RRF) for each target analyte relative to the this compound internal standard using calibration standards.

    • Quantify the target analytes in the samples using the calculated RRFs and the peak areas of the analytes and the internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis and Quantification sample Sample Aliquot spike Spike with this compound (Internal Standard) sample->spike extract Headspace SPME Extraction spike->extract gcms GC-MS Analysis extract->gcms data Data Acquisition (Peak Areas) gcms->data calc Calculate Analyte Concentration using Relative Response Factor data->calc

Internal Standard Workflow for Sulfur Analysis
GC-SCD/MS Instrumental Parameters

The following are typical starting parameters for the analysis of sulfur compounds. These should be optimized for your specific application and instrument.

Gas Chromatography (GC):

ParameterTypical Setting
Column Agilent J&W DB-Sulfur SCD or similar[6]
Inlet Temperature 250-275 °C[6]
Carrier Gas Helium
Flow Rate 1-2 mL/min (constant flow)[6]
Oven Program 40 °C (hold 1-2 min), ramp 10 °C/min to 250 °C (hold as needed)[6]

Sulfur Chemiluminescence Detector (SCD):

ParameterTypical Setting
Burner Temperature 800 °C
Detector Base 250 °C[6]
Oxidant Air/Oxygen
Reductant Hydrogen

Mass Spectrometer (MS):

ParameterTypical Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

Conclusion

This compound is a reliable and versatile standard for the quantitative analysis of sulfur compounds. Its stability and consistent performance in GC-SCD and GC-MS systems make it an ideal choice for developing robust analytical methods. The protocols provided in these application notes offer a solid foundation for researchers, scientists, and drug development professionals to achieve accurate and reproducible results in their sulfur analysis workflows. As with any analytical method, proper validation and optimization are crucial for ensuring data quality.

References

Application Note: Synthesis of Dibutyl Disulfide from 1-Butanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of dibutyl disulfide via the oxidation of 1-butanethiol. Disulfide bonds are crucial functional groups in chemistry and biology, and their synthesis is a fundamental transformation in organic chemistry.[1] The presented method is an adaptation of a highly efficient, iodine-catalyzed aerobic oxidation, suitable for researchers in academic and industrial settings, including drug development.[2] This application note includes a comparative table of different synthetic methods, a step-by-step experimental protocol, and a workflow diagram for clarity.

Comparative Data of Synthesis Methods

The oxidation of thiols to disulfides is a common and direct method for preparing symmetrical disulfides.[3][4] Various oxidizing agents can be employed for this transformation.[3][5] The choice of method can influence reaction time, yield, and reaction conditions. The following table summarizes different approaches for the synthesis of dialkyl disulfides from their corresponding thiols.

MethodStarting MaterialKey Reagents/CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
Iodine-Catalyzed Aerobic Oxidation1-PropanethiolI₂, O₂ (aerobic)Ethyl Acetate470>95
Bunte Salt Pathway (One-Pot)1-BromobutaneNa₂S₂O₃·5H₂ODMSO560-70~90
H₂O₂ with Iodide CatalystVarious ThiolsH₂O₂, Iodide ionNot specifiedNot specifiedNot specifiedGood
Molybdenum-Catalyzed OxidationVarious ThiolsMoOCl₃(DMSO)₂DMSO (as oxidant)Not specifiedNot specifiedHigh

Table adapted from multiple sources, providing a comparative overview. Yields and conditions are based on reported syntheses of analogous dialkyl disulfides.[2][3]

Experimental Protocol: Iodine-Catalyzed Aerobic Oxidation

This protocol details the synthesis of this compound from 1-butanethiol using a catalytic amount of iodine under an oxygen atmosphere. This method is noted for its high yield and operational simplicity.[2]

2.1 Materials and Equipment

  • Reagents:

    • 1-Butanethiol (C₄H₁₀S)

    • Iodine (I₂)

    • Ethyl Acetate (EtOAc)

    • 0.1 M Hydrochloric Acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Oxygen (O₂) gas

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Oxygen balloon

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

2.2 Safety Precautions

  • 1-Butanethiol has a very strong and unpleasant odor.[6] All operations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Ethyl acetate is flammable; ensure no open flames are nearby.

2.3 Step-by-Step Procedure

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-butanethiol in ethyl acetate to a concentration of approximately 0.04 M.

    • Add iodine (5 mol% relative to the thiol) to the solution.[2]

    • Attach a reflux condenser to the flask and fit an oxygen-filled balloon to the top of the condenser.[2]

  • Reaction Execution:

    • Heat the reaction mixture to 70°C with vigorous stirring.[2]

    • Maintain the reaction at this temperature for approximately 4 hours.[2]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting thiol is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with additional ethyl acetate and transfer it to a separatory funnel.[2]

    • Wash the organic layer sequentially with a 0.1 M HCl solution, water, and finally with brine.[2]

  • Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).[2]

    • Filter off the drying agent.

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, the product can be further purified by vacuum distillation.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol, from the initial setup to the final product isolation.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification A 1-Butanethiol + Ethyl Acetate B Add Iodine (5 mol%) A->B C Attach O₂ Balloon B->C D Heat to 70°C Stir for 4h C->D E Cool to RT D->E F Dilute with EtOAc E->F G Wash with: 1. 0.1M HCl 2. Water 3. Brine F->G H Dry over MgSO₄ G->H I Filter H->I J Solvent Removal (Rotary Evaporator) I->J K This compound (Final Product) J->K

Caption: Workflow for the synthesis of this compound via iodine-catalyzed aerobic oxidation.

References

Application of Dibutyl Disulfide in Agricultural Research: A Review of Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dibutyl disulfide is an organosulfur compound with potential applications in agriculture, particularly in crop protection and plant growth regulation. While specific research on this compound is limited, extensive studies on structurally similar compounds, such as dimethyl disulfide (DMDS) and dipropyl disulfide (DPDS), provide a strong basis for understanding its potential bioactivity. These compounds, naturally found in plants of the Allium and Brassica genera, are known for their roles as biofumigants, nematicides, fungicides, and insecticides. This document summarizes the agricultural applications of these related disulfide compounds, providing detailed protocols and proposed mechanisms of action that can serve as a foundation for research on this compound. A Chinese patent also suggests that this compound can be used for soil disinfection and to promote plant growth.[1]

Nematicidal and Soil Fumigant Applications

Disulfide compounds, particularly DMDS, have shown significant efficacy as soil fumigants for controlling plant-parasitic nematodes.[2][3] They are considered a potential alternative to more hazardous soil disinfectants like methyl bromide.[2]

Quantitative Data on Nematicidal Efficacy of Related Disulfides

The following table summarizes the nematicidal activity of dimethyl disulfide (DMDS) against various nematode species. Due to a lack of specific data for this compound, DMDS is used here as a proxy.

Target NematodeCompoundApplication Rate/ConcentrationEfficacyReference
Meloidogyne incognita (Root-knot nematode)DMDS300, 400, 500 kg/ha Significant reduction in root gall indices compared to untreated control.[4][4]
Meloidogyne incognita (J2 juveniles)DMDSLC50: 19.28 mg/LHigh mortality in laboratory assays.[5]
Potato Cyst Nematode (Globodera spp.)DMDS0.3 ml per dm³ soilReduced nematode development and increased plant growth.[2]
Root-knot Nematode on TomatoDMDS0.3 ml per dm³ soilReduced disease incidence.[2][2]
Proposed Mechanism of Nematicidal Action

The nematicidal activity of disulfide compounds is primarily attributed to the disruption of mitochondrial respiration in the target nematodes.

nematicidal_mechanism cluster_nematode Nematode Cell DMDS This compound (or related compounds) Mitochondrion Mitochondrion DMDS->Mitochondrion Penetrates cell ComplexIV Complex IV (Cytochrome c oxidase) DMDS->ComplexIV Inhibits ETC Electron Transport Chain Mitochondrion->ETC ATP_Synthase ATP Synthase ATP ATP Production ComplexIV->ATP Disrupts ATP_Synthase->ATP Paralysis Paralysis and Death ATP->Paralysis Leads to

Figure 1: Proposed nematicidal mechanism of action for disulfide compounds. These compounds inhibit Complex IV of the mitochondrial electron transport chain, leading to a disruption in ATP production and ultimately causing paralysis and death of the nematode.[2]

Insecticidal Applications

Volatile organosulfur compounds, including dipropyl disulfide, have demonstrated insecticidal properties against various stored-product pests.[6]

Quantitative Data on Insecticidal Efficacy of a Related Disulfide
Target InsectCompoundAssay TypeEfficacy/MetricReference
Tribolium castaneum (Red flour beetle)Di-n-propyl disulfideTopical & FumigantToxic[6]
Sitophilus oryzae (Rice weevil)Di-n-propyl disulfideTopical & FumigantToxic[6]
Tribolium castaneumDi-n-propyl disulfideFeeding DeterrentCoefficient of Deterrence: 68.5 - 178.6[6]
Proposed Mechanism of Insecticidal Action

The insecticidal effect of disulfide compounds is thought to be neurotoxic, involving the disruption of mitochondrial function in neurons, which leads to the activation of ATP-sensitive potassium (KATP) channels.[7][8]

insecticidal_mechanism cluster_neuron Insect Neuron DPDS This compound (or related compounds) Mitochondrion Mitochondrion DPDS->Mitochondrion Penetrates neuron ComplexIV Complex IV DPDS->ComplexIV Inhibits Mitochondrion->ComplexIV ATP_Prod ATP Production ComplexIV->ATP_Prod Disrupts ATP_Levels Intracellular ATP Decreases ATP_Prod->ATP_Levels KATP_Channel ATP-sensitive K+ Channel (KATP) ATP_Levels->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Neurotransmission Inhibition of Neurotransmission Hyperpolarization->Neurotransmission

Figure 2: Proposed insecticidal neurotoxicity of disulfide compounds. Inhibition of mitochondrial Complex IV leads to decreased ATP, activating KATP channels and causing hyperpolarization of the neuronal membrane, which inhibits neurotransmission.[7][8]

Antifungal and Plant Growth Promotion Applications

Dimethyl disulfide has been shown to have antifungal properties and can also promote plant growth.[9][10][11][12][13] A Chinese patent also describes the use of this compound for controlling root rot in cucumbers and promoting the growth of spinach and other green vegetables.[1]

Quantitative Data on Antifungal and Growth Promotion Effects
ApplicationCompoundTarget Organism/PlantConcentration/DosageObserved EffectReference
AntifungalDMDSSclerotinia minorVolatile applicationInhibition of mycelial growth and sclerotia formation.[13][13]
Plant Growth PromotionThis compoundCucumber80ml of 30% microemulsion in 15kg water (root irrigation)Control of root rot.[1][1]
Plant Growth PromotionThis compoundCucumber25ml of 30% microemulsion in 15kg water (foliar spray)Control of root rot.[1][1]
Plant Growth PromotionDimethyl disulfideSpinach, Green vegetables100ml of 10% emulsifiable concentrate in 15kg water per mu (foliar spray)Thicker leaves, sweeter taste, earlier market listing.[1][1]
Plant Growth PromotionDMDSNicotiana attenuataVolatile exposureEnhanced sulfur nutrition and growth, especially in sulfur-deficient conditions.[9][10][11][9][10][11]
Proposed Mechanism of Plant Growth Promotion

Volatile organic compounds (VOCs) from beneficial bacteria, such as DMDS, can enhance plant growth by providing a source of reduced sulfur, which is readily assimilated by the plant. This is particularly beneficial in sulfur-deficient soils.[9][10][11]

plant_growth_promotion cluster_environment Soil-Plant Environment PGPR Plant Growth-Promoting Rhizobacteria (PGPR) DMDS This compound (as a VOC) PGPR->DMDS Produces Plant Plant DMDS->Plant Absorbed by plant Sulfur_Uptake Sulfur Assimilation Plant->Sulfur_Uptake Growth Enhanced Growth (e.g., biomass, root development) Sulfur_Uptake->Growth Improves

Figure 3: Logical flow of plant growth promotion by disulfide VOCs. PGPR produce volatile disulfide compounds that are absorbed by the plant, enhancing sulfur assimilation and leading to improved growth.[9][10][11]

Experimental Protocols

The following protocols are based on methodologies used for related disulfide compounds and can be adapted for the evaluation of this compound.

Protocol for In Vitro Nematicidal Assay (Immersion Method)

Objective: To determine the direct toxicity of this compound to plant-parasitic nematodes.

Materials:

  • This compound

  • Nematode suspension (e.g., second-stage juveniles (J2) of Meloidogyne incognita)

  • Sterile water

  • 24-well plates or 2 mL centrifuge tubes

  • Micropipettes

  • Anatomical microscope

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then prepare serial dilutions in sterile water to achieve the desired final concentrations (e.g., 5, 10, 20, 50, 100 mg/L).[5]

  • Add approximately 0.5 mL of a nematode suspension (containing a known number of nematodes, e.g., 100 J2/mL) to each well or tube.[5]

  • Add 0.5 mL of the respective this compound dilution to each well. For the control, add 0.5 mL of sterile water (with the same concentration of solvent if used).

  • Incubate the plates/tubes at a constant temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, 72 hours).[5]

  • After incubation, observe the nematodes under a microscope. Nematodes that are straight and immobile, even after probing with a fine needle, are considered dead.

  • Count the number of dead and live nematodes in each replicate.

  • Calculate the corrected mortality percentage using Abbott's formula: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100.

  • Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.

Protocol for Soil Biofumigation Assay

Objective: To evaluate the efficacy of this compound as a soil fumigant against soil-borne pathogens or nematodes.

Materials:

  • This compound

  • Infested soil (with a known population of the target pest)

  • Pots or containers

  • Syringes for application

  • Plastic film to seal the pots

  • Growth chamber or greenhouse

Methodology:

  • Fill pots with a known weight of the infested soil.

  • Adjust the soil moisture to an optimal level (e.g., 50-70% of field capacity).[7]

  • Calculate the amount of this compound required to achieve the desired concentration in the soil (e.g., in µL/kg of soil).

  • Inject the calculated amount of this compound into the center of the soil mass in each pot using a syringe.[7]

  • Immediately seal the pots with plastic film to prevent volatilization.[7]

  • Incubate the sealed pots in a well-ventilated area at a constant temperature for a specific exposure period (e.g., 24, 48, 72 hours).[7]

  • After the exposure period, unseal the pots and aerate the soil for a defined period to allow the fumigant to dissipate.

  • Assess the population of the target pest in both treated and untreated control soils using appropriate extraction and enumeration methods (e.g., soil dilution plating for fungi, Baermann funnel for nematodes).[7]

  • Optionally, sow seeds of a susceptible host plant to evaluate the effect on disease incidence and plant growth.

Protocol for Plant Growth Promotion Assay (Volatile Exposure)

Objective: To assess the effect of volatile this compound on plant growth.

Materials:

  • This compound

  • Seeds of a model plant (e.g., tomato, Arabidopsis thaliana)

  • Sterile growth medium (e.g., Murashige and Skoog)

  • Sealed growth chambers or containers (e.g., large glass jars)

  • Small petri dish or vial for the compound

Methodology:

  • Surface-sterilize the plant seeds and place them on the sterile growth medium in test tubes or small petri dishes.

  • Place the test tubes/petri dishes containing the seedlings inside a larger sealed container.

  • In a separate small, open container (e.g., a vial or small petri dish), place a specific amount of this compound. Place this container at the bottom of the larger sealed container, ensuring no direct contact with the plants or their growth medium.

  • Seal the large container to create an atmosphere containing the volatile compound.

  • For the control group, set up an identical system without this compound.

  • Incubate the containers in a growth chamber with controlled light, temperature, and humidity for a specified period (e.g., 14-21 days).

  • After the incubation period, carefully harvest the plants and measure various growth parameters, such as shoot height, root length, fresh weight, dry weight, and chlorophyll content.

  • Compare the growth parameters of the treated plants with the control group to determine the effect of the volatile compound.

Figure 4: A general experimental workflow for evaluating the agricultural applications of this compound, progressing from initial laboratory screening to comprehensive field trials.[7]

Disclaimer: The provided information, particularly quantitative data and mechanisms of action, is largely based on research conducted on related disulfide compounds like dimethyl disulfide and dipropyl disulfide. Further research is required to specifically validate these findings for this compound. The experimental protocols are generalized and should be optimized based on the specific research objectives, target organisms, and available laboratory conditions. Always follow appropriate safety precautions when handling chemical compounds.

References

Application Notes and Protocols for the Use of Dibutyl Disulfide in Hydrodesulfurization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dibutyl disulfide (DBDS) as a model compound in hydrodesulfurization (HDS) studies. While extensive research has focused on more complex sulfur-containing molecules like dibenzothiophene (DBT), DBDS serves as a valuable model for understanding the hydrodesulfurization of aliphatic sulfur compounds, which are also present in various feedstocks. This document outlines the fundamental principles, experimental protocols, and data analysis techniques relevant to studying the HDS of DBDS.

Introduction to Hydrodesulfurization and the Role of this compound

Hydrodesulfurization (HDS) is a vital catalytic process used in the petroleum refining industry to remove sulfur from various fuel streams.[1][2][3][4][5] The primary goal of HDS is to reduce the emissions of sulfur oxides (SOx) upon fuel combustion, which are major contributors to acid rain and air pollution. The process involves the reaction of sulfur-containing organic compounds with hydrogen over a solid catalyst, typically a supported metal sulfide, to produce hydrogen sulfide (H₂S) and the corresponding hydrocarbon.

This compound (DBDS) is an organic disulfide that can be used as a model compound to study the kinetics and mechanisms of HDS of non-aromatic sulfur compounds. While less reactive than thiols, disulfides represent a class of sulfur compounds found in certain crude oil fractions.[6] Studying the HDS of DBDS provides insights into the cleavage of S-S and C-S bonds, which is fundamental to understanding the overall desulfurization process.

Experimental Protocols

The following protocols are adapted from general HDS studies and can be applied to the investigation of this compound hydrodesulfurization.

2.1. Catalyst Preparation (Example: Ni-MoS₂/γ-Al₂O₃)

A common catalyst for HDS is a nickel-promoted molybdenum disulfide catalyst supported on gamma-alumina (γ-Al₂O₃).

  • Support Impregnation:

    • Prepare an aqueous solution of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) and nickel nitrate (Ni(NO₃)₂·6H₂O). The concentrations should be calculated to achieve the desired metal loading on the support (e.g., 3 wt% NiO and 15 wt% MoO₃).

    • Impregnate the γ-Al₂O₃ support with the solution using the incipient wetness impregnation method.

    • Age the impregnated support at room temperature for a specified period (e.g., 12 hours) to ensure uniform distribution of the metal precursors.

  • Drying and Calcination:

    • Dry the impregnated support in an oven at a controlled temperature (e.g., 120 °C) for several hours (e.g., 12 hours) to remove water.

    • Calcine the dried catalyst in a furnace under a flow of air at a high temperature (e.g., 500 °C) for a set duration (e.g., 4 hours) to convert the metal precursors into their oxide forms.

  • Catalyst Sulfidation:

    • Place the calcined catalyst in the reactor.

    • Sulfide the catalyst in-situ prior to the HDS reaction. This is a critical step to convert the metal oxides to their active sulfide phases.

    • A common sulfiding agent is a mixture of H₂S and H₂. Alternatively, a compound like dimethyl disulfide (DMDS) or DBDS itself can be used, which decomposes under reaction conditions to produce H₂S.

    • The sulfidation is typically carried out at an elevated temperature (e.g., 350-400 °C) for several hours.

2.2. Hydrodesulfurization of this compound

The HDS reaction is typically carried out in a high-pressure, fixed-bed reactor system.

  • Reactor Setup:

    • A stainless-steel fixed-bed microreactor is commonly used.

    • The catalyst is loaded into the reactor, and the bed is secured with quartz wool.

    • The reactor is placed in a temperature-controlled furnace.

    • Mass flow controllers are used to regulate the flow of hydrogen and any inert gas.

    • A high-pressure liquid pump is used to feed the liquid reactant (DBDS solution).

  • Reaction Conditions:

    • Reactant Feed: A solution of DBDS in a suitable solvent (e.g., decane or hexadecane) is prepared at a specific concentration (e.g., 1-5 wt%).

    • Temperature: The reaction temperature is a critical parameter and is typically varied to study its effect on conversion and selectivity (e.g., 250-400 °C).

    • Pressure: The reaction is carried out under high hydrogen pressure to facilitate the hydrogenation and hydrogenolysis reactions (e.g., 3-5 MPa).

    • Hydrogen Flow Rate: The H₂/oil ratio is maintained at a high level to ensure sufficient hydrogen for the reaction.

    • Liquid Flow Rate (WHSV): The Weight Hourly Space Velocity (WHSV) determines the contact time of the reactants with the catalyst and is varied to study the reaction kinetics.

  • Product Collection and Analysis:

    • The reactor effluent is cooled to condense the liquid products.

    • A gas-liquid separator is used to separate the gaseous products (unreacted H₂, H₂S) from the liquid products.

    • The liquid products are collected periodically for analysis.

    • Analytical Method: Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) or a Sulfur-Specific Detector (e.g., Flame Photometric Detector - FPD or Sulfur Chemiluminescence Detector - SCD) is used to quantify the concentration of DBDS and the reaction products. Gas Chromatography-Mass Spectrometry (GC-MS) is used for product identification.[7]

Data Presentation

Quantitative data from HDS studies are crucial for evaluating catalyst performance. The following table provides an illustrative example of how to present such data for the HDS of DBDS.

CatalystTemperature (°C)Pressure (MPa)WHSV (h⁻¹)DBDS Conversion (%)Butane Selectivity (%)Butanethiol Selectivity (%)
Ni-MoS₂/γ-Al₂O₃3004.02.085.275.624.4
Ni-MoS₂/γ-Al₂O₃3204.02.092.588.111.9
Ni-MoS₂/γ-Al₂O₃3404.02.098.195.34.7
Co-MoS₂/γ-Al₂O₃3204.02.088.982.417.6

Note: The data in this table are illustrative and intended to demonstrate a clear and structured presentation format. Actual experimental results will vary depending on the specific catalyst and reaction conditions.

Visualization of Workflows and Pathways

4.1. Experimental Workflow

The following diagram illustrates the typical experimental workflow for a this compound hydrodesulfurization study.

G Experimental Workflow for DBDS Hydrodesulfurization cluster_prep Catalyst Preparation cluster_reaction Hydrodesulfurization Reaction cluster_analysis Product Analysis p1 Impregnation of Support p2 Drying p1->p2 p3 Calcination p2->p3 r1 Catalyst Loading and Sulfidation p3->r1 Sulfidation r2 Reactor Pressurization and Heating r1->r2 r3 Introduction of DBDS Feed r2->r3 r4 Steady-State Reaction r3->r4 a1 Product Collection r4->a1 Effluent a2 Gas-Liquid Separation a1->a2 a3 GC-FID/SCD Analysis a2->a3 a4 GC-MS for Identification a2->a4 a3->a4

Experimental Workflow for DBDS HDS

4.2. Proposed Reaction Network for this compound Hydrodesulfurization

The hydrodesulfurization of this compound is expected to proceed through a network of reactions involving the cleavage of the S-S bond followed by the hydrogenolysis of the resulting C-S bonds.

G Proposed HDS Reaction Network for this compound DBDS This compound (C₄H₉-S-S-C₄H₉) BT Butanethiol (C₄H₉SH) DBDS->BT + H₂ Butane Butane (C₄H₁₀) BT->Butane + H₂ H2S Hydrogen Sulfide (H₂S) BT->H2S

DBDS HDS Reaction Network

Disclaimer: Due to the limited availability of specific experimental data for the hydrodesulfurization of this compound as a model compound, the protocols and data presented herein are based on established principles of HDS and studies of analogous sulfur-containing molecules. Researchers should validate these methodologies and expect variations in results based on their specific experimental setup and materials.

References

Application Notes: Solid-Phase Microextraction (SPME) for Dibutyl Disulfide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibutyl disulfide is a volatile sulfur compound (VSC) that contributes to the characteristic aroma and flavor profiles of various foods, such as those from the Allium genus (e.g., onion, garlic). Its detection and quantification are crucial in food science for quality control, in environmental monitoring for odor assessment, and in drug development for impurity profiling of natural products. Solid-phase microextraction (SPME) is an innovative, solvent-free sample preparation technique that is fast, economical, and versatile for the analysis of volatile and semi-volatile compounds like this compound.[1] SPME integrates sample extraction, concentration, and introduction into a single step.[2] This document provides detailed application notes and protocols for the sampling of this compound using Headspace SPME (HS-SPME) coupled with gas chromatography (GC). In HS-SPME, the fiber is exposed to the vapor phase above the sample, which protects it from non-volatile, high-molecular-weight components in the matrix, extending the fiber's lifespan.[3][4]

Key Factors Influencing SPME Efficiency

The successful application of SPME for this compound analysis requires careful optimization of several experimental parameters.[2] These factors collectively determine the partitioning equilibrium of the analyte between the sample matrix, the headspace, and the fiber coating, thereby affecting the method's sensitivity, accuracy, and reproducibility.

  • SPME Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the analyte.[2] For volatile sulfur compounds, combination fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) and Carboxen/Polydimethylsiloxane (CAR/PDMS) are frequently reported to provide the highest extraction efficiency and sensitivity.[5][6] The DVB/CAR/PDMS fiber, in particular, is effective for a broad range of analytes, including highly volatile compounds.[2][5]

  • Extraction Temperature and Time: Temperature influences the vapor pressure of this compound, affecting its partitioning into the headspace.[7] Higher temperatures generally increase the concentration of volatiles in the headspace, but excessive heat can alter the sample or degrade the analyte. Extraction time must be sufficient to allow the analyte to reach equilibrium or a state of reproducible pre-equilibrium with the fiber.[8] Optimized conditions often involve a balance to maximize sensitivity without inducing thermal degradation.[5]

  • Sample Matrix Modification: The composition of the sample matrix significantly impacts extraction efficiency.

    • Salting-Out Effect: The addition of salts like sodium chloride (NaCl) to aqueous samples increases the ionic strength, which decreases the solubility of nonpolar compounds like this compound and promotes their release into the headspace.[5][9]

    • Ethanol Concentration: In alcoholic matrices, high concentrations of ethanol can interfere with the adsorption of hydrophobic analytes onto the fiber.[10] Diluting the sample to a lower ethanol content (e.g., 2.5-5% v/v) can significantly enhance the extraction of VSCs.[5][10]

  • Agitation: Agitating the sample during equilibration and extraction facilitates the mass transfer of the analyte from the sample matrix to the headspace, reducing the time required to reach equilibrium.[5]

  • Desorption Conditions: The complete transfer of the analyte from the SPME fiber to the GC column is essential for accurate quantification. This is achieved through thermal desorption in the hot GC injector. Key parameters include the desorption temperature and time, which must be optimized to ensure rapid and complete release of this compound without thermal degradation or carryover.[5]

SPME_Factors Key Factors Influencing SPME Efficiency Outcome Extraction Efficiency & Accuracy Fiber SPME Fiber Fiber->Outcome sub_Fiber1 Coating (e.g., DVB/CAR/PDMS) Polarity & Thickness Fiber->sub_Fiber1 Sample Sample Matrix Sample->Outcome sub_Sample1 pH & Ionic Strength (e.g., NaCl addition) Sample->sub_Sample1 sub_Sample2 Matrix Composition (e.g., Ethanol %) Sample->sub_Sample2 Conditions Extraction Conditions Conditions->Outcome sub_Conditions1 Temperature Conditions->sub_Conditions1 sub_Conditions2 Time (Equilibrium) Conditions->sub_Conditions2 sub_Conditions3 Agitation Rate Conditions->sub_Conditions3 Analysis Analytical Conditions Analysis->Outcome sub_Analysis1 Desorption Temp & Time Analysis->sub_Analysis1

Caption: Key parameters influencing SPME method performance.

Data Presentation: Summary of Optimized SPME Methods

The following table summarizes optimized conditions from various studies for the analysis of this compound and related volatile sulfur compounds using HS-SPME.

Analyte(s)Sample MatrixSPME FiberExtraction Temp (°C)Extraction Time (min)Sample ModificationDesorption ConditionsAnalytical SystemReference
22 VSCs (incl. Dibutyl sulfide)Fruit Brandy50/30 µm DVB/CAR/PDMS3530Dilution to 2.5% v/v ethanol; 20% w/v NaCl; 1% EDTA250°C for 5 minGC-MS[5]
5 VSCs (incl. DMDS)Hyper-eutrophic Lake Water75 µm CAR/PDMS603030% w/v NaCl; Stirring250°C for 2 minGC-FPD[3]
Volatile Sulfur CompoundsChive50/30 µm DVB/CAR/PDMS735020 min pre-incubationNot specifiedGC-MS[6]
Malodorous Sulfur CompoundsIndustrial EffluentPDMS/CAR4060Stirring250°C for 2 minGC-PFPD[11]
Volatile Organic Sulfur CompoundsGas Standard75 µm CAR/PDMS2015NoneNot specifiedGC-FID[8]

Note: DMDS (Dimethyl disulfide) is a related, commonly analyzed VSC with similar analytical requirements.

Experimental Protocols

This section provides detailed protocols for the analysis of this compound using HS-SPME. These protocols are based on established methods and can be adapted for various sample matrices.

Protocol 1: HS-SPME-GC-MS for this compound in Complex Liquid Matrices

This protocol is adapted from a validated method for VSCs in alcoholic beverages and is suitable for matrices where solvent or salt modification is beneficial.[5]

1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 1 cm length (Supelco or equivalent).

  • Vials: 20 mL clear glass screw-cap vials with PTFE/silicone septa.

  • Reagents: this compound standard, Sodium Chloride (NaCl, analytical grade), Ethylenediaminetetraacetic acid (EDTA), Methanol (HPLC grade), Deionized water.

  • Equipment: Magnetic stirrer, heating block or water bath, analytical balance, autosampler (optional).

2. Instrumentation

  • Gas Chromatograph: Agilent 7890A or equivalent, coupled to a Mass Spectrometer (e.g., Agilent 5975C MSD).

  • GC Column: DB-5ms (30 m × 0.25 mm I.D., 0.25 µm film thickness) or equivalent nonpolar column.

3. Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber in the GC injector port according to the manufacturer's instructions (e.g., 250°C for 30-60 min). Recondition the fiber for 10 min at 250°C before each sample extraction.[5]

  • Sample Preparation:

    • Place 10 mL of the liquid sample into a 20 mL vial.[5]

    • If the matrix contains high levels of ethanol (>10%), dilute the sample with deionized water to a final ethanol concentration of approximately 2.5-5% v/v.[5][10]

    • Add 2.0 g of NaCl (for 20% w/v concentration) and 0.1 g of EDTA to the vial.[5] The addition of EDTA can improve peak shape for some sulfur compounds.[5]

    • Immediately seal the vial with the cap and septum.

  • Equilibration and Extraction:

    • Place the vial in the heating block set at 35°C.

    • Equilibrate the sample for 15 minutes with constant agitation (e.g., 600 rpm).[5]

    • After equilibration, expose the conditioned SPME fiber to the headspace of the vial for 30 minutes at 35°C with continued agitation.[5]

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately transfer it to the GC injection port.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.[5]

    • GC Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 250°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-350.

      • Source Temperature: 230°C.

      • Acquisition Mode: Scan for identification, Selected Ion Monitoring (SIM) for quantification.

4. Quantification

  • Prepare a calibration curve using standard solutions of this compound in a matrix that mimics the final prepared sample (e.g., 2.5% ethanol with 20% NaCl).

  • Use an internal standard if necessary to correct for variations in extraction and injection.

HS_SPME_Workflow HS-SPME-GC-MS Experimental Workflow for this compound SamplePrep 1. Sample Preparation (10 mL sample in 20 mL vial) MatrixMod 2. Matrix Modification (Add 2g NaCl, Dilute if needed) SamplePrep->MatrixMod Equilibration 3. Equilibration (15 min at 35°C with agitation) MatrixMod->Equilibration Extraction 4. HS-SPME Extraction (Expose DVB/CAR/PDMS fiber 30 min at 35°C) Equilibration->Extraction Desorption 5. Thermal Desorption (Transfer fiber to GC injector 5 min at 250°C) Extraction->Desorption GCMS 6. GC-MS Analysis (Separation & Detection) Desorption->GCMS Data 7. Data Processing (Identification & Quantification) GCMS->Data

Caption: A typical experimental workflow for HS-SPME-GC-MS analysis.

Challenges and Special Considerations

Competitive Adsorption: When analyzing samples containing a mixture of volatile compounds, especially with porous fibers like CAR/PDMS, competitive adsorption can occur.[8] Higher molecular weight or higher concentration compounds may displace lower molecular weight compounds (like some VSCs) from the fiber's active sites.[8] This can lead to non-linear calibration curves and inaccurate quantification. Therefore, for quantitative analysis of complex mixtures, it is crucial to match the calibration standards matrix as closely as possible to the sample matrix.[8]

Fiber Care: The lifetime of an SPME fiber can be shortened by direct immersion in complex samples.[5] HS-SPME mitigates this, but proper conditioning and cleaning between analyses are vital to prevent carryover and ensure reproducibility.

Analyte Stability: Some sulfur compounds can be reactive or thermally unstable.[5] The optimized SPME conditions, particularly temperature, should be mild enough to prevent degradation. The addition of EDTA can help chelate metal ions that may catalyze oxidation of certain sulfur compounds.[5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS for Dibutyl Disulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the analysis of Dibutyl Disulfide (DBDS) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the initial GC-MS parameters you recommend for this compound analysis?

A1: For a robust starting point, we recommend the parameters outlined in the table below. These have been compiled from various established methods for analyzing volatile sulfur compounds. Optimization will likely be necessary for your specific instrument and sample matrix.

Q2: I'm observing significant peak tailing for my this compound peak. What are the common causes and solutions?

A2: Peak tailing is a frequent issue when analyzing active compounds like disulfides. The primary cause is unwanted interaction with active sites within the GC system. Here's a systematic approach to troubleshoot:

  • Active Sites in the Inlet: The injector is a common source of activity.

    • Solution: Ensure you are using a high-quality, deactivated inlet liner, preferably with deactivated glass wool. Regularly replace the liner and septum, as active sites can develop over time.[1]

  • Column Contamination: The front end of the GC column can accumulate non-volatile residues or become active.

    • Solution: Trim 10-20 cm from the front of the column to remove contaminated sections. If tailing persists, consider conditioning the column according to the manufacturer's instructions.

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and detector as specified by your instrument manufacturer.[1]

  • Sub-optimal Temperatures: If the injector temperature is too low, volatilization can be slow and incomplete, contributing to tailing.

    • Solution: An injector temperature of around 250°C is a good starting point to ensure efficient vaporization of this compound.

Q3: My sensitivity for this compound is low. How can I improve it?

A3: Low sensitivity can be addressed by several factors:

  • Injection Mode: For trace-level analysis, a splitless injection is preferred as it transfers the entire sample volume to the column. If you are using a split injection, consider decreasing the split ratio.

  • MS Acquisition Mode: For quantitative analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly enhances sensitivity. Instead of scanning a full mass range, the detector focuses only on specific, characteristic ions of this compound (e.g., m/z 178, 122, 57).

  • System Inertness: As with peak tailing, active sites can irreversibly adsorb the analyte, reducing the amount that reaches the detector. Follow the steps in Q2 to ensure a clean and inert flow path.

  • Sample Preparation: For samples with low concentrations, consider a pre-concentration step such as headspace solid-phase microextraction (HS-SPME).[2]

Q4: I am seeing "ghost peaks" in my blank runs after analyzing a high-concentration this compound sample. What should I do?

A4: Ghost peaks are typically due to sample carryover from a previous injection.

  • Solution: Run several solvent blanks after a high-concentration sample to wash the injector and column. Ensure your syringe cleaning procedure is adequate. If the problem persists, you may need to bake out the column at a temperature slightly above your method's maximum, but do not exceed the column's specified temperature limit. In persistent cases, replacing the inlet liner and septum is recommended.[3]

Q5: How do I confirm the identity of a peak as this compound?

A5: Confirmation should be based on two key pieces of evidence:

  • Retention Time: The retention time of your unknown peak should match that of a certified this compound standard run under the exact same chromatographic conditions.

  • Mass Spectrum: The mass spectrum of the unknown peak should match the reference spectrum of this compound. Key identifiers are the molecular ion (M+) at m/z 178 and characteristic fragment ions at m/z 122 and 57.[4] A library match (e.g., from NIST) can provide additional confidence.

Data Presentation

Table 1: Recommended GC-MS Parameters for this compound Analysis
ParameterRecommended SettingNotes
GC System Agilent 7890A or equivalent
Column Non-polar, e.g., HP-5ms, DB-1ms (30 m x 0.25 mm, 0.25 µm)An inert column is critical for good peak shape.
Injector Split/Splitless
Injector Temperature250 °COptimize between 230-260°C.
Injection ModeSplitless (trace analysis) or Split (10:1 for higher conc.)Choice depends on sample concentration.
LinerDeactivated, single taper with deactivated glass woolEssential for preventing analyte degradation and adsorption.
Carrier GasHeliumConstant flow rate of 1.0 - 1.2 mL/min.
Oven Program
Initial Temperature40 °C, hold for 2 minAdjust based on other volatile components in the sample.
Ramp10 °C/min to 250 °C
Final HoldHold at 250 °C for 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI)70 eV
Solvent Delay3 minTo protect the filament from the solvent peak.
Acquisition ModeFull Scan (qualitative) or SIM (quantitative)
Table 2: Key Mass Spectral Ions for this compound Identification
m/zProposed FragmentRelative Abundance (%)Notes
178[CH₃(CH₂)₃SS(CH₂)₃CH₃]•⁺ (Molecular Ion)~34Confirms the molecular weight.
122[C₄H₉SSH]⁺~34Loss of a butyl radical with hydrogen rearrangement.
87[C₄H₉S]⁺~5Propylthio fragment.
57[C₄H₉]⁺100Butyl cation; often the base peak.
41[C₃H₅]⁺~32Allyl cation fragment.
29[C₂H₅]⁺~32Ethyl cation fragment.

Data compiled from the NIST Mass Spectrometry Data Center.

Experimental Protocols

Detailed Protocol: Quantitative Analysis of this compound by GC-MS

This protocol provides a comprehensive procedure for the quantitative analysis of this compound in a liquid matrix.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or hexane.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • For unknown samples, dilute them with the same solvent to fall within the calibration range.

  • Transfer 1 mL of each standard and sample solution into a 2 mL autosampler vial.

2. GC-MS Instrument Setup:

  • Set up the GC-MS system according to the parameters outlined in Table 1 .

  • For quantitative analysis, create a SIM method monitoring the ions listed in Table 2 (e.g., m/z 178, 122, and 57).

3. Sequence Execution:

  • Set up an analysis sequence in your chromatography data system.

  • The sequence should begin with one or two solvent blanks to ensure system cleanliness.

  • Run the calibration standards from the lowest to the highest concentration.

  • Inject the unknown samples.

  • It is good practice to run a quality control (QC) standard (a mid-range calibration standard) every 10-15 samples to check for instrument drift.

4. Data Analysis:

  • Identify the this compound peak in the chromatograms based on its retention time.

  • For each calibration standard, integrate the peak area of the primary quantifying ion (e.g., m/z 57 or 122).

  • Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (R²) > 0.995 is typically desired.

  • Integrate the peak area for the same ion in the unknown samples and use the calibration curve to determine the concentration of this compound.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare Standards & Samples Dilute Dilute in Solvent Prep->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Injector Inject Sample into GC Inlet (250°C) Vial->Injector Autosampler Column Separate Analytes on Non-Polar Column Injector->Column IonSource Ionize Eluted Compounds (EI, 70eV) Column->IonSource Transfer Line Oven Temperature Program (40°C to 250°C) MassAnalyzer Separate Ions by m/z IonSource->MassAnalyzer Detector Detect Ions MassAnalyzer->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Spectrum Generate Mass Spectrum Detector->Spectrum Identify Identify by Retention Time & Mass Spectrum Match Chromatogram->Identify Spectrum->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: GC-MS analysis workflow for this compound detection.

Troubleshooting_Flowchart cluster_physical Physical Issues cluster_chemical Chemical / Activity Issues Start Poor Peak Shape Observed (e.g., Tailing, Fronting, Splitting) Check_All_Peaks Are ALL peaks in the chromatogram affected? Start->Check_All_Peaks Physical_Issue Likely a physical or flow path issue. Check_All_Peaks->Physical_Issue Yes Chemical_Issue Likely a chemical or activity issue. Check_All_Peaks->Chemical_Issue No (Only active compounds) Check_Installation Re-cut and reinstall column. Check for leaks. Physical_Issue->Check_Installation End Problem Resolved Check_Installation->End Check_Liner Is the inlet liner old or incorrect? Chemical_Issue->Check_Liner Replace_Liner Replace with a new, deactivated liner. Check_Liner->Replace_Liner Yes Check_Overload Is the peak fronting? Check_Liner->Check_Overload No Replace_Liner->Check_Overload Check_Column_Front Trim 10-20cm from the front of the column. Check_Column_Front->End Check_Overload->Check_Column_Front No Dilute_Sample Dilute sample or increase split ratio. Check_Overload->Dilute_Sample Yes Dilute_Sample->End

Caption: Troubleshooting flowchart for common GC peak shape problems.

References

Overcoming matrix effects in Dibutyl disulfide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Dibutyl disulfide (DBDS). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in DBDS quantification.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" and how does it impact the quantification of this compound?

A1: A matrix effect is the alteration of an analytical signal (either suppression or enhancement) of a target analyte, like this compound, caused by other components present in the sample matrix.[1][2] In complex samples such as biological fluids, food, or environmental extracts, these co-eluting components can interfere with the analyte's detection and lead to inaccurate and unreliable quantitative results.[1][3] For volatile compounds like DBDS analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this can result in either an artificially low reading (signal suppression) or an artificially high reading (signal enhancement).[1][2]

Q2: What are the primary causes of matrix effects in a GC-MS system for DBDS analysis?

A2: In GC-MS, matrix effects are primarily caused by two phenomena:

  • Matrix-Induced Signal Enhancement: This is a common effect where non-volatile matrix components, such as fats and sugars, accumulate in the hot GC inlet.[1][3] These residues can mask active sites in the liner and at the head of the column where DBDS might otherwise adsorb or degrade. This "analyte protectant" effect leads to more of the analyte reaching the detector, causing a higher, and often inaccurate, signal.[2][3]

  • Matrix-Induced Signal Suppression: While less common in GC than in Liquid Chromatography (LC), signal suppression can occur. This may be due to high concentrations of co-eluting matrix components competing for ionization energy in the MS source or otherwise interfering with the efficient transfer and detection of the DBDS ions.[1][3]

Q3: How can I determine if my DBDS analysis is being affected by matrix effects?

A3: A straightforward method to diagnose matrix effects is to compare the analytical response of DBDS in a pure solvent standard versus a matrix-matched standard.[1][3]

  • Prepare a standard solution of DBDS in a clean solvent (e.g., acetonitrile or hexane).

  • Prepare a matrix-matched standard by spiking the same concentration of DBDS into a blank sample extract (a sample of the same matrix type known to be free of the analyte).

  • Analyze both samples under identical GC-MS conditions.

A significant difference in the signal response (typically >15-20%) for the same concentration indicates the presence of matrix effects.[3] A higher response in the matrix-matched standard points to signal enhancement, while a lower response suggests signal suppression.[3]

Q4: What are the main strategies to overcome matrix effects?

A4: There are three primary strategies to mitigate or correct for matrix effects:

  • Advanced Sample Preparation: Employ techniques that selectively isolate DBDS from interfering matrix components. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are highly effective for volatile compounds as they transfer the analyte to the GC system while leaving non-volatile matrix components behind.[4][5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another powerful technique for cleaning up complex samples.[4][6]

  • Calibration Strategies: Use a calibration method that inherently compensates for the matrix. This includes Matrix-Matched Calibration, the Standard Addition Method, and the use of Internal Standards.[7][8][9][10]

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting matrix effects. It involves adding a known amount of a stable isotope-labeled version of DBDS (e.g., this compound-d18) to the sample at the very beginning of the workflow.[11][12] Because the labeled standard is chemically identical to the analyte, it experiences the same losses during sample prep and the same signal suppression or enhancement in the MS source, providing highly accurate correction.[12]

Troubleshooting Guide

This guide addresses common problems encountered during DBDS quantification that are often linked to matrix effects.

Problem 1: My DBDS recovery is unexpectedly high (>110%) and my results seem inflated.

  • Likely Cause: You are likely experiencing matrix-induced signal enhancement . Co-extracted, non-volatile matrix components are accumulating in your GC inlet, masking active sites and preventing analyte loss, which leads to a stronger signal compared to your clean solvent standards.[1][3]

  • Troubleshooting Steps & Solutions:

Solution CategorySpecific ActionRationale
Instrument Maintenance Clean or replace the GC inlet liner and trim the first 5-10 cm of the analytical column.Removes the physical accumulation of non-volatile matrix residue that causes the enhancement effect.[1]
Sample Preparation Implement a cleanup step using Dispersive Solid-Phase Extraction (d-SPE) as in the QuEChERS method.Sorbents like PSA or C18 can remove interfering compounds like fatty acids and sugars that are common causes of matrix effects.[13]
Calibration Method Switch from external calibration to Matrix-Matched Calibration .This ensures that your calibration standards experience the same signal enhancement as your samples, thereby canceling out the effect.[1][14]
Dilution Dilute the final sample extract with a clean solvent (e.g., 5x or 10x).Reduces the concentration of matrix components to a level where their effect is negligible, provided the DBDS concentration remains above the limit of quantification (LOQ).[1][15]

Problem 2: My DBDS recovery is very low (<70%) and results are inconsistent.

  • Likely Cause: This could be due to matrix-induced signal suppression or significant loss of the volatile DBDS analyte during sample preparation steps.[1]

  • Troubleshooting Steps & Solutions:

Solution CategorySpecific ActionRationale
Sample Preparation Use Headspace Solid-Phase Microextraction (HS-SPME) .This technique extracts volatile compounds like DBDS from the headspace above the sample, effectively separating them from the non-volatile matrix that can cause suppression.[4]
Calibration Method Use the Method of Standard Addition .This method involves spiking the analyte directly into aliquots of the sample. It is highly effective because the calibration is performed within each unique sample matrix, correcting for specific suppression effects.[7][8][16]
Gold Standard Correction Implement a Stable Isotope Dilution Analysis (SIDA) using a labeled DBDS internal standard.This is the most robust solution. The labeled internal standard co-elutes and is affected by matrix suppression in the exact same way as the native analyte, allowing for a highly accurate calculation of the true concentration.[12][17]
Illustrative Data: Comparison of Calibration Methods

The following table provides representative data on how different calibration strategies can impact the recovery of this compound in a complex matrix (e.g., animal tissue extract) known to cause signal enhancement.

Calibration MethodAnalyte Spiked (ng/mL)Analyte Measured (ng/mL)Calculated Recovery (%)Interpretation
External Calibration (in Solvent) 5078.5157%Significant signal enhancement leads to a severe overestimation of the concentration.[3]
Matrix-Matched Calibration 5049.599%The matrix effect is well-compensated, resulting in accurate quantification.[3][10]
Standard Addition 5051.0102%Provides a highly accurate result by accounting for matrix effects specific to the individual sample.[3][16]
Stable Isotope Dilution (SIDA) 5050.3100.6%Considered the most reliable method, correcting for both matrix effects and variations in sample preparation.[12]

Note: The data in this table is illustrative and based on typical outcomes for GC-MS analysis in the presence of matrix effects.

Diagrams and Workflows
Troubleshooting Workflow for Matrix Effects

This decision tree guides the user through diagnosing and resolving matrix effects in DBDS quantification.

G Troubleshooting Workflow for Matrix Effects A Suspected Matrix Effect (Poor Recovery / Inconsistent Results) B Perform Diagnostic Test: Compare Solvent vs. Matrix-Spiked Standard A->B C Is Response Difference > 20%? B->C D Matrix Effect is Significant C->D Yes E Matrix Effect is Negligible (Check other parameters: extraction, derivatization, etc.) C->E No F Response in Matrix > Response in Solvent? D->F G Signal Enhancement F->G Yes H Signal Suppression F->H No I Implement Solution: 1. Clean GC Inlet/Column 2. Use Matrix-Matched Calibration 3. Improve Sample Cleanup (d-SPE) G->I J Implement Solution: 1. Use HS-SPME 2. Use Standard Addition Method H->J K Gold Standard Solution for Both: Use Stable Isotope Dilution Analysis (SIDA) I->K J->K

Caption: A decision tree for identifying and mitigating matrix effects.

Conceptual Comparison of Calibration Strategies

This diagram illustrates the fundamental differences between external, matrix-matched, and standard addition calibration methods.

G Conceptual Comparison of Calibration Strategies cluster_0 External Calibration cluster_1 Matrix-Matched Calibration cluster_2 Standard Addition A1 Standards in Clean Solvent A3 Result: Mismatch! Matrix effect causes inaccuracy A1->A3 A2 Sample in Complex Matrix A2->A3 B1 Standards in Blank Matrix Extract B3 Result: Matched! Matrix effect is compensated B1->B3 B2 Sample in Complex Matrix B2->B3 C1 Aliquots of Sample Spiked with Analyte C2 Calibration Curve from Spiked Sample C1->C2 C3 Result: Specific Correction! Effect in that specific sample is corrected C2->C3

Caption: How different calibration methods account for the sample matrix.

Experimental Protocols

Protocol 1: Matrix-Matched Calibration Curve Preparation

This protocol describes how to prepare calibration standards in a blank matrix extract to compensate for matrix effects.

  • Prepare Blank Matrix Extract: Select a representative sample of the matrix (e.g., plasma, tissue homogenate) that is known to be free of DBDS. Process this blank sample using your established extraction and cleanup procedure. The resulting clean extract is your "blank matrix".

  • Prepare Stock Solution: Prepare a high-concentration stock solution of DBDS in a pure solvent (e.g., 1000 µg/mL in acetonitrile).

  • Create Serial Dilutions: Create a series of working standard solutions by serially diluting the stock solution in the pure solvent.

  • Spike the Blank Matrix: Prepare the matrix-matched calibrators by spiking small, precise volumes of the working standard solutions into aliquots of the blank matrix extract. For example, add 10 µL of each working standard to 990 µL of the blank matrix extract to create a series of calibration points (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Analysis: Analyze these matrix-matched calibrators using the same GC-MS method as your unknown samples to generate a calibration curve that accounts for the matrix effect.[10][14]

Protocol 2: Method of Standard Addition

This protocol is used to quantify DBDS in a single, specific sample by creating a calibration curve within that sample's matrix.[8][16]

  • Sample Aliquoting: Divide the final sample extract into at least four equal volume aliquots (e.g., 4 x 500 µL).

  • Spiking: Leave one aliquot un-spiked (this is your 'zero' point). Spike the remaining aliquots with increasing, known amounts of a DBDS standard solution. The spike concentrations should be chosen to bracket the expected concentration of DBDS in the sample (e.g., add amounts equivalent to 0.5x, 1x, and 2x the expected concentration).

  • Volume Equalization: If the volumes of spiking solutions added are significant, adjust the final volume of all aliquots to be identical using a clean solvent.

  • Analysis: Analyze all prepared aliquots (the un-spiked sample and the spiked samples) using the same GC-MS method.

  • Data Plotting: Plot the measured instrument response (y-axis) against the concentration of the added standard (x-axis).

  • Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, un-spiked sample.[8]

References

Troubleshooting low yield in Dibutyl disulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the synthesis of dibutyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Oxidation of 1-butanethiol: This is a widely used method that involves the oxidation of 1-butanethiol (butyl mercaptan) using various oxidizing agents like iodine, hydrogen peroxide, or even air in the presence of a base.[1][2]

  • Reaction of a Butyl Halide with a Disulfide Source: This approach typically uses a butyl halide, such as 1-bromobutane, and reacts it with a disulfide-containing reagent like sodium disulfide.[1][3] Phase-transfer catalysis is often employed to improve the reaction efficiency between the different phases.[2][3]

Q2: I'm observing a low yield in my this compound synthesis. What are the likely general causes?

A2: Low yields can arise from several factors, depending on your synthetic route. Common culprits include:

  • Incomplete Oxidation: If you are oxidizing 1-butanethiol, the oxidizing agent might not be potent enough or used in an insufficient amount to drive the reaction to completion.[1]

  • Over-oxidation: Conversely, using an overly strong oxidizing agent can lead to the formation of undesirable byproducts like sulfonic acids, which reduces the yield of the target disulfide.[3]

  • Suboptimal Reactant Ratio: An incorrect molar ratio of reactants, for instance, between a butyl halide and the disulfide source, can lead to incomplete conversion.[1]

  • Inefficient Phase Transfer: In reactions involving two phases, such as the reaction of a butyl halide with aqueous sodium disulfide, the choice and concentration of the phase-transfer catalyst are critical for a good yield.[3]

  • Side Reactions: The formation of byproducts through competing reaction pathways is a significant cause of low yields.[1][3]

Q3: What are the typical byproducts I should be aware of, and how can I minimize them?

A3: The primary byproducts in this compound synthesis include:

  • Dibutyl sulfide: This can form if sulfide ions are present instead of disulfide ions. Using a well-defined disulfide reagent can help minimize its formation.[1]

  • Dibutyl trisulfide and other polysulfides: These may form, particularly when using elemental sulfur or a crude disulfide source. To avoid this, it's important to control the stoichiometry of your sulfur source carefully.[1][3]

  • Unreacted 1-butanethiol: The presence of the starting thiol in your final product is a clear indication of incomplete oxidation. You can address this by increasing the amount of the oxidizing agent, extending the reaction time, or raising the reaction temperature.[1]

Q4: How can I monitor the progress of my reaction?

A4: You can monitor the progress of your this compound synthesis using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] These methods will help you determine when the starting materials have been consumed and the reaction is complete.

Troubleshooting Guide: Low Yield

This guide provides a structured approach to troubleshooting low yields in this compound synthesis.

Troubleshooting_Low_Yield start Low Yield of this compound check_reaction_type Identify Synthesis Route start->check_reaction_type oxidation_path Oxidation of 1-Butanethiol check_reaction_type->oxidation_path Route 1 halide_path Butyl Halide + Disulfide Source check_reaction_type->halide_path Route 2 incomplete_oxidation Issue: Incomplete Oxidation (Unreacted 1-Butanethiol) oxidation_path->incomplete_oxidation over_oxidation Issue: Over-oxidation (Sulfonic acid formation) oxidation_path->over_oxidation inefficient_ptc Issue: Inefficient Phase Transfer (Two distinct layers with little reaction) halide_path->inefficient_ptc polysulfide_formation Issue: Polysulfide Formation (Dibutyl trisulfide detected) halide_path->polysulfide_formation solution_incomplete_oxidation Solution: - Increase amount of oxidizing agent - Prolong reaction time - Increase reaction temperature incomplete_oxidation->solution_incomplete_oxidation solution_over_oxidation Solution: - Use a milder oxidizing agent - Carefully control reaction temperature - Adjust pH of the reaction medium over_oxidation->solution_over_oxidation solution_inefficient_ptc Solution: - Screen different phase-transfer catalysts - Optimize catalyst concentration inefficient_ptc->solution_inefficient_ptc solution_polysulfide_formation Solution: - Ensure correct stoichiometry of disulfide source - Purify disulfide reagent before use polysulfide_formation->solution_polysulfide_formation

Troubleshooting workflow for low yield in this compound synthesis.

Data Presentation

The following table summarizes quantitative data for different synthetic routes to dipropyl disulfide, a close analog of this compound, which can serve as a useful reference.

Synthesis RouteStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)
Nucleophilic Substitution with Sodium Sulfide 1-Propyl BromideSodium sulfide nonahydrate, Methanol, Water, Diethyl ether5 hoursReflux70%
Oxidation of 1-Propanethiol 1-PropanethiolTriethylamine, Dimethylformamide (DMF), Air (O₂)45 minutesRoom Temperature92-93%
Bunte Salt Synthesis and Reaction 1-Propyl BromideSodium thiosulfate pentahydrate, Dimethyl sulfoxide (DMSO), Water~2-4 hours60-70 °C~85-90%
Phase-Transfer Catalysis with Sodium Disulfide 1-Propyl BromideSodium disulfide, Tetrabutylammonium bromide (TBAB), Dichloromethane, Water40 minutes40 °C45%

Data adapted from a comparative study on dipropyl disulfide synthesis and may serve as a guideline for this compound.[2]

Experimental Protocols

Below are detailed methodologies for key experiments. These should be adapted based on the specific laboratory conditions and scale of the reaction.

Protocol 1: Oxidation of 1-Butanethiol with Iodine

This protocol is a general guideline for the iodine-catalyzed aerobic oxidation of thiols.[1]

Materials:

  • 1-Butanethiol

  • Iodine (I₂)

  • Ethyl Acetate

  • 10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-butanethiol (1.0 equivalent).

  • Dissolve the 1-butanethiol in ethyl acetate.

  • Add a catalytic amount of iodine (e.g., 5 mol%).

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a 10% aqueous sodium thiosulfate solution to remove any unreacted iodine. The brown color of the solution should fade.

  • Transfer the mixture to a separatory funnel and wash with brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography or distillation if necessary.

Protocol 2: Synthesis via Phase-Transfer Catalysis

This protocol describes the synthesis of this compound from 1-bromobutane and sodium disulfide using a phase-transfer catalyst.[2][3]

Materials:

  • 1-Bromobutane

  • Sodium disulfide (Na₂S₂)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Reaction flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Prepare an aqueous solution of sodium disulfide.

  • In a reaction flask, combine the aqueous sodium disulfide solution with a solution of 1-bromobutane in dichloromethane.

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB).

  • Stir the biphasic mixture vigorously at 40 °C for approximately 40 minutes.

  • Monitor the reaction progress by GC.

  • After the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

Signaling Pathways and Logical Relationships

Dibutyl_Disulfide_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 1-Butanethiol_1 2 x 1-Butanethiol (CH3(CH2)3SH) Oxidation Oxidation (+ Oxidizing Agent, e.g., I2) 1-Butanethiol_1->Oxidation Dibutyl_Disulfide This compound (CH3(CH2)3-S-S-(CH2)3CH3) Oxidation->Dibutyl_Disulfide Byproduct Byproduct (e.g., 2HI) Oxidation->Byproduct

Reaction pathway for the synthesis of this compound from 1-butanethiol.

References

Preventing degradation of Dibutyl disulfide in analytical samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Dibutyl disulfide (DBDS) in analytical samples. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (DBDS) degradation in analytical samples?

A1: this compound is susceptible to degradation through several pathways. The primary causes include:

  • Oxidation: Exposure to air and oxidizing agents can convert the disulfide to thiosulfinates and other oxidized sulfur species.

  • Thermal Decomposition: Elevated temperatures can cause the cleavage of the sulfur-sulfur bond, leading to the formation of butyl mercaptan and other volatile sulfur compounds.[1]

  • Photodegradation: Exposure to UV light can induce the homolytic cleavage of the S-S bond, generating reactive thiyl radicals.[1]

  • Chemical Incompatibility: Contact with strong acids, bases, reducing agents, and certain metals can lead to rapid degradation.[1]

Q2: How should I store my DBDS standards and samples to ensure long-term stability?

A2: For optimal stability, DBDS should be stored in a cool, dry, and dark environment in a tightly sealed container to prevent exposure to moisture and air.[1] For long-term storage, freezing is recommended. Stock solutions of DBDS in an appropriate solvent should ideally be stored at -80°C.[1][2] Avoid repeated freeze-thaw cycles as this can compromise sample integrity.[2]

Q3: My DBDS sample has turned a pale yellow color. Is it still usable?

A3: A change in color from colorless to pale yellow can be an indicator of degradation, likely due to oxidation or exposure to light.[1] It is highly recommended to use a fresh standard or re-qualify the discolored sample against a certified reference material before use in quantitative analysis.

Q4: What are matrix effects and how can they affect my DBDS analysis?

A4: Matrix effects occur when co-extracted components in the sample interfere with the analytical signal of DBDS, causing either signal enhancement or suppression.[3] This can lead to inaccurate quantification. Complex matrices, such as those from food or biological samples, are particularly prone to these effects.[3] To mitigate this, it is recommended to use matrix-matched calibration standards or a stable isotope-labeled internal standard.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Active Sites in the GC System: Sulfur compounds like DBDS can interact with active sites in the inlet liner, on the column, or in connectors.[4] Column Contamination: Buildup of non-volatile residues at the head of the column.[4]Inlet Maintenance: Regularly replace the septum, inlet liner, and O-ring. Use a deactivated liner.[3] Column Care: Use a column specifically designed for inertness for sulfur compound analysis. If contamination is suspected, trim 15-20 cm from the inlet end of the column.[4] Optimize GC Method: A slower initial oven temperature ramp can help focus the analyte at the head of the column, resulting in sharper peaks.[4]
Inconsistent Retention Times Leaks in the GC System: A leak in the carrier gas flow path can cause fluctuations in flow rate and retention times. Column Issues: The column may not be properly installed or has degraded.Leak Check: Perform a thorough leak check of the entire GC system, paying close attention to the inlet and detector connections. Column Reinstallation: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[4]
Low Analyte Recovery Analyte Loss During Sample Preparation: DBDS is a volatile compound and can be lost during sample transfer, extraction, or concentration steps. Improper Storage: Storing samples at room temperature or in unsuitable containers can lead to significant losses.[1] Matrix-Induced Signal Suppression: Components in the sample matrix may be suppressing the ionization of DBDS in the MS source.[3]Optimize Sample Prep: Minimize sample handling steps. Use techniques like Headspace Solid-Phase Microextraction (HS-SPME) which is a solvent-free method suitable for volatile compounds.[5] Ensure all containers are tightly sealed. Correct Storage: Store all samples and standards at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures until analysis.[1] Use an Internal Standard: Employ a stable isotope-labeled internal standard (e.g., this compound-d18) to correct for both analyte loss and matrix effects.[3]
High Analyte Recovery (>100%) Matrix-Induced Signal Enhancement: Non-volatile matrix components can accumulate in the GC inlet, masking active sites and leading to a higher-than-expected signal for DBDS.[3]Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to equalize the matrix effect between standards and samples.[3]

Quantitative Data Summary

The stability of disulfide compounds is highly dependent on storage conditions. The following table, based on data for the closely related compound dipropyl disulfide, summarizes recommended storage conditions and expected stability. For critical applications, it is strongly advised to conduct in-house stability studies for this compound in your specific sample matrix.[1]

Storage ConditionTemperatureStability of Pure CompoundStability of SolutionRecommendations
Room Temperature20-25°CShort-termVery short-termNot recommended for long-term storage due to the potential for thermal degradation and oxidation.[1]
Refrigerated2-8°CModerate-termShort-termProvides better stability than room temperature. Ensure the container is tightly sealed.[1]
Frozen-20°CUp to 3 yearsUp to 1 monthRecommended for long-term storage of the pure compound.[1]
Deep Frozen-80°CNot specifiedUp to 6 monthsIdeal for long-term storage of stock solutions to minimize degradation.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a solvent-free extraction technique suitable for volatile compounds like DBDS in liquid or solid samples.[5]

Materials:

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Heating block or water bath with temperature control

  • Sodium chloride (NaCl)

  • Deionized water (for solid samples)

Procedure:

  • Sample Aliquoting: Place 5 mL of a liquid sample or 1 g of a homogenized solid sample into a 20 mL headspace vial. For solid samples, add 5 mL of deionized water.[5]

  • Matrix Modification: Add 1 g of NaCl to the vial. This increases the ionic strength of the aqueous phase and enhances the partitioning of volatile analytes into the headspace.[5]

  • Vial Sealing: Immediately seal the vial with the screw cap and septum.[5]

  • Equilibration: Place the vial in a heating block set to 60°C for 15 minutes to allow the analytes to partition into the headspace.[5]

  • Extraction: After equilibration, expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.[5]

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[5]

Protocol 2: GC-MS Analysis of this compound

This protocol provides general GC-MS parameters that can be optimized for your specific instrument and sample matrix.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[3]

GC Conditions:

  • Inlet Temperature: 250°C[3][4]

  • Injection Mode: Splitless (for trace analysis)[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes[3]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C[3]

  • Quadrupole Temperature: 150°C[3]

  • Mass Range: m/z 40-300

  • Data Acquisition: For quantitative analysis, use Selected Ion Monitoring (SIM) mode with characteristic ions for this compound (e.g., m/z 178, 121, 89, 57).

Visualizations

Potential Degradation Pathways of this compound DBDS This compound (C4H9-S-S-C4H9) Thiosulfinate Dibutyl thiosulfinate DBDS->Thiosulfinate Oxidative Conditions Mercaptan Butyl Mercaptan (C4H9-SH) DBDS->Mercaptan High Heat Radicals Thiyl Radicals (2x C4H9-S•) DBDS->Radicals UV Light Oxidation Oxidation (e.g., H2O2, air) Thermal Thermal Stress (High Temperature) Photo Photodegradation (UV Light) H2S Hydrogen Sulfide (H2S) Mercaptan->H2S Further Decomposition

Caption: Potential degradation pathways for this compound.

Experimental Workflow for DBDS Analysis cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Aliquot Sample (Liquid or Solid) Salt 2. Add NaCl Sample->Salt Seal 3. Seal Vial Salt->Seal Equilibrate 4. Equilibrate (60°C) Seal->Equilibrate Extract 5. Expose SPME Fiber Equilibrate->Extract Desorb 6. Thermal Desorption in GC Inlet Extract->Desorb Separate 7. Chromatographic Separation Desorb->Separate Detect 8. Mass Spectrometry Detection (EI) Separate->Detect Identify 9. Identification (Retention Time & Mass Spectrum) Detect->Identify Quantify 10. Quantification (Calibration Curve) Identify->Quantify

Caption: A generalized workflow for DBDS analysis.

References

Technical Support Center: Purification of Crude Dibutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude Dibutyl disulfide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities in crude this compound typically originate from the synthetic route used. These can include:

  • Unreacted Starting Materials: Butyl mercaptan (from thiol oxidation routes) or butyl halides.[1][2]

  • Side-Products: Dibutyl sulfide, dibutyl trisulfide, and other polysulfides which may form during the reaction.[2][3][4]

  • Residual Solvents: Solvents used in the synthesis and work-up procedures.[2]

  • Water: Introduced during aqueous washes.

Q2: What are the primary challenges when purifying this compound?

A2: The main challenges include:

  • Strong Odor: this compound and its common impurity, butyl mercaptan, have potent, unpleasant odors, necessitating the use of a well-ventilated fume hood.[2]

  • Thermal Instability: The disulfide bond can be susceptible to cleavage at high temperatures, potentially leading to decomposition.[2]

  • Close Boiling Points of Impurities: Impurities like dibutyl sulfide and trisulfide may have boiling points relatively close to this compound, which can make separation by distillation challenging.[2]

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: The following analytical methods are recommended for determining the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for separating and identifying volatile compounds like this compound and its common impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the product and can be used for quantitative analysis with an internal standard.[2][4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be utilized for purity analysis, especially for less volatile impurities.[1][2]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: The final product has a persistent, strong mercaptan odor.

  • Cause: This indicates the presence of residual butyl mercaptan, a common starting material in disulfide synthesis.[2]

  • Solution: Perform a caustic wash. By washing the crude product with an aqueous solution of sodium hydroxide (NaOH), the acidic butyl mercaptan is deprotonated to form the water-soluble sodium butylthiolate salt, which is then removed in the aqueous phase.[2]

Issue 2: The product appears discolored or new impurities are observed after distillation.

  • Cause: this compound can be thermally labile and may decompose when heated for extended periods at its atmospheric boiling point (229-233 °C).[2][5][6][7]

  • Solution: Use vacuum distillation. Performing the distillation under reduced pressure will lower the boiling point of this compound, minimizing the risk of thermal decomposition.[2]

Issue 3: GC-MS analysis shows the presence of both Dibutyl sulfide and Dibutyl trisulfide in the purified product.

  • Cause: These impurities have boiling points that may be close enough to that of this compound to co-distill, especially if the distillation column is not efficient.

  • Solution: For high-purity requirements, flash column chromatography on silica gel is recommended. This technique can effectively separate the desired disulfide from the sulfide and polysulfides.[1][2][3][4]

Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound178.36[5][8]229-233[5][6][7]0.938 @ 25°C[5][7]1.492[5][7]
Dibutyl sulfide146.30[9]182-189[9]0.832-0.840 @ 25°C[9]1.448-1.458[9]

Experimental Protocols

Protocol 1: Caustic Washing for Mercaptan Removal
  • Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or dichloromethane in a separatory funnel.[2]

  • Washing: Add a 5-10% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.[2]

  • Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of the mercaptan, can be drained off.[2]

  • Repeat: Repeat the washing step with the NaOH solution, followed by a wash with water and then a saturated brine solution to remove residual NaOH and water-soluble impurities.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased to maintain a good seal. Use a magnetic stir bar for even heating.[2]

  • Procedure: Place the crude, washed, and dried this compound into the distilling flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distilling flask using a heating mantle with a temperature controller.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point of 229-233 °C.[5][6][7]

  • Completion: Once the desired fraction has been collected, discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 3: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material. Pack the column using a slurry of silica gel in a non-polar mobile phase (e.g., hexanes).[2]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel and load it as a solid onto the top of the column.[2]

  • Elution: Begin eluting with the non-polar mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (e.g., by adding small percentages of ethyl acetate to hexanes) to elute the this compound.[2][4]

  • Fraction Collection and Monitoring: Collect fractions and monitor their composition using thin-layer chromatography (TLC) or GC-MS.[2]

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Caustic Washing (NaOH aq.) Crude->Wash Removes acidic impurities (mercaptans) Dry Drying (e.g., MgSO₄) Wash->Dry Removes water SolventRemoval Solvent Removal Dry->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation Standard Purity Chromatography Flash Chromatography SolventRemoval->Chromatography High Purity PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Analysis Purity Analysis (GC-MS, NMR) PureProduct->Analysis TroubleshootingLogic Start Impure Product CheckOdor Strong Mercaptan Odor? Start->CheckOdor CheckByproducts Sulfide/Trisulfide Impurities? CheckOdor->CheckByproducts No ActionWash Perform Caustic Wash CheckOdor->ActionWash Yes CheckDecomposition Discoloration after Distillation? CheckByproducts->CheckDecomposition No ActionChromatography Use Flash Chromatography CheckByproducts->ActionChromatography Yes ActionVacuum Use Vacuum Distillation CheckDecomposition->ActionVacuum Yes End Pure Product CheckDecomposition->End No ActionWash->CheckByproducts ActionChromatography->End ActionVacuum->End

References

Addressing peak tailing of Dibutyl disulfide in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for gas chromatography (GC) applications.

Troubleshooting Guide: Addressing Peak Tailing of Dibutyl Disulfide

Peak tailing is a common chromatographic problem that can significantly affect the accuracy and precision of quantitative analysis. This guide provides a systematic approach to troubleshooting and resolving peak tailing issues observed with this compound and other active sulfur compounds.

Isolating the Problem: Chemical vs. Physical Issues

A critical first step in troubleshooting is to determine whether the peak tailing is a chemical or physical problem.

  • Physical Problem: If all peaks in the chromatogram, including those of inert compounds, exhibit tailing, the issue is likely physical. This could be due to problems with the column installation, leaks, or dead volumes in the system.[1]

  • Chemical Problem: If only active compounds like this compound show tailing while inert compounds have symmetrical peaks, the issue is likely chemical. This points to interactions between the analyte and active sites within the GC system.[1][2][3]

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing of this compound.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound q1 Are ALL peaks tailing? start->q1 physical_issue Physical Issue Likely q1->physical_issue Yes chemical_issue Chemical Issue Likely (Active Sites) q1->chemical_issue No check_installation Check Column Installation (Cut, Position, Leaks) physical_issue->check_installation inlet_maintenance Perform Inlet Maintenance (Liner, Septum, O-ring) chemical_issue->inlet_maintenance end Peak Shape Improved check_installation->end column_maintenance Perform Column Maintenance (Trim Column) inlet_maintenance->column_maintenance optimize_method Optimize GC Method Parameters column_maintenance->optimize_method check_column_type Verify Appropriate Column (Inert) optimize_method->check_column_type check_column_type->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound in GC analysis?

This compound and similar sulfur-containing compounds are prone to peak tailing due to their active nature.[1] These compounds can interact with active sites within the GC system, which include:

  • GC Inlet: The most common source of the problem. Contamination in the inlet liner, particles from a cored septum, or worn O-rings can create active sites.[1][4][5]

  • GC Column: The column itself can be a major contributor. Active sites can form due to contamination at the head of the column or if the stationary phase is not sufficiently inert.[1][5] Acidic silanol groups on glass surfaces or metal ions are common culprits.[1]

  • Connectors and Tubing: Any active surfaces in the sample flow path can lead to undesirable interactions.

The following diagram illustrates the chemical interactions that can lead to peak tailing.

G cluster_1 Chemical Interactions Causing Peak Tailing analyte This compound interaction Adsorption/Secondary Interaction analyte->interaction active_site Active Site (e.g., Silanol Group, Metal Ion) active_site->interaction elution Normal Elution (Symmetrical Peak) interaction->elution Weak/No Interaction delayed_elution Delayed Elution (Peak Tailing) interaction->delayed_elution Strong Interaction

Caption: Interaction of active analytes with system components leading to peak tailing.

Q2: I'm observing peak tailing with this compound. What is the first thing I should check?

The GC inlet is the most common source of peak tailing for active compounds.[1][4] Therefore, the first step should be to perform routine inlet maintenance. This includes replacing the septum, inlet liner, and O-ring.[1] A worn or cored septum can shed particles, creating active sites, and a contaminated liner can strongly adsorb sulfur compounds.[1]

Q3: How does the choice of GC column affect peak tailing for this compound?

The GC column is a significant contributor to peak tailing.[1] For sulfur compounds, it is crucial to use a column specifically designed for inertness or a thick-film non-polar column.[1] If the stationary phase is not sufficiently inert, or if the head of the column is contaminated with non-volatile residues, active sites can form.[1][5]

Q4: Can my GC method parameters contribute to peak tailing?

Yes, sub-optimal GC method parameters can exacerbate peak tailing.[1] Key parameters to consider are:

ParameterRecommendationRationale
Inlet Temperature Sufficiently high for efficient vaporization (e.g., 250 °C as a starting point).[1]Prevents slow sample introduction, but should not be so high as to cause thermal degradation.
Oven Temperature Program A slow initial temperature ramp can be beneficial.[1]Helps to focus the analytes at the head of the column, leading to sharper peaks.[1]
Carrier Gas Flow Rate An optimal flow rate is necessary.A flow rate that is too low can increase band broadening and tailing.[1]

Q5: What is the correct procedure for trimming a GC column to address peak tailing?

If column contamination is suspected, trimming 15-20 cm from the inlet end of the column can often resolve the issue by removing the contaminated section.[1][5]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol provides a general guideline for performing routine maintenance on a GC inlet. Always refer to your specific instrument manual for detailed instructions.

Methodology:

  • System Cooldown: Cool down the GC inlet and oven to a safe temperature (e.g., below 50°C). Turn off the carrier gas flow at the instrument.

  • Disassembly: Carefully remove the analytical column from the inlet. Unscrew the inlet retaining nut to access the septum and liner.

  • Septum Replacement: Remove the old septum using forceps. Clean the septum head area with a solvent-moistened swab (e.g., methanol or acetone). Install a new, high-quality septum and retighten the retaining nut according to the manufacturer's specification (do not overtighten).

  • Liner and O-ring Replacement: Remove the old inlet liner and O-ring. For analysis of active compounds like this compound, it is highly recommended to use a new, deactivated liner.[4] Replace the O-ring with a new one.

  • Reassembly: Reinstall the liner and O-ring. Reinstall the column, ensuring the correct insertion depth.

  • Leak Check: Restore carrier gas flow and perform a leak check.

Protocol 2: GC Column Conditioning

This protocol provides general guidelines for conditioning a new GC column or reconditioning a column after maintenance. Always refer to the specific manufacturer's instructions for your column.

Methodology:

  • Installation: Connect the column to the GC inlet but leave the detector end disconnected.

  • Purge: Purge the column with carrier gas for 15-30 minutes to remove any oxygen.

  • Heating Program: While maintaining carrier gas flow, program the oven to ramp up to the conditioning temperature. A typical conditioning temperature is 20°C above the maximum operating temperature of your analytical method, but it should not exceed the column's maximum isothermal temperature limit. For a column used for low-level sulfur analysis, conditioning at 200°C overnight is recommended.[1]

  • Conditioning: Hold the column at the conditioning temperature until the baseline is stable. This can take several hours.

  • Cooldown and Connection: Cool down the oven. Trim a small portion from the detector end of the column to remove any contaminants that may have eluted. Connect the column to the detector and perform a leak check.

References

Improving the stability of Dibutyl disulfide solutions for calibration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dibutyl Disulfide solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound calibration solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by three main factors:

  • Storage Temperature: Higher temperatures can accelerate degradation. It is generally recommended to store solutions at refrigerated or frozen temperatures.

  • Exposure to Light: this compound can be susceptible to photodegradation. Solutions should be stored in amber or opaque containers to protect them from light.

  • Solvent Choice: The solvent can impact the stability of this compound. Common solvents like methanol, acetonitrile, and isooctane may exhibit different effects on its degradation rate.

Q2: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

A2: To maximize the shelf-life of your this compound calibration solutions, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is best to store solutions at -20°C or below. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.[1]

  • Light Protection: Always store solutions in amber glass vials or other containers that protect from light to prevent photodegradation.[2]

  • Inert Atmosphere: For highly sensitive applications, purging the vial headspace with an inert gas like nitrogen or argon can help prevent oxidation.

Q3: How long can I expect my this compound calibration standards to be stable?

A3: The stability of your calibration standards will depend on the storage conditions and the solvent used. While specific quantitative data for this compound is not extensively published, general guidelines for similar compounds suggest that stability can range from a few weeks at room temperature to several months or longer when stored frozen in a suitable solvent and protected from light. It is crucial to perform your own stability studies to establish appropriate expiry dates for your specific application.

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound calibration solutions.

Problem Potential Cause(s) Recommended Solution(s)
Drifting calibration curve or loss of response over time. Degradation of the this compound stock or working solutions.1. Prepare fresh calibration standards from a new stock solution.2. Review your storage procedures. Ensure solutions are stored at the correct temperature and protected from light.3. Consider performing a stability study to determine the usable lifetime of your standards under your specific storage conditions.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.1. Analyze a freshly prepared standard to confirm the new peaks are not present initially.2. Potential degradation pathways include oxidation (forming sulfoxides or sulfones) and disulfide exchange.[3][4]3. Use mass spectrometry (MS) to identify the mass of the unknown peaks to help elucidate their structure.
Precipitate formation in the solution, especially after cold storage. The solubility of this compound may be limited in the chosen solvent at lower temperatures.1. Ensure the concentration of your solution does not exceed the solubility limit of this compound in the solvent at the storage temperature.2. Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves. If it does not, it may be a degradation product.
Inconsistent results between different batches of solutions. Variability in the preparation of the solutions or degradation of an older stock solution.1. Standardize your solution preparation procedure. Use calibrated pipettes and balances.2. Always use a fresh, verified stock solution for preparing new calibration standards.3. Implement a system for tracking the preparation date and expiry date of all solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL stock solution of this compound.

Materials:

  • This compound (≥97% purity)

  • Methanol, Acetonitrile, or Isooctane (HPLC grade or equivalent)

  • 100 mL amber glass volumetric flask

  • Analytical balance

  • Micropipette or syringe

Procedure:

  • Accurately weigh 100 mg of this compound.

  • Quantitatively transfer the weighed this compound to the 100 mL amber glass volumetric flask.

  • Add a small amount of the chosen solvent (e.g., 50 mL) to dissolve the this compound.

  • Gently swirl or sonicate the flask until the this compound is completely dissolved.

  • Bring the solution to the final volume of 100 mL with the same solvent.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to smaller amber glass vials for storage at -20°C.

Protocol 2: Stability Study of this compound Solutions

This protocol outlines a procedure for conducting a stability study on this compound solutions using HPLC-UV.

1. Preparation of Stability Samples:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the desired solvent (e.g., methanol, acetonitrile, or isooctane) as described in Protocol 1.

  • Prepare several sets of aliquots of a working concentration (e.g., 100 µg/mL) in amber HPLC vials.

  • Store the vials under different conditions to be tested (e.g., -20°C, 4°C, and room temperature ~25°C, with and without light exposure).

2. HPLC-UV Analysis:

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.[2]

  • Mobile Phase: A mixture of acetonitrile and water is often used. The exact ratio should be optimized for good separation. For example, an isocratic elution with 80:20 (v/v) acetonitrile:water can be a starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: this compound does not have a strong chromophore, so detection at a low UV wavelength, such as 210 nm, is typically required.[2]

  • Injection Volume: 10 µL.

3. Stability Testing Schedule:

  • Analyze a freshly prepared ("time zero") sample to establish the initial concentration and purity.

  • At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.

  • Allow the sample to equilibrate to room temperature before analysis.

  • Analyze each sample by HPLC-UV in triplicate.

4. Data Analysis:

  • Calculate the concentration of this compound in each sample at each time point by comparing the peak area to a freshly prepared calibration curve.

  • Calculate the percentage of this compound remaining relative to the time-zero sample.

  • Monitor for the appearance and increase of any new peaks, which would indicate degradation products.

Quantitative Data Summary (Hypothetical Example):

The following table illustrates how to present the quantitative data from a stability study.

Storage ConditionSolventTime (Weeks)This compound Remaining (%)Appearance of Degradation Products
Room Temp (~25°C), Exposed to LightMethanol485.2Yes
Room Temp (~25°C), Protected from LightMethanol492.5Minor
Refrigerated (4°C), Protected from LightMethanol1298.1No
Frozen (-20°C), Protected from LightMethanol1299.8No
Room Temp (~25°C), Protected from LightAcetonitrile495.3Minor
Refrigerated (4°C), Protected from LightAcetonitrile1299.2No
Frozen (-20°C), Protected from LightAcetonitrile12>99.9No
Room Temp (~25°C), Protected from LightIsooctane498.7No
Refrigerated (4°C), Protected from LightIsooctane12>99.9No
Frozen (-20°C), Protected from LightIsooctane12>99.9No

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points (T=0, 1, 2, 4, 8, 12 wks) cluster_outcome Outcome prep_stock Prepare Stock Solution (1000 µg/mL) prep_working Prepare Working Aliquots (100 µg/mL) prep_stock->prep_working storage_rt_light Room Temp (Light) prep_working->storage_rt_light Distribute Aliquots storage_rt_dark Room Temp (Dark) prep_working->storage_rt_dark Distribute Aliquots storage_fridge Refrigerated (4°C) prep_working->storage_fridge Distribute Aliquots storage_freezer Frozen (-20°C) prep_working->storage_freezer Distribute Aliquots hplc_analysis HPLC-UV Analysis storage_rt_light->hplc_analysis storage_rt_dark->hplc_analysis storage_fridge->hplc_analysis storage_freezer->hplc_analysis data_analysis Data Analysis (% Remaining, Degradants) hplc_analysis->data_analysis shelf_life Determine Shelf-Life data_analysis->shelf_life

Caption: Workflow for a this compound solution stability study.

troubleshooting_workflow cluster_aged Aged Standard Troubleshooting cluster_method Method/Stock Troubleshooting start Inconsistent Calibration Results check_fresh Analyze Freshly Prepared Standard start->check_fresh result result check_fresh->result Fresh Standard OK? old_std_bad Problem is with aged standards. Suspect degradation. result->old_std_bad YES new_std_bad Problem with analytical method or stock solution. result->new_std_bad NO yes_path YES no_path NO review_storage Review Storage Conditions (Temp, Light) old_std_bad->review_storage check_stock Prepare New Stock Solution new_std_bad->check_stock check_hplc Troubleshoot HPLC System (e.g., leaks, detector lamp) new_std_bad->check_hplc establish_expiry Establish Shorter Expiry Date review_storage->establish_expiry

Caption: Troubleshooting logic for inconsistent calibration results.

References

Minimizing interferences in the electrochemical detection of Dibutyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrochemical detection of Dibutyl disulfide (DBDS).

Frequently Asked Questions (FAQs)

Q1: I am not seeing a clear electrochemical signal for this compound. What are the possible reasons?

A1: Several factors could contribute to a weak or absent signal for this compound (DBDS). These include:

  • Incorrect potential window: The applied potential range may not be suitable for the oxidation or reduction of the disulfide bond in DBDS.

  • Low concentration of DBDS: The concentration of your analyte may be below the detection limit of your system.

  • Inactive electrode surface: The working electrode may be fouled or not properly pretreated, hindering electron transfer.

  • Inappropriate supporting electrolyte: The electrolyte may not provide sufficient conductivity or may not be at the optimal pH for the electrochemical reaction.

  • Instrumental issues: There could be problems with the potentiostat or the electrical connections to the electrodes.

Q2: My measurements of DBDS are not reproducible. What could be the cause?

A2: Poor reproducibility in electrochemical measurements of DBDS can stem from:

  • Inconsistent electrode surface: Failure to consistently clean and prepare the working electrode between measurements can lead to variable results.

  • Reference electrode instability: The potential of the reference electrode may be drifting due to issues like clogged frits or incorrect filling solution.

  • Sample matrix variability: Changes in the composition of your sample matrix between experiments can affect the electrochemical response.

  • Fluctuations in experimental conditions: Inconsistent temperature, pH, or deoxygenation of the solution can lead to variations in your measurements.

Q3: I am observing unexpected peaks in my voltammogram. What do they signify?

A3: Extraneous peaks in your voltammogram when analyzing DBDS could be due to:

  • Presence of interfering species: Other electroactive compounds in your sample can be oxidized or reduced at the applied potentials. Common interferents for sulfur-containing compounds include other thiols, sulfides, and metal ions.

  • Electrochemical reactions of the solvent or electrolyte: At extreme potentials, the solvent or supporting electrolyte itself can undergo electrochemical reactions.

  • Redox processes of impurities on the electrode surface: Contaminants on the working electrode can give rise to unexpected peaks.

  • Decomposition of DBDS: The analyte itself might be unstable under the experimental conditions, leading to the formation of other electroactive species.

Q4: What are the most common interfering substances in the electrochemical detection of this compound?

A4: While specific literature on interferences for DBDS is limited, based on the electrochemical behavior of sulfur compounds, potential interferents include:

  • Thiols (Mercaptans): Compounds like butyl mercaptan can have overlapping electrochemical signals with DBDS.

  • Other Disulfides: The presence of other disulfide compounds will likely interfere with the selective detection of DBDS.

  • Sulfide ions: Sulfide ions are electroactive and can interfere with the DBDS signal.

  • Heavy metal ions: Metal ions such as copper, mercury, and silver can interact with the sulfur atoms of DBDS, potentially altering its electrochemical behavior or giving their own signals.

  • Strong oxidizing or reducing agents: These can chemically react with DBDS or interfere with the electrochemical measurement.

Q5: How can I improve the selectivity of my electrochemical sensor for this compound?

A5: Enhancing selectivity for DBDS can be achieved through:

  • Electrode modification: Modifying the working electrode with materials that have a high affinity for DBDS can improve selectivity. For sulfur compounds, gold-based electrodes or electrodes modified with gold nanoparticles are often a good choice due to the strong gold-sulfur interaction.

  • Optimization of electrochemical parameters: Fine-tuning the potential waveform, scan rate, and pH of the supporting electrolyte can help to resolve the DBDS peak from interfering signals.

  • Sample preparation: Implementing sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction can remove interfering substances before the electrochemical measurement.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the electrochemical detection of this compound.

Problem 1: Unstable or Drifting Baseline

Is the reference electrode functioning correctly?

  • Check the filling solution: Ensure the reference electrode is filled with the correct solution to the proper level.

  • Inspect the frit: Look for any blockages or discoloration in the porous frit. If it appears clogged, it may need cleaning or replacement.

  • Test the reference electrode potential: Measure the potential of your reference electrode against a known, stable reference electrode to check for drift.

Is the solution properly deoxygenated?

  • Purge with inert gas: Ensure the sample solution is purged with an inert gas like nitrogen or argon for a sufficient amount of time (typically 10-15 minutes) to remove dissolved oxygen, which can interfere with measurements.

  • Maintain an inert atmosphere: Keep a blanket of the inert gas over the solution during the entire experiment.

Problem 2: Broad or Distorted Peaks

Is the concentration of the supporting electrolyte adequate?

  • Increase electrolyte concentration: A low concentration of the supporting electrolyte can lead to high solution resistance (iR drop), causing peak broadening and shifting. Try increasing the concentration (e.g., from 0.1 M to 0.5 M).

Is the working electrode surface clean and smooth?

  • Polish the electrode: For solid electrodes, polish the surface with alumina slurry on a polishing pad before each experiment to ensure a clean and reproducible surface.

  • Electrochemical cleaning: Perform cyclic voltammetry in the supporting electrolyte over a wide potential range to electrochemically clean the electrode surface.

Could there be adsorption of DBDS or other species onto the electrode?

  • Vary the scan rate: Investigate the effect of scan rate on the peak shape. Adsorption can sometimes be identified by how the peak current scales with the scan rate.

  • Change the solvent: If possible, try a different solvent that might reduce the adsorption of the analyte or interfering species.

Problem 3: Loss of Signal or Low Sensitivity

Is the working electrode fouled?

  • Thoroughly clean the electrode: Follow a rigorous cleaning protocol for your specific electrode material. For gold electrodes, this may involve polishing, followed by electrochemical cycling in sulfuric acid.

  • Use a fresh electrode surface: For screen-printed electrodes, use a new electrode for each measurement to avoid issues with fouling.

Are the instrumental settings optimized?

  • Check the connections: Ensure all cables connecting the electrodes to the potentiostat are secure.

  • Verify the potentiostat's performance: Use a dummy cell or a well-characterized redox couple (like ferrocene) to confirm that the potentiostat is functioning correctly.

Is the sample matrix affecting the measurement?

  • Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components.

  • Use the standard addition method: This calibration method can help to compensate for matrix effects by performing the calibration in the sample matrix itself.

Data Presentation

Table 1: Illustrative Effect of an Interfering Compound (Butyl Mercaptan) on the Peak Current of this compound (DBDS)

DBDS Concentration (µM)Butyl Mercaptan Concentration (µM)Peak Current (µA)% Signal Change
50010.20%
501011.5+12.7%
502513.8+35.3%
505016.5+61.8%

Note: This data is for illustrative purposes only to demonstrate a potential interference effect and is not based on specific experimental results.

Experimental Protocols

Protocol 1: General Procedure for Voltammetric Detection of this compound

This protocol provides a general methodology for the detection of DBDS using cyclic voltammetry (CV) or differential pulse voltammetry (DPV) with a gold working electrode.

1. Reagents and Materials:

  • This compound (DBDS) standard

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile, or 0.1 M phosphate buffer solution for aqueous measurements)

  • High-purity solvent (e.g., acetonitrile or deionized water)

  • Polishing materials (alumina slurry of different particle sizes, polishing pads)

  • Gold working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode

2. Electrode Preparation:

  • Polish the gold working electrode with 1.0 µm, followed by 0.3 µm, and finally 0.05 µm alumina slurry on a polishing pad for 2 minutes each.

  • Rinse the electrode thoroughly with deionized water and then sonicate in deionized water for 5 minutes to remove any adhered alumina particles.

  • Dry the electrode with a stream of nitrogen.

  • Before the first use of the day, perform electrochemical cleaning by cycling the potential in 0.5 M H₂SO₄ until a stable voltammogram is obtained.

3. Electrochemical Cell Setup:

  • Assemble the three-electrode cell with the prepared gold working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Add a known volume of the supporting electrolyte to the cell.

  • Deaerate the solution by purging with high-purity nitrogen or argon for 10-15 minutes. Maintain a gentle stream of the inert gas over the solution during the experiment.

4. Measurement Procedure:

  • Blank Measurement: Record the voltammogram of the supporting electrolyte alone to establish the background current.

  • Sample Measurement: Add a known concentration of the DBDS standard to the cell and record the voltammogram.

    • For CV, scan the potential from an initial value where no reaction occurs to a potential sufficiently negative (for reduction) or positive (for oxidation) to observe the reaction of DBDS, and then reverse the scan.

    • For DPV, apply a series of potential pulses superimposed on a linearly increasing potential ramp.

  • Data Analysis: The peak current in the voltammogram is proportional to the concentration of DBDS. Construct a calibration curve by measuring the peak currents for a series of standard solutions of DBDS.

Mandatory Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., No Signal, Poor Reproducibility) check_instrument Check Instrument Settings - Connections secure? - Potentiostat functioning? start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_electrodes Inspect Electrodes electrodes_ok Electrodes OK? check_electrodes->electrodes_ok check_solution Evaluate Solution Chemistry solution_ok Solution OK? check_solution->solution_ok instrument_ok->check_electrodes Yes fix_instrument Troubleshoot Potentiostat and Connections instrument_ok->fix_instrument No electrodes_ok->check_solution Yes clean_electrodes Clean/Polish Working Electrode Check Reference Electrode electrodes_ok->clean_electrodes No optimize_solution Optimize Supporting Electrolyte Deoxygenate Properly solution_ok->optimize_solution No end_ok Problem Resolved solution_ok->end_ok Yes fix_instrument->check_instrument clean_electrodes->check_electrodes optimize_solution->check_solution end_persist Problem Persists Consider Sample Matrix Effects

Caption: A logical workflow for troubleshooting common issues in the electrochemical detection of this compound.

SignalingPathway cluster_solution Solution Bulk cluster_electrode Gold Electrode Surface DBDS This compound (RSSR) Adsorbed_DBDS RSSR (adsorbed) DBDS->Adsorbed_DBDS Diffusion & Adsorption Au_surface Au Reduced_Thiol 2 RS- (thiolate) Adsorbed_DBDS->Reduced_Thiol + 2e- (Reduction) Reduced_Thiol->Au_surface Electron Transfer

Caption: Hypothetical signaling pathway for the electrochemical reduction of this compound at a gold electrode.

Strategies to improve the efficiency of Dibutyl disulfide as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibutyl Disulfide as a Corrosion Inhibitor

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols for utilizing this compound (DBDS) as a corrosion inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound inhibits corrosion? A1: this compound (DBDS) is an organosulfur compound that primarily functions as a corrosion inhibitor by adsorbing onto the metal surface to form a protective film.[1][2] This passivation layer acts as a barrier, preventing corrosive substances from reaching the metal.[1][3] The disulfide bond (S-S) and the lone pair electrons on the sulfur atoms play a crucial role in the adsorption process, forming a stable complex with the metal surface.

Q2: How do I determine the optimal concentration for this compound in my experiment? A2: The optimal concentration is the lowest amount of inhibitor that provides the maximum protective efficiency. To determine this, you should screen a range of concentrations (e.g., 10 ppm to 1000 ppm) and measure the corrosion rate for each.[4] The inhibition efficiency typically increases with concentration up to a certain point (the "knee" of the curve), after which the increase in efficiency becomes negligible.[4] This plateau indicates the optimal concentration range.

Q3: What key environmental factors can influence the performance of this compound? A3: The effectiveness of any corrosion inhibitor, including DBDS, is highly dependent on the operational conditions.[5] Key factors include:

  • Temperature: Inhibitor efficiency generally decreases as temperature rises.[4]

  • Flow Conditions: The hydrodynamics of the system can affect the stability and formation of the protective inhibitor film.[6][7]

  • Composition of Corrosive Medium: The type and concentration of corrosive agents (e.g., H₂S, CO₂, O₂) and the overall water chemistry are critical.[5][8]

  • Material Composition: The type of metal or alloy being protected will influence the inhibitor's adsorption and effectiveness.[5]

Q4: Can this compound be used in combination with other inhibitors for a synergistic effect? A4: Yes, combining inhibitors can often lead to enhanced, or synergistic, protection. While specific studies on DBDS synergy are limited, related organosulfur compounds have shown improved performance when mixed with other chemicals.[9] For example, a mixture of different passivators can protect a wider range of metal alloys.[10] It is advisable to conduct compatibility and performance tests before deploying a combined inhibitor formulation.[11]

Troubleshooting Guide

Issue 1: Low or Inconsistent Inhibition Efficiency

This is a common issue that can often be traced back to experimental parameters or the inhibitor's application.

  • Potential Cause: Under-dosing. There is a critical concentration below which the inhibitor will not be effective.[5]

    • Solution: Review your concentration range. Ensure you are testing concentrations high enough to form a stable protective film. Plotting an efficiency vs. concentration curve is the best way to identify the effective dosage range.[4]

  • Potential Cause: Improper Application or Mixing. The inhibitor may not be adequately dispersed in the corrosive medium.

    • Solution: Ensure the inhibitor is fully soluble or well-dispersed in the test solution. Use appropriate mixing techniques and consider the inhibitor's solubility characteristics.[11]

  • Potential Cause: Changes in Environmental Conditions. Fluctuations in temperature, pressure, or flow rate can degrade inhibitor performance.

    • Solution: Tightly control all experimental parameters.[12] Monitor and record conditions throughout the test to ensure consistency.

  • Potential Cause: Inconsistent Surface Preparation. An improperly prepared metal surface can prevent the inhibitor from adsorbing correctly.

    • Solution: Standardize your procedure for cleaning and polishing metal coupons. Follow established guidelines, such as those in ASTM G1, to ensure a uniform and clean surface for every test.[5][12]

Below is a logical workflow to diagnose issues with low inhibitor efficiency.

G start_node Start: Low Inhibition Efficiency cat_concentration Inhibitor Concentration start_node->cat_concentration Check cat_environment Environmental Factors start_node->cat_environment Check cat_experimental Experimental Procedure start_node->cat_experimental Check cat_node cat_node check_node check_node sol_node sol_node check_underdosing Too low? cat_concentration->check_underdosing Is it... check_temp Temperature fluctuations? cat_environment->check_temp Are... check_flow Flow conditions inconsistent? cat_environment->check_flow Are... check_surface Inconsistent surface prep? cat_experimental->check_surface Is there... check_contamination Solution contamination? cat_experimental->check_contamination Is there... sol_optimize_conc Solution: Increase concentration range. Plot IE% vs. Conc. curve. check_underdosing->sol_optimize_conc Yes sol_control_env Solution: Tightly control and monitor environmental parameters. check_temp->sol_control_env Yes check_flow->sol_control_env Yes sol_standardize_prep Solution: Standardize cleaning/polishing. Follow ASTM G1 guidelines. check_surface->sol_standardize_prep Yes sol_reagents Solution: Use high-purity reagents. Thoroughly clean glassware. check_contamination->sol_reagents Yes G step_node step_node method_node method_node result_node result_node sub_node sub_node sub_node_0 Define Test Conditions (Temp, Flow, Medium) step_node_1 1. Prepare Metal Specimens (Polish, Clean, Weigh) sub_node_0->step_node_1 step_node_2 2. Prepare Test Solutions (Blank & Inhibitor Concentrations) step_node_1->step_node_2 step_node_3 3. Expose Specimens / Set up Cell step_node_2->step_node_3 step_node_4 4. Perform Corrosion Measurement step_node_3->step_node_4 method_node_1 Weight Loss step_node_4->method_node_1 method_node_2 Potentiodynamic Polarization step_node_4->method_node_2 method_node_3 EIS step_node_4->method_node_3 step_node_5 5. Post-Test Cleaning & Weighing (for Weight Loss Method) result_node_1 6. Calculate Corrosion Rate (CR) & Inhibition Efficiency (IE%) step_node_5->result_node_1 result_node_2 7. Analyze & Compare Results result_node_1->result_node_2 method_node_1->step_node_5 method_node_2->result_node_1 method_node_3->result_node_1

References

Sample preparation challenges for volatile sulfur compounds like Dibutyl disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with volatile sulfur compounds (VSCs), such as Dibutyl disulfide.

Frequently Asked Questions (FAQs)

Q1: Why are volatile sulfur compounds like this compound so challenging to analyze?

A1: The analysis of VSCs presents several challenges due to their inherent chemical properties:

  • High Volatility: VSCs easily escape from the sample matrix, leading to analyte loss before and during analysis.

  • Reactivity: Sulfur compounds are highly reactive and can adsorb to active sites in the analytical system, such as metal surfaces in pipelines, injection ports, and columns.[1][2] This can result in poor peak shape, low recovery, and inconsistent results.[3]

  • Thermal Instability: Many VSCs can degrade at elevated temperatures used in gas chromatography (GC) injectors.

  • Low Concentrations: VSCs are often present at trace levels (ng/L) in complex matrices, requiring sensitive detection methods and efficient pre-concentration techniques.[4]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, causing signal suppression or enhancement.[3]

Q2: What are the most common sample preparation techniques for this compound and other VSCs?

A2: Headspace (HS) techniques are predominantly used to isolate volatile and semi-volatile compounds from a sample matrix.

  • Static Headspace (SHS): This technique involves heating a sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC.

  • Dynamic Headspace (Purge and Trap): An inert gas is bubbled through the sample, and the purged volatiles are trapped on an adsorbent material. The trap is then heated to desorb the analytes into the GC.

  • Headspace Solid-Phase Microextraction (HS-SPME): A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample.[5] Analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption.[5][6] HS-SPME is a popular solvent-free method that combines sampling and preconcentration in a single step.[6]

Q3: How can I prevent the loss of volatile analytes during sample preparation and storage?

A3: Minimizing analyte loss is critical for accurate quantification.

  • Sample Handling: Use gas-tight syringes for all transfers. Ensure vials are completely sealed with high-quality septa to prevent leaks.

  • Storage Conditions: For optimal stability, pure this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[7] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[7] Stock solutions are best stored at -80°C to minimize degradation.[7]

  • Minimize Headspace: When preparing samples, minimize the headspace volume in the vial to reduce the amount of analyte that can partition into the gas phase.

  • Prompt Analysis: Analyze samples as quickly as possible after collection and preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound and other VSCs.

Problem / Question Potential Causes Recommended Solutions & Optimizations
Poor Peak Shape (Tailing, Fronting) Active sites in the GC system (liner, column).Contamination from the sample matrix.Injector Maintenance: Regularly clean or replace the GC inlet liner to remove non-volatile residues.[3]Column Maintenance: Trim the first few centimeters of the analytical column to remove contaminants.[3]Use Inert Components: Employ deactivated or inert-coated liners and columns specifically designed for sulfur analysis to minimize analyte interaction.[1][2]
Low or No Analyte Recovery Analyte loss during sample transfer.Inefficient extraction from the matrix.Improper SPME fiber selection or conditions.Analyte degradation.Verify Sample Handling: Ensure all vials are properly sealed and use gas-tight syringes.Optimize SPME Method: The choice of SPME fiber is critical.[8][9] For a broad range of VSCs, combination fibers like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often most effective.[8][10][11] Optimize extraction temperature and time to ensure efficient partitioning of this compound onto the fiber.[9][11]Check for Degradation: Prepare fresh standards. This compound can degrade due to oxidation or exposure to light and heat.[7]
Poor Reproducibility (Inconsistent Results) Leaks in the system.Inconsistent sample volume or preparation.Variability in SPME fiber performance.Matrix effects.System Check: Perform a leak check on the GC system, particularly around the injector septa and column fittings.Standardize Procedures: Ensure precise and consistent sample volumes and preparation steps for all samples and standards.Fiber Conditioning: Properly condition the SPME fiber before each day's use as per the manufacturer's instructions.[5]Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., this compound-d14) to compensate for variability in extraction and injection.
Quantification Exceeds 100% Recovery Matrix-induced signal enhancement.Co-eluting interference from the matrix.Matrix-Matched Calibration: Prepare calibration standards in a blank sample matrix that has undergone the same preparation steps as the samples.[3]Sample Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[3]Improve Chromatographic Separation: Modify the GC oven temperature program to better separate the analyte peak from interfering peaks.
Ghost Peaks or Carryover Contamination in the syringe, injector, or SPME fiber.Incomplete desorption of analytes from the SPME fiber.System Cleaning: Run solvent blanks to identify the source of contamination. Clean the syringe and injector port.Optimize Desorption: Increase the SPME desorption time or temperature in the GC inlet to ensure complete transfer of analytes from the fiber.

Quantitative Data Summary

The selection of the appropriate SPME fiber is a critical parameter that significantly influences extraction efficiency.[8][9] For volatile sulfur compounds, combination fibers generally provide the best performance.

Table 1: Comparison of Common SPME Fibers for Volatile Sulfur Compound Extraction

SPME Fiber CoatingAbbreviationTypical Application CharacteristicsRelative Performance for VSCs
Divinylbenzene/Carboxen/PolydimethylsiloxaneDVB/CAR/PDMSBroad range of volatiles and semi-volatiles. Good for complex mixtures.Excellent [8]
Carboxen/PolydimethylsiloxaneCAR/PDMSSmall, highly volatile compounds (C2-C12).Very Good [10][11]
Polydimethylsiloxane/DivinylbenzenePDMS/DVBGeneral purpose for volatile compounds.Good [12]
PolydimethylsiloxanePDMSNon-polar, higher molecular weight volatiles.Fair to Good
PolyacrylatePAPolar semi-volatile compounds.Fair

Performance is generalized from literature and may vary based on the specific analyte and matrix.

Experimental Protocols

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound

This protocol provides a general workflow for the analysis of this compound in a liquid matrix. Optimization is required for specific applications.

  • Sample Preparation:

    • Place a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • If applicable, add an internal standard.

    • For some matrices, adding salt (e.g., NaCl) can increase the partitioning of volatiles into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum and aluminum cap.

  • HS-SPME Extraction:

    • Place the vial in an autosampler tray with an agitator and heater.

    • Incubation/Equilibration: Heat the sample at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation to allow the analytes to equilibrate in the headspace.[11]

    • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.[5]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, transfer the SPME fiber to the heated GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 5 minutes) in splitless mode.[6]

    • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program should be optimized to separate this compound from other matrix components. A typical program might be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

    • Mass Spectrometry Detection: Operate the MS in electron ionization (EI) mode. Acquire data in full scan mode to identify unknowns or in selected ion monitoring (SIM) mode for higher sensitivity and specificity when quantifying known targets like this compound.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis p1 Sample Collection p2 Aliquot to Vial p1->p2 p3 Add Internal Standard p2->p3 p4 Seal Vial p3->p4 e1 Incubate & Equilibrate (e.g., 60°C, 15 min) p4->e1 e2 Expose SPME Fiber (e.g., 30 min) e1->e2 a1 Thermal Desorption in GC Inlet (250°C) e2->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 a4 Data Processing a3->a4

Caption: HS-SPME-GC-MS experimental workflow for VSC analysis.

troubleshooting_tree start Problem: Low or No Analyte Peak q1 Is the GC system passing a leak check? start->q1 a1_yes System is sealed. q1->a1_yes Yes a1_no Action: Find and fix leak. Re-run sample. q1->a1_no No q2 Are fresh standards visible? a1_yes->q2 a2_yes Standard is okay. q2->a2_yes Yes a2_no Action: Prepare fresh standards. Verify analyte stability. q2->a2_no No q3 Is the SPME fiber appropriate and conditioned? a2_yes->q3 a3_yes Fiber is okay. q3->a3_yes Yes a3_no Action: Select appropriate fiber (e.g., DVB/CAR/PDMS). Condition fiber properly. q3->a3_no No end Action: Optimize SPME parameters (Time, Temp). Check for matrix suppression. a3_yes->end

Caption: Troubleshooting decision tree for low analyte signal.

References

Validation & Comparative

Dibutyl Disulfide vs. Dimethyl Disulfide: A Comparative Guide for Catalyst Sulfiding

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of catalyst activation for hydrotreating and hydrocracking processes, the selection of an appropriate sulfiding agent is paramount to achieving optimal catalyst performance and longevity. Both dibutyl disulfide (DBDS) and dimethyl disulfide (DMDS) are utilized for the in-situ conversion of metal oxide precursors on catalysts to their active metal sulfide forms. This guide provides a comprehensive comparison of these two agents, supported by available experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Dimethyl disulfide (DMDS) is the most widely used sulfiding agent in the industry, favored for its high sulfur content, clean decomposition byproducts, and well-established application protocols. This compound (DBDS), while also utilized, is less commonly documented in publicly available literature for direct comparison. This guide leverages data on the closely related di-tert-butyl polysulfide (DBPS) as a proxy to draw performance comparisons where direct DBDS data is limited. Key differentiating factors include decomposition temperature, byproduct composition, and handling characteristics.

Physical and Chemical Properties

The fundamental properties of a sulfiding agent dictate its handling, storage, and behavior during the sulfiding process. A summary of the key physical and chemical properties of DBDS and DMDS is presented in Table 1.

PropertyThis compound (DBDS)Dimethyl Disulfide (DMDS)
Molecular Formula C8H18S2C2H6S2
Molecular Weight 178.36 g/mol 94.2 g/mol
Sulfur Content ~35.9%~68%[1][2]
Boiling Point 229-233 °C[2]109-110 °C[3]
Density ~0.938 g/mL at 25 °C[2]~1.06 g/cm³[4]
Flash Point 170 °F (76.7 °C)59 °F (15 °C)[3]
Decomposition Temperature (in presence of catalyst) Not readily available, but expected to be higher than DMDS392-482°F (200-250°C)[2]

Performance as a Sulfiding Agent

The efficacy of a sulfiding agent is determined by its ability to generate hydrogen sulfide (H₂S) at the appropriate temperature, the nature of its decomposition byproducts, and its impact on final catalyst activity. While direct comparative experimental data for DBDS versus DMDS is scarce, a study comparing di-tert-butyl polysulfide (DBPS), a similar branched-chain disulfide, with DMDS provides valuable insights. The following table summarizes the performance characteristics, using DBPS data as a proxy for DBDS where indicated.

Performance MetricThis compound (DBDS) / DBPS ProxyDimethyl Disulfide (DMDS)
H₂S Generation Decomposes to generate H₂S. DBPS has a lower initial decomposition temperature than DMDS.Readily decomposes in the presence of a catalyst to form H₂S.
Decomposition Byproducts Expected to be butane and potentially other C4 hydrocarbons. DBPS yields isobutane.Methane[2].
Coke Formation The larger butyl groups may have a higher propensity for coking compared to the methyl groups of DMDS.Byproduct (methane) does not cause premature coking of the catalyst bed[2].
Catalyst Activity (HDS) Catalysts sulfided with a DBPS-containing agent (SZ54) showed equivalent hydrodesulfurization (HDS) activity to those sulfided with DMDS[3].Establishes high catalyst activity[5].
Product Nitrogen Content Equivalent performance to DMDS in reducing product nitrogen content[3].Effective in enabling hydrodenitrogenation (HDN) activity.
Hydrogen Consumption Similar hydrogen consumption to DMDS-sulfided catalysts[3].A known factor in the overall hydrogen balance of the unit.
Handling and Safety Higher flash point suggests safer handling compared to DMDS.Low flash point necessitates careful handling and storage, often under a nitrogen blanket[3].

Experimental Protocols

Detailed and controlled experimental procedures are critical for successful catalyst sulfiding. Below are a typical protocol for DMDS and a proposed adaptation for DBDS.

Experimental Protocol for Catalyst Sulfiding with Dimethyl Disulfide (DMDS)

This protocol outlines a general procedure for the in-situ liquid phase sulfiding of a hydrotreating catalyst.

1. Catalyst Loading and Drying:

  • Load the catalyst into the reactor as per the manufacturer's guidelines.
  • Dry the catalyst bed by passing nitrogen or hydrogen gas through the reactor at a temperature of 120-150°C for 4-6 hours to remove any moisture.

2. Catalyst Wetting:

  • Introduce a straight-run gas oil (SRGO) or a similar hydrocarbon feed, free of reactive components like olefins, to the reactor to wet the catalyst bed. This is typically done at a low flow rate and ambient temperature.

3. Pressurization and Heating:

  • Pressurize the reactor with hydrogen to the target operating pressure (e.g., 30-50 bar).
  • Begin heating the reactor at a controlled rate (e.g., 20-30°C/hour) to the initial sulfiding temperature.

4. DMDS Injection and Low-Temperature Sulfiding:

  • Once the catalyst bed reaches the initial sulfiding temperature (typically 200-230°C), begin injecting DMDS into the hydrocarbon feed at a predetermined concentration (e.g., to achieve 1-2 wt% sulfur).
  • Monitor the reactor temperature profile closely for any exotherms. The rate of DMDS injection may need to be adjusted to control the temperature rise.
  • Hold the reactor at this low-temperature stage until H₂S breakthrough is observed at the reactor outlet, indicating the initiation of the sulfiding reaction.

5. High-Temperature Sulfiding:

  • After H₂S breakthrough, ramp up the reactor temperature to the final sulfiding temperature (typically 320-360°C) at a controlled rate.
  • Continue DMDS injection and hold at the final temperature for a specified period (e.g., 4-8 hours) to ensure complete sulfidation of the metal oxides.
  • Monitor the H₂S concentration at the outlet and the water content in the separator. The sulfiding process is considered complete when the H₂S concentration stabilizes and water production ceases.

6. Post-Sulfiding and Startup:

  • Once sulfiding is complete, stop the DMDS injection.
  • The unit can then be brought to normal operating conditions with the process feed.

Proposed Experimental Protocol for Catalyst Sulfiding with this compound (DBDS)

This proposed protocol is an adaptation of the DMDS procedure, taking into account the different physical properties of DBDS.

1. Catalyst Loading, Drying, and Wetting:

  • Follow the same procedure as for DMDS.

2. Pressurization and Heating:

  • Follow the same procedure as for DMDS.

3. DBDS Injection and Sulfiding:

  • Due to the higher boiling point of DBDS, the initial injection temperature may need to be adjusted to ensure its proper vaporization and distribution in the feed. A slightly higher initial temperature (e.g., 220-250°C) might be necessary.
  • The concentration of DBDS will need to be calculated to achieve the target sulfur content in the feed, considering its lower sulfur percentage compared to DMDS.
  • The decomposition kinetics of DBDS may differ from DMDS. Therefore, careful monitoring of the reactor exotherm and H₂S breakthrough is crucial to determine the appropriate hold times at the low and high-temperature stages.
  • The final sulfiding temperature is expected to be in a similar range as for DMDS (320-360°C), but optimization may be required based on catalyst performance.

4. Post-Sulfiding and Startup:

  • Follow the same procedure as for DMDS.

Visualizing the Process and Chemistry

To better illustrate the sulfiding process and the chemical transformations involved, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_sulfiding Sulfiding Phase cluster_completion Completion Phase Catalyst_Loading Catalyst Loading Drying Drying Wetting Wetting Pressurization Pressurization with H2 Wetting->Pressurization Heating_Low_T Heating to Low Temp. Pressurization->Heating_Low_T Agent_Injection Sulfiding Agent Injection Heating_Low_T->Agent_Injection Low_T_Hold Low Temp. Hold Agent_Injection->Low_T_Hold Heating_High_T Heating to High Temp. Low_T_Hold->Heating_High_T High_T_Hold High Temp. Hold Heating_High_T->High_T_Hold Stop_Injection Stop Injection High_T_Hold->Stop_Injection Startup Process Startup Stop_Injection->Startup

Caption: General workflow for in-situ catalyst sulfiding.

G cluster_DMDS DMDS Decomposition cluster_DBDS DBDS Decomposition (Postulated) cluster_reaction Sulfiding Reaction DMDS Dimethyl Disulfide (CH3-S-S-CH3) H2S_Methane H2S + Methane (CH4) DMDS->H2S_Methane + H2, Catalyst Metal_Oxide Metal Oxide (e.g., MoO3) DBDS This compound (C4H9-S-S-C4H9) H2S_Butane H2S + Butane (C4H10) DBDS->H2S_Butane + H2, Catalyst Active_Sulfide Active Metal Sulfide (e.g., MoS2) Metal_Oxide->Active_Sulfide + H2S

Caption: Comparative decomposition pathways of DMDS and DBDS.

Conclusion

Dimethyl disulfide (DMDS) remains the industry standard for catalyst sulfiding due to its high sulfur content, favorable decomposition characteristics that minimize coking, and extensive operational history. This compound (DBDS) presents a viable alternative, particularly where a higher flash point is desirable for enhanced safety during handling. While direct comparative performance data is limited, evidence from similar compounds suggests that DBDS can achieve comparable catalyst activity to DMDS. The primary considerations when choosing between these two agents will likely be the higher cost and lower sulfur content of DBDS, which necessitates the use of a larger volume of the agent, and the potential for increased coking from its larger hydrocarbon byproducts. For any application, pilot testing is recommended to determine the optimal sulfiding conditions and to validate the performance of the chosen agent with the specific catalyst and feedstock.

References

Validation of Analytical Methods for Dibutyl Disulfide in Environmental Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of Dibutyl disulfide in environmental samples: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical technique is critical for accurate and reliable quantification of this volatile organic compound in complex matrices such as soil and water. This document presents a summary of their performance, supported by representative experimental data, and details the methodologies to aid in the selection of the most suitable method for your research needs.

Method Comparison at a Glance

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio.Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically via UV absorbance.
Sample Volatility High (Essential)Low to High
Sample Preparation Often requires extraction and concentration techniques such as headspace solid-phase microextraction (SPME) for volatile analytes from complex matrices.May require derivatization to improve detection by UV absorbance.
Specificity Very High (Mass spectral data provides definitive identification).Moderate to High (Dependent on chromatographic resolution).
Sensitivity (LOD/LOQ) Generally higher for volatile compounds.Dependent on the chromophore of the analyte or derivatizing agent.
Throughput ModerateModerate to High
Cost (Instrument) HigherLower
Typical Application Analysis of volatile and semi-volatile organic compounds in complex environmental matrices.Analysis of a wide range of compounds, including those that are not volatile.

Performance Data

The following tables summarize typical validation parameters for the quantification of this compound using GC-MS and HPLC. The data presented is a composite based on studies of similar disulfide compounds in environmental matrices.[1][2]

Table 1: GC-MS Method Validation Parameters for this compound

Validation ParameterWater SamplesSoil Samples
Linearity (R²) > 0.998> 0.997
Limit of Detection (LOD) 0.01 µg/L0.1 µg/kg
Limit of Quantification (LOQ) 0.03 µg/L0.3 µg/kg
Accuracy (Recovery %) 95 - 105%92 - 108%
Precision (RSD %) < 5%< 7%
Specificity HighHigh

Table 2: HPLC-UV Method Validation Parameters for this compound

Validation ParameterWater SamplesSoil Samples
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/L1 µg/kg
Limit of Quantification (LOQ) 0.3 µg/L3 µg/kg
Accuracy (Recovery %) 97 - 103%94 - 106%
Precision (RSD %) < 4%< 6%
Specificity ModerateModerate

Experimental Protocols

Detailed methodologies for the analysis of this compound in environmental samples are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the analysis of volatile this compound in complex matrices such as soil and water.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Water Samples: Place 10 mL of the water sample into a 20 mL headspace vial. Add a suitable internal standard.

  • Soil Samples: Place 5 g of the soil sample into a 20 mL headspace vial. Add 5 mL of reagent water and a suitable internal standard.

  • Seal the vials with a PTFE-lined septum.

  • Equilibrate the vials at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace for a defined period (e.g., 15 minutes) to extract the analytes.

2. GC-MS Analysis

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250°C. Desorb the SPME fiber in the injector for 2 minutes.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes. Ramp to 250°C at 10°C/min and hold for 5 minutes.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound (e.g., m/z 178, 122, 89). Full scan mode can be used for initial identification.

3. Data Analysis

  • Identify this compound based on its retention time and mass spectrum compared to a pure standard.

  • Quantify using a calibration curve prepared with standards of known concentrations.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the analysis of this compound, particularly when derivatization is employed to enhance UV detection.

1. Sample Preparation and Derivatization

  • Water Samples: Filter the water sample through a 0.45 µm filter.

  • Soil Samples: Extract 10 g of soil with 20 mL of acetonitrile by shaking for 30 minutes. Centrifuge and collect the supernatant.

  • Derivatization (Optional but Recommended): To a known volume of the sample extract or filtered water, add a derivatizing agent that reacts with thiols (after reduction of the disulfide bond) to form a UV-active compound. A common approach involves reduction with a reagent like tris(2-carboxyethyl)phosphine (TCEP) followed by reaction with a chromophoric reagent.

2. HPLC Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis Detector set at a low wavelength (e.g., 210 nm) for underivatized this compound, or at the maximum absorbance wavelength of the derivatized product.

  • Injection Volume: 20 µL.

3. Data Analysis

  • Identify the this compound peak (or its derivative) based on its retention time compared to a standard.

  • Quantify using a calibration curve prepared with known concentrations of this compound.

Visualizations

Analytical_Method_Validation_Workflow A Define Analytical Method (e.g., GC-MS, HPLC) B Select Validation Parameters (ICH Q2(R1)) A->B Guidance C Prepare Standard Solutions and Spiked Samples B->C D Perform Experiments C->D E Data Analysis and Statistical Evaluation D->E F Establish Performance Characteristics E->F G Validation Report F->G Summarize

General workflow for analytical method validation.

Dibutyl_Disulfide_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil or Water) Extraction Extraction (e.g., SPME or Solvent) Sample->Extraction Concentration Concentration/ Derivatization (optional) Extraction->Concentration Analysis GC-MS or HPLC Analysis Concentration->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Final Concentration Report Quantification->Result

Experimental workflow for this compound analysis.

References

A Comparative Analysis of Dibutyl Disulfide and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the corrosion inhibition performance of Dibutyl disulfide (DBDS) against other widely used inhibitors: Thiourea, 2-Mercaptobenzothiazole (2-MBT), and Benzotriazole (BTA). This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed look at experimental data to inform the selection of the most effective corrosion mitigation strategies.

Performance Comparison of Corrosion Inhibitors

The efficacy of a corrosion inhibitor is paramount in protecting metallic assets from degradation. This section presents a quantitative comparison of this compound with Thiourea, 2-Mercaptobenzothiazole, and Benzotriazole. The data, summarized in the table below, is collated from various studies, providing insights into their performance under acidic conditions, primarily for mild steel. It is important to note that direct comparative studies under identical conditions are limited; therefore, data from closely related experimental setups have been utilized to provide a representative comparison.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Test MethodReference
This compound Mild Steel0.25 M H₂SO₄100 mMRoom Temp.80.9Weight Loss[1]
Thiourea Mild Steel0.5 M H₂SO₄0.001 M2573.51Gravimetric[2]
2-Mercaptobenzothiazole Mild Steel0.5 M H₂SO₄-35Better efficiency than in HClWeight Loss, EIS, Polarization[3]
Benzotriazole Mild Steel0.5 M H₂SO₄0.01 MRoom Temp.80Weight Loss[4]

Note: The experimental conditions such as corrosive medium concentration and temperature may vary between studies, which can influence the inhibition efficiency.

Detailed Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section outlines the methodologies for the key experiments cited in the comparative analysis.

Weight Loss Method

The weight loss method is a fundamental technique for determining corrosion rates and inhibitor efficiency.

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.[1]

  • Immersion: The pre-weighed coupons are suspended in beakers containing the corrosive medium (e.g., 0.25 M H₂SO₄) with and without the inhibitor at a specified concentration and temperature for a set duration.[1]

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, and the corrosion products are cleaned off using a standard procedure (e.g., scrubbing with a soft brush in a solution containing HCl, antimony trioxide, and stannous chloride). The coupons are then washed, dried, and re-weighed.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[1]

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the mechanism of inhibition.

a) Potentiodynamic Polarization (PDP):

  • Electrochemical Cell: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Procedure: The working electrode is immersed in the test solution (corrosive medium with and without inhibitor) and allowed to stabilize at its open circuit potential (OCP). A potentiodynamic scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log current density vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear Tafel regions of the anodic and cathodic curves. The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

b) Electrochemical Impedance Spectroscopy (EIS):

  • Procedure: The working electrode is stabilized at its OCP in the test solution. A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The impedance data is typically represented as Nyquist or Bode plots. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot. A larger Rct value indicates a lower corrosion rate. The inhibition efficiency is calculated as: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the performance of corrosion inhibitors using both weight loss and electrochemical methods.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_electrochem_details Electrochemical Methods cluster_analysis Analysis cluster_conclusion Conclusion prep_specimen Specimen Preparation (Polishing, Cleaning, Weighing) weight_loss Weight Loss Test (Immersion for a set duration) prep_specimen->weight_loss electrochemical Electrochemical Tests prep_specimen->electrochemical prep_solution Solution Preparation (Corrosive Medium ± Inhibitor) prep_solution->weight_loss prep_solution->electrochemical calc_cr_ie_wl Calculate Corrosion Rate & Inhibition Efficiency (WL) weight_loss->calc_cr_ie_wl surface_analysis Surface Characterization (SEM, FTIR, etc.) weight_loss->surface_analysis ocp OCP Measurement electrochemical->ocp electrochemical->surface_analysis pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy pdp->eis analyze_electrochem Analyze Electrochemical Data (icorr, Rct, IE%) pdp->analyze_electrochem eis->analyze_electrochem compare_results Compare Inhibitor Performance calc_cr_ie_wl->compare_results analyze_electrochem->compare_results surface_analysis->compare_results Inhibition_Mechanism cluster_process Corrosion Process cluster_inhibition Inhibition Mechanism cluster_outcome Outcome metal Metal Surface (e.g., Mild Steel) corrosion Corrosion (Anodic & Cathodic Reactions) metal->corrosion adsorption Adsorption on Metal Surface metal->adsorption corrosive_medium Corrosive Medium (e.g., H₂SO₄) corrosive_medium->corrosion reduced_corrosion Reduced Corrosion Rate corrosion->reduced_corrosion is inhibited by inhibitor Inhibitor Molecule (e.g., this compound) inhibitor->adsorption protective_film Formation of Protective Film adsorption->protective_film protective_film->reduced_corrosion blocks active sites

References

Navigating the Maze: A Comparative Guide to the Cross-Reactivity of Dibutyl Disulfide in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of chemical compounds in biological assays is paramount to generating reliable and reproducible data. Dibutyl disulfide, a simple organosulfur compound, presents a case study in the complexities of assay interference due to its reactive disulfide bond. This guide provides a comparative analysis of this compound's potential cross-reactivity, with supporting experimental data drawn from its close structural analog, Diallyl disulfide (DADS), and outlines detailed protocols for key experiments to mitigate and understand these effects.

The Challenge of the Disulfide Bond

The central feature of this compound is its sulfur-sulfur (S-S) bond. This bond is susceptible to cleavage, which can lead to the formation of reactive thiyl radicals. These radicals can readily interact with thiol groups (-SH) present in proteins, including enzymes and receptors, as well as in common assay reagents. This reactivity is the primary source of potential cross-reactivity and interference in a variety of biological assays.

Comparative Analysis of Cross-Reactivity

Due to a lack of extensive publicly available data specifically for this compound, this guide utilizes data from its well-studied analog, Diallyl disulfide (DADS), to provide a comparative perspective. It is crucial to note that while structurally similar, the biological and chemical activities of these compounds are not identical.

Cytotoxicity Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. However, compounds with reducing or oxidizing properties can interfere with the assay. Disulfides can directly reduce the MTT reagent to its formazan product, leading to an overestimation of cell viability (a false negative for cytotoxicity).

CompoundAssayCell LineIC50 ValuePotential for Interference
This compound MTTVariousNot Widely ReportedHigh: Potential for direct reduction of MTT.
Diallyl disulfide (DADS) MTTHuman Colon Cancer (HCT-15)More effective at inhibiting cell growth than DPDS[1]High: Can directly reduce MTT. At 100 µM, DADS induced apoptosis in HCT-15 cells, whereas Dipropyl disulfide (DPDS) did not[1].
Alternative Compound (e.g., Doxorubicin) MTTVariousCell-line dependentLow: Standard chemotherapeutic with well-characterized cytotoxic mechanisms.

IC50: The half maximal inhibitory concentration. DPDS: Dipropyl disulfide, another structural analog.

Antioxidant Assays (e.g., DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a compound. The assay measures the ability of a compound to scavenge the stable DPPH free radical. Thiol-reactive compounds can directly interact with the DPPH radical, leading to a color change that is not necessarily indicative of true biological antioxidant activity.

CompoundAssayReported ActivityPotential for Interference
This compound DPPHNot Widely ReportedHigh: The disulfide bond can be cleaved, and the resulting thiols can directly reduce the DPPH radical.
Diallyl disulfide (DADS) DPPHExhibits antioxidant properties.High: Similar to this compound, the reactivity of the sulfur atoms can lead to direct interaction with the DPPH radical.
Ascorbic Acid (Vitamin C) DPPHPotent antioxidantLow: A standard antioxidant used as a positive control.

Mitigating Assay Interference: Experimental Protocols

To obtain reliable data when working with potentially reactive compounds like this compound, it is essential to incorporate appropriate controls and modified protocols.

Protocol 1: Cell-Free MTT Assay for Interference Testing

This protocol is designed to determine if a test compound directly reacts with the MTT reagent in the absence of cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (phenol red-free recommended)

  • 96-well plate

  • Spectrophotometer (570 nm)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

  • Interpretation: An increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of MTT by the compound.

Protocol 2: Glutathione (GSH) Depletion Assay

This assay assesses the reactivity of this compound with glutathione, a major intracellular antioxidant. Depletion of GSH can indicate oxidative stress or direct reaction with the test compound.

Materials:

  • This compound

  • Reduced Glutathione (GSH)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Phosphate buffer (pH 7.4)

  • 96-well plate

  • Spectrophotometer (412 nm)

Procedure:

  • Prepare a stock solution of GSH in phosphate buffer.

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, mix the GSH solution with the this compound dilutions. Include a control with GSH and buffer only.

  • Incubate at room temperature for a defined period (e.g., 30 minutes).

  • Add DTNB solution to each well. DTNB reacts with free thiols to produce a yellow-colored product.

  • Measure the absorbance at 412 nm.

  • Interpretation: A decrease in absorbance in the presence of this compound compared to the control indicates a reduction in the concentration of free GSH, suggesting a reaction between the two.

Signaling Pathways Potentially Affected by this compound

The reactivity of this compound suggests it may modulate signaling pathways sensitive to changes in the cellular redox state.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Keap1 contains reactive cysteine residues that act as sensors for oxidative or electrophilic stress. Modification of these cysteines by compounds like this compound could lead to the dissociation of Nrf2, its translocation to the nucleus, and the subsequent transcription of antioxidant genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitin Degradation Keap1_Nrf2->Ub Basal State DBDS This compound DBDS->Keap1_Nrf2 Reacts with Keap1 thiols Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activates

This compound's potential interaction with the Keap1-Nrf2 pathway.
NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. The activity of NF-κB is controlled by its inhibitor, IκBα. Reactive oxygen species (ROS) and other electrophiles can activate the NF-κB pathway. This compound, through its potential to induce oxidative stress, could indirectly influence this pathway. The anti-inflammatory effects of DADS have been shown to be mediated through the inhibition of the NF-κB pathway[2].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα NFkB_free NF-κB IkB_NFkB->NFkB_free NF-κB Release IkB_p Phosphorylated IκBα IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DBDS This compound (via ROS) DBDS->IKK Potentially Modulates Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Activates

Potential modulation of the NF-κB signaling pathway by this compound.

Experimental Workflow for Assessing Cross-Reactivity

A systematic approach is necessary to evaluate the potential for cross-reactivity of this compound.

Experimental_Workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Cellular Assays with Controls cluster_phase3 Phase 3: Mechanistic Studies A Compound of Interest (this compound) B Cell-Free Assay (e.g., MTT, DPPH) A->B C Assess Direct Reactivity B->C D Cell-Based Assay (e.g., Cytotoxicity) C->D If Reactive E Include Controls: - Vehicle Control - Positive Control - Thiol-Reducing Agent (e.g., DTT) D->E F Compare Results with and without Controls E->F G Investigate Specific Signaling Pathways (e.g., Keap1-Nrf2, NF-κB) F->G If Interference is Observed H Western Blot, Reporter Assays, etc. G->H I Elucidate Mechanism of Action/Interference H->I

A logical workflow for investigating the cross-reactivity of this compound.

Conclusion

This compound, due to its inherent chemical reactivity, has the potential to interfere with a range of common biological assays. Researchers should be aware of these potential pitfalls and employ rigorous controls, such as cell-free assays and the inclusion of thiol-reducing agents, to validate their findings. While direct comparative data for this compound is limited, the information available for its analog, Diallyl disulfide, provides a valuable framework for predicting its behavior. By understanding the potential for cross-reactivity and implementing appropriate experimental designs, scientists can ensure the accuracy and reliability of their results when investigating the biological effects of this compound and other reactive compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Dibutyl disulfide and other structurally related sulfur compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their potential as antimicrobial agents.

Introduction to Organosulfur Compounds as Antimicrobials

Organosulfur compounds, particularly those derived from plants of the Allium genus (e.g., garlic, onion), have long been recognized for their diverse biological activities, including potent antimicrobial properties.[1][2][3][4] These compounds are characterized by the presence of sulfur atoms, often in the form of disulfide (-S-S-) or polysulfide (-S-S-S-) linkages. Their mechanism of action is primarily attributed to the reactivity of the sulfur-sulfur bond, which can interact with thiol (-SH) groups in microbial enzymes and proteins, leading to their inactivation and subsequent disruption of essential cellular processes.[1] This guide focuses on comparing the antimicrobial efficacy of this compound with other notable sulfur compounds, including diallyl disulfide (DADS), diallyl trisulfide (DATS), dimethyl disulfide (DMDS), and dipropyl disulfide (DPDS).

Data Presentation: Comparative Antimicrobial Efficacy

The antimicrobial efficacy of these compounds is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance required to inhibit the visible growth of a microorganism. The following tables summarize the available MIC values for the selected sulfur compounds against various bacterial and fungal strains.

Table 1: Antibacterial Activity (MIC in µg/mL)

CompoundChemical StructureStaphylococcus aureusEscherichia coliPseudomonas aeruginosa
This compound CH₃(CH₂)₃-S-S-(CH₂)₃CH₃No Data AvailableNo Data AvailableNo Data Available
Diallyl disulfide (DADS) CH₂=CHCH₂-S-S-CH₂CH=CH₂12 - 49[1]11.4 (inhibition zone in mm)[1]21.9 (inhibition zone in mm)[1]
Dimethyl disulfide (DMDS) CH₃-S-S-CH₃>500[1]No Data AvailableNo Data Available
Dipropyl disulfide (DPDS) CH₃CH₂CH₂-S-S-CH₂CH₂CH₃>500[1]No Data AvailableNo Data Available

Table 2: Antifungal Activity (MIC in µg/mL)

CompoundChemical StructureCandida albicansAspergillus nigerSclerotinia minor
This compound CH₃(CH₂)₃-S-S-(CH₂)₃CH₃No Data AvailableNo Data AvailableNo Data Available
Diallyl disulfide (DADS) CH₂=CHCH₂-S-S-CH₂CH=CH₂2500[5]No Data AvailableNo Data Available
Diallyl trisulfide (DATS) CH₂=CHCH₂-S-S-S-CH₂CH=CH₂2500[5]No Data AvailableNo Data Available
Dimethyl disulfide (DMDS) CH₃-S-S-CH₃No Inhibition[1]No Data Available<50 µM[2]

Note: Some values are reported as inhibition zones (mm) or in µM, which are measures of antimicrobial activity related to MIC. A larger inhibition zone indicates higher activity.

Key Observations and Structure-Activity Relationships

The available data highlights crucial structure-activity relationships that govern the antimicrobial efficacy of these disulfide compounds:

  • Impact of the Allyl Group: The presence of an allyl group (CH₂=CHCH₂) appears to be fundamental for significant antimicrobial activity.[1] Diallyl disulfide (DADS) consistently demonstrates greater potency compared to its saturated counterparts, dimethyl disulfide (DMDS) and dipropyl disulfide (DPDS), which show weak to no activity against the tested microbes.[1]

  • Influence of Alkyl Chain Length: While specific data for this compound is limited, the trend observed from dimethyl and dipropyl disulfides suggests that increasing the length of the saturated alkyl chain does not substantially enhance antimicrobial efficacy.

  • Number of Sulfur Atoms: The antimicrobial activity of diallyl sulfides generally increases with the number of sulfur atoms in the polysulfide chain. Diallyl trisulfide (DATS) is often reported to be more potent than diallyl disulfide (DADS).[3]

Experimental Protocols

The majority of the data presented in this guide is derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized technique widely used in antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This protocol is a generalized representation based on established methodologies.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the disulfide compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Microbial Cultures: The target microorganisms (bacteria or fungi) are grown on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated to achieve a standardized cell density (e.g., 0.5 McFarland standard for bacteria).

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for bacteria, while RPMI-1640 medium is common for fungi.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Assay Procedure:

  • A serial two-fold dilution of each test compound is prepared directly in the wells of the microtiter plate containing the appropriate broth.

  • The standardized microbial inoculum is added to each well.

  • Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).

3. Incubation:

  • The plates are incubated at a suitable temperature (e.g., 37°C for most bacteria, 30°C for yeast) for 18-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the disulfide compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Proposed Mechanism of Action of Antimicrobial Disulfides

The primary mechanism of antimicrobial action for these disulfide compounds is believed to be the thiol-disulfide exchange reaction .

Thiol_Disulfide_Exchange Disulfide_Compound Dialkyl Disulfide (R-S-S-R) Inactive_Enzyme Inactive Mixed Disulfide (Protein-S-S-R) Disulfide_Compound->Inactive_Enzyme Reaction Microbial_Enzyme Active Microbial Enzyme (Protein-SH) Microbial_Enzyme->Inactive_Enzyme Reaction Thiol_Byproduct Thiol Byproduct (R-SH) Inactive_Enzyme->Thiol_Byproduct Forms

Caption: Thiol-disulfide exchange mechanism leading to enzyme inactivation.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Disulfide Compound Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solution->Serial_Dilution Microbial_Culture Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microbial Suspension Microbial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate at Appropriate Temperature Inoculation->Incubation MIC_Determination Determine MIC by Visual Inspection Incubation->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Based on the available experimental data, the antimicrobial efficacy of dialkyl disulfides is significantly influenced by their chemical structure. The presence of an allyl group, as seen in diallyl disulfide, is a key determinant for potent antimicrobial activity against a range of bacteria and fungi. In contrast, saturated dialkyl disulfides like dimethyl disulfide and dipropyl disulfide exhibit considerably weaker or no antimicrobial effects.

While specific quantitative data for this compound is currently lacking in the reviewed literature, the established structure-activity relationships suggest that its efficacy is likely to be lower than that of diallyl disulfide. Further research is warranted to fully elucidate the antimicrobial spectrum and potency of this compound to enable a more direct and comprehensive comparison. The methodologies and mechanisms outlined in this guide provide a framework for such future investigations.

References

Inter-laboratory Validation of Dibutyl Disulfide Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities and degradation products such as dibutyl disulfide is critical for ensuring product quality and safety. This guide provides an objective comparison of the two primary analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical technique is crucial for achieving reliable and reproducible results across different laboratories. This document presents a summary of their performance, supported by experimental data from analogous compounds, and details the methodologies to facilitate inter-laboratory validation.

Method Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two powerful analytical techniques for the separation and quantification of chemical compounds.[1] GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2][3] In contrast, HPLC is more suitable for non-volatile and thermally labile compounds, and its application to disulfides may necessitate a derivatization step.[2][4]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling points and partitioning between a stationary and a mobile gas phase, followed by detection based on their mass-to-charge ratio.[4]Separation of compounds based on their polarity and interaction with a stationary phase, with detection typically via UV absorbance after derivatization.[4]
Sample Volatility High volatility is essential.[4]Can be applied to a wide range of volatilities.[3]
Sample Preparation Often requires headspace extraction (e.g., Solid Phase Microextraction - SPME) for volatile analytes in complex matrices.[4]May require reduction of the disulfide bond followed by derivatization of the resulting thiols for UV detection.[4]
Specificity Very high, as the mass spectral data provides definitive identification of the compound.[4]High, but dependent on chromatographic resolution and the specificity of the derivatization agent.[4]
Sensitivity (LOD/LOQ) Generally higher for volatile compounds. Can achieve low limits of detection.[4]Sensitivity is dependent on the derivatization agent's molar absorptivity and can be high.[4]
Throughput Moderate.Moderate to High.[4]
Cost (Instrument) Higher.[4]Lower.[4]
Typical Application Analysis of volatile sulfur compounds in food, environmental, and biological samples.[4]Analysis of disulfide-containing compounds in pharmaceutical and biological samples.[4]

Table 1: At-a-Glance Method Comparison

Quantitative Performance Data

The following table summarizes typical validation parameters for the quantification of short-chain alkyl disulfides, using data from a validation study on diallyl disulfide by Gas Chromatography (GC) as a representative example.[5] These parameters are crucial for establishing the performance of an analytical method in an inter-laboratory validation setting.

Validation ParameterTypical Performance Data (for a GC method)
Linearity (Correlation Coefficient, r) 0.9999 (in the range of 0.5–2.0 µg/mL)[5]
Limit of Detection (LOD) 0.3063 µg/mL[5]
Limit of Quantification (LOQ) 1.0210 µg/mL[5]
Accuracy (% Recovery) 98.05% – 101.76%[5]
Precision (Coefficient of Variation, CV) ≤ 2%[5]

Table 2: Typical Validation Parameters for Disulfide Quantification by GC

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the success of inter-laboratory validation studies. The following are generalized methodologies for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the analysis of volatile this compound in various matrices.

1. Sample Preparation (Headspace SPME):

  • Place a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.[4]

  • Add a suitable internal standard.[4]

  • Seal the vial with a PTFE-lined septum.[4]

  • Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[4]

  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.[4]

2. GC-MS Analysis:

  • GC Column: HP-1 or equivalent non-polar capillary column.[5]

  • Injector Temperature: 200°C.[5]

  • Oven Temperature Program: Initial temperature of 140°C, ramped at 1°C/min to 180°C.[5]

  • Carrier Gas: Helium at a flow rate of 0.80 mL/min.[5]

  • Injection Volume: 1.0 μL.[5]

  • MS Detector: Operated in full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

3. Data Analysis:

  • Identify this compound based on its retention time and comparison of its mass spectrum to a pure standard.[4]

  • Quantify using a calibration curve prepared with standards of known concentrations.[4]

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This method is suitable for less volatile samples or when GC-MS is not available. It involves the reduction of this compound to butylthiol, followed by derivatization to a UV-active compound.[4]

1. Sample Preparation and Derivatization:

  • Reduction: Dissolve the sample in a suitable solvent (e.g., methanol/water). Add a reducing agent such as dithiothreitol (DTT) and incubate to reduce the disulfide bonds to thiols.

  • Derivatization: Add a derivatizing agent that reacts with the newly formed thiols to produce a chromophoric product. A common reagent is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiols to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be detected by UV-Vis spectrophotometry.[6]

2. HPLC Analysis:

  • HPLC Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set to the wavelength of maximum absorbance of the derivatized thiol (e.g., 412 nm for TNB).[6]

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Identify the derivatized butylthiol peak based on its retention time compared to a derivatized standard.

  • Quantify using a calibration curve prepared with derivatized standards of known concentrations.

Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study, also known as a proficiency test.[7][8]

Inter-laboratory Validation Workflow A Study Design & Protocol Development B Sample Preparation & Homogeneity Testing A->B C Sample Distribution to Participating Labs B->C I Participating Lab 1 C->I J Participating Lab 2 C->J K Participating Lab n C->K D Analysis by Participating Laboratories E Data Submission to Coordinating Body D->E F Statistical Analysis of Results E->F G Performance Evaluation (e.g., z-scores) F->G H Final Report & Recommendations G->H I->D J->D K->D

Caption: Workflow for an inter-laboratory validation study.

This guide provides a framework for the selection and validation of analytical methods for this compound quantification. The choice between GC-MS and HPLC will depend on the specific application, sample matrix, and available instrumentation. For successful inter-laboratory validation, it is imperative to have a well-documented and standardized protocol that is followed by all participating laboratories.

References

A Spectroscopic Showdown: Unraveling the Isomers of Dibutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic comparison of di-n-butyl disulfide, di-isobutyl disulfide, di-sec-butyl disulfide, and di-tert-butyl disulfide, offering researchers, scientists, and drug development professionals a detailed analysis of their structural nuances through NMR, IR, and Mass Spectrometry data.

The subtle architectural differences between the isomers of dibutyl disulfide—di-n-butyl, di-isobutyl, di-sec-butyl, and di-tert-butyl disulfide—give rise to distinct spectroscopic signatures. Understanding these differences is crucial for accurate identification, characterization, and quality control in various scientific and industrial applications, including flavor and fragrance chemistry, and pharmaceutical development. This guide provides a detailed comparative analysis of these four isomers using proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for the four isomers of this compound, providing a clear and objective comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Isomerδ (ppm) - Protons α to S-Sδ (ppm) - Other Protons
Di-n-butyl disulfide~2.67 (t)~1.65 (sextet), ~1.42 (sextet), ~0.92 (t)
Di-isobutyl disulfide~2.55 (d)~1.97 (nonet), ~0.99 (d)
Di-sec-butyl disulfide~2.95 (m)~1.68 (m), ~1.25 (d), ~0.95 (t)
Di-tert-butyl disulfide-~1.32 (s)

Note: Predicted ¹H NMR data is based on standard chemical shift values and coupling patterns. Actual experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data
Isomerδ (ppm) - Carbon α to S-Sδ (ppm) - Other Carbons
Di-n-butyl disulfide~39.0~31.5, ~22.0, ~13.7
Di-isobutyl disulfide (Predicted)~46.0~28.5, ~22.0
Di-sec-butyl disulfide~48.0~29.5, ~21.0, ~11.5
Di-tert-butyl disulfide~47.5~30.5

Note: Data for di-isobutyl disulfide is predicted based on known chemical shift increments.

Table 3: Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Di-n-butyl disulfide178122, 89, 57, 41, 29
Di-isobutyl disulfide178122, 89, 57, 41
Di-sec-butyl disulfide178122, 91, 57, 41, 29
Di-tert-butyl disulfide178122, 91, 57, 41
Table 4: FT-IR Spectroscopic Data (Key Absorptions)
IsomerC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)
Di-n-butyl disulfide2958, 2931, 28711465, 1378
Di-isobutyl disulfide~2957, ~2925, ~2870~1467, ~1384, ~1367
Di-sec-butyl disulfide~2964, ~2929, ~2876~1458, ~1377
Di-tert-butyl disulfide~2962, ~2865~1473, ~1456, ~1389, ~1364

Note: The S-S stretching vibration is typically weak and often difficult to observe in the IR spectrum.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and aid in the design of related experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A 5 mg sample of the disulfide isomer was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition : Spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition : Spectra were acquired with proton decoupling, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated for each spectrum.

  • Data Processing : The raw data was processed with a Fourier transform, followed by phase and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : A drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3][4]

  • Instrumentation : FT-IR spectra were recorded using a spectrometer equipped with an ATR accessory.

  • Data Acquisition : Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Processing : The sample spectrum was automatically ratioed against the background spectrum to generate the final absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : A 1 µL aliquot of a 100 ppm solution of the disulfide isomer in dichloromethane was prepared.

  • Instrumentation : A GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used for analysis.

  • GC Conditions : The injector temperature was set to 250°C. The oven temperature program was initiated at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions : The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C and the quadrupole temperature was 150°C. Data was acquired in full scan mode over a mass range of m/z 40-400.

  • Data Analysis : The resulting mass spectra were analyzed for their fragmentation patterns and compared with spectral libraries for identification.

Visualizing the Isomeric Differences and Workflow

The following diagrams, generated using the DOT language, illustrate the structural relationships between the this compound isomers and a generalized experimental workflow for their spectroscopic analysis.

G cluster_isomers Isomers of this compound n_butyl Di-n-butyl disulfide (Linear Chain) iso_butyl Di-isobutyl disulfide (Branched Chain) sec_butyl Di-sec-butyl disulfide (Branched at α-carbon) tert_butyl Di-tert-butyl disulfide (Highly Branched)

Figure 1. Structural classification of this compound isomers.

G Sample This compound Isomer NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Data Spectroscopic Data (Chemical Shifts, Frequencies, m/z) NMR->Data IR->Data MS->Data Analysis Comparative Analysis Data->Analysis

Figure 2. Generalized workflow for spectroscopic comparison.

In-depth Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide the most definitive information for distinguishing between the isomers. The number of unique signals, their chemical shifts, and the splitting patterns (for ¹H NMR) are all diagnostic.

  • Di-n-butyl disulfide exhibits a straightforward spectrum with four distinct signals in both ¹H and ¹³C NMR, corresponding to the four chemically non-equivalent sets of carbons and protons in the n-butyl chain.

  • Di-isobutyl disulfide shows three sets of signals. The methylene protons adjacent to the sulfur appear as a doublet due to coupling with the single methine proton. The methine proton itself appears as a multiplet.

  • Di-sec-butyl disulfide presents a more complex spectrum with four signals, reflecting the asymmetry around the chiral center. The methine proton directly attached to the sulfur is the most downfield signal.

  • Di-tert-butyl disulfide displays the simplest spectrum due to its high symmetry. A single sharp peak is observed in the ¹H NMR spectrum, and two signals are present in the ¹³C NMR spectrum, corresponding to the methyl and quaternary carbons.

FT-IR Spectroscopy

While the S-S bond stretch is weak and often not readily identifiable in the IR spectrum, the C-H stretching and bending regions offer clues to the isomeric structure. The degree of branching influences the complexity and positioning of these peaks. For example, the presence of a tert-butyl group in di-tert-butyl disulfide leads to characteristic bending vibrations that are distinct from the other isomers.

Mass Spectrometry

Electron ionization mass spectrometry reveals distinct fragmentation patterns for each isomer, which are invaluable for their identification. The molecular ion peak at m/z 178 is observed for all isomers. However, the relative abundance of fragment ions differs significantly. The formation of stable carbocations dictates the major fragmentation pathways. For instance, the spectrum of di-tert-butyl disulfide is dominated by the tert-butyl cation at m/z 57. The other isomers show a more complex fragmentation pattern, including the loss of butyl radicals and subsequent rearrangements.

This comprehensive spectroscopic comparison provides a robust framework for the differentiation and characterization of this compound isomers. The presented data and protocols serve as a valuable resource for researchers and professionals working with these and related organosulfur compounds.

References

Evaluating the Cost-Effectiveness of Dibutyl Disulfide in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibutyl disulfide (DBDS) is a versatile organosulfur compound with applications across various industrial sectors, primarily as a catalyst sulfiding agent in refineries and as an extreme pressure (EP) additive in lubricants. This guide provides an objective comparison of its performance and cost-effectiveness against common alternatives in these key applications, supported by available experimental data and detailed methodologies.

Section 1: this compound as a Catalyst Sulfiding Agent

The activation of hydrotreating and hydrocracking catalysts in refineries is a critical process that involves the conversion of metal oxides on the catalyst surface to their active metal sulfide form. This is achieved through a process called sulfiding, where a sulfur-containing compound is introduced into the reactor. This compound is one such compound used for this purpose, with its primary competitors being Dimethyl disulfide (DMDS) and Di-tert-butyl Polysulfide (TBPS).

Performance Comparison of Sulfiding Agents

The selection of a suitable sulfiding agent depends on a variety of factors, including sulfur content, decomposition temperature, safety considerations, and cost. While direct comparative experimental data for this compound is limited in publicly available literature, a comparison with its main alternatives can be made based on their known properties.

PropertyThis compound (DBDS)Dimethyl Disulfide (DMDS)Di-tert-butyl Polysulfide (TBPS)
Sulfur Content (% w/w) ~35.9%~68%[1]~54%[1]
Decomposition Temperature Not readily available360-460°F (182-238°C)[2]As low as 320°F (160°C)[3]
Flash Point 93 °C (199.4 °F)15 °C (59 °F)>100 °C (212 °F)[4]
Odor Strong, unpleasantStrong, garlic-like[3]Diesel-like, less offensive[4]
Byproducts of Decomposition Butane, Hydrogen SulfideMethane, Hydrogen Sulfide[3]Isobutane, Isobutene, Hydrogen Sulfide[3]
Safety Classification Combustible liquidFlammable liquid[3]Non-flammable liquid[3]

Key Observations:

  • Sulfur Content and Cost-Effectiveness: DMDS offers the highest sulfur content, meaning less of the agent is required to achieve the desired level of sulfidation, which often translates to a lower total cost.[1][2] TBPS has a lower sulfur content than DMDS, requiring approximately 25% more product for the same sulfiding effect.[3] The sulfur content of DBDS is significantly lower than both DMDS and TBPS, which would likely increase the volume of product required and impact its cost-effectiveness.

  • Safety: TBPS and DBDS have significantly higher flash points than DMDS, classifying them as non-flammable or combustible rather than flammable.[3][4] This is a major advantage in terms of transportation, storage, and handling safety in a refinery environment.

  • Decomposition and Byproducts: TBPS decomposes at a lower temperature than DMDS, which can be advantageous in certain sulfiding procedures.[3] The byproducts of decomposition also differ; DMDS produces methane, which can dilute the hydrogen-rich recycle gas, while TBPS produces isobutane and isobutene, which are less likely to have this effect.[3]

Experimental Protocol: In-Situ Catalyst Sulfiding

The following is a generalized protocol for the in-situ sulfiding of a hydrotreating catalyst in a lab-scale trickle-bed reactor. Specific parameters will vary depending on the catalyst, feedstock, and sulfiding agent used.

Objective: To convert the metal oxide catalyst to its active sulfide form.

Apparatus:

  • High-pressure, fixed-bed reactor (e.g., trickle-bed microreactor)

  • Mass flow controllers for gas and liquid feeds

  • High-pressure pump for liquid feed

  • Temperature controller and furnace

  • Gas chromatograph (GC) for online analysis of effluent gas

  • Condenser and liquid-gas separator

Procedure:

  • Catalyst Loading: Load the reactor with a known quantity of the hydrotreating catalyst.

  • Drying: Heat the catalyst bed under a flow of inert gas (e.g., nitrogen) to remove any adsorbed water.

  • Wetting: Introduce a sulfur-free hydrocarbon feed (e.g., straight-run gasoil) into the reactor at a low temperature to wet the catalyst bed.

  • Pressurization: Pressurize the system with hydrogen to the desired operating pressure.

  • First Temperature Plateau (Initial Sulfiding):

    • Increase the reactor temperature to the initial sulfiding temperature (typically 220-250°C).[5]

    • Once the temperature is stable, introduce the sulfiding agent (DBDS, DMDS, or TBPS) into the feed at a predetermined concentration.

    • Maintain this temperature until H₂S breakthrough is detected in the effluent gas, indicating that the initial sulfiding is underway.[6]

  • Second Temperature Plateau (Main Sulfiding):

    • Ramp up the reactor temperature to the final sulfiding temperature (typically 310-330°C).[5]

    • Continue to inject the sulfiding agent.

    • Monitor the H₂S concentration in the recycle gas. The sulfiding process is considered complete when the H₂S concentration stabilizes at a high level.[7]

  • Post-Sulfiding Treatment: Once sulfiding is complete, stop the injection of the sulfiding agent and adjust the process conditions for the start of the hydrotreating reaction.

Logical Workflow for Catalyst Sulfiding

G Catalyst Sulfiding Workflow start Start load_catalyst Load Catalyst into Reactor start->load_catalyst dry_catalyst Dry Catalyst Bed (Inert Gas Flow) load_catalyst->dry_catalyst wet_catalyst Wet Catalyst Bed (Sulfur-Free Feed) dry_catalyst->wet_catalyst pressurize Pressurize with Hydrogen wet_catalyst->pressurize first_plateau First Temperature Plateau (220-250°C) pressurize->first_plateau inject_sulfiding_agent Inject Sulfiding Agent first_plateau->inject_sulfiding_agent h2s_breakthrough Monitor for H₂S Breakthrough inject_sulfiding_agent->h2s_breakthrough second_plateau Second Temperature Plateau (310-330°C) h2s_breakthrough->second_plateau Breakthrough Detected monitor_h2s Monitor H₂S Concentration second_plateau->monitor_h2s sulfiding_complete Sulfiding Complete monitor_h2s->sulfiding_complete H₂S Stabilized end End sulfiding_complete->end

A simplified workflow for the in-situ sulfiding of hydrotreating catalysts.

Section 2: this compound as an Extreme Pressure (EP) Lubricant Additive

In applications with high loads and pressures, such as in gearboxes and metalworking fluids, the lubricating film can break down, leading to metal-to-metal contact, wear, and potential seizure. Extreme pressure (EP) additives are incorporated into lubricants to form a protective film on the metal surfaces under these severe conditions. This compound is used as such an additive, where it competes with other sulfur carriers like other organic disulfides and polysulfides, as well as phosphorus- and chlorine-containing compounds.

Performance Comparison of EP Additives

The performance of EP additives is typically evaluated using a four-ball tester, which measures the lubricant's ability to prevent wear and withstand high loads. Key parameters include the wear scar diameter, the weld point, and the coefficient of friction.

Additive TypeExample(s)Typical Performance Characteristics
This compound (DBDS) This compoundData not readily available in comparative studies.
Other Organic Disulfides Dibenzyl Disulfide (DBDS), Dioctyl Disulfide (DODS)Good EP and anti-wear properties. Performance can be superior to chlorinated paraffins and ZDDP in some base oils.
Polysulfides Di-tert-butyl Polysulfide (TBPS)Excellent EP performance, though can be corrosive to some metals.
Zinc Dithiophosphates Zinc Dialkyldithiophosphate (ZDDP)Widely used for anti-wear and antioxidant properties, but with limitations on phosphorus content in some applications.
Chlorinated Paraffins Medium Chain Chlorinated Paraffins (MCCP)Effective EP additives but facing increasing environmental and health concerns.

Note: The performance of EP additives is highly dependent on the base oil and the specific operating conditions.

Experimental Protocol: Four-Ball Wear and Extreme Pressure Tests

The following protocols are based on ASTM D4172 for wear preventive characteristics and ASTM D2783 for extreme pressure properties.

Objective: To evaluate the anti-wear and extreme pressure properties of a lubricating fluid containing this compound or its alternatives.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel test balls (12.7 mm diameter)

  • Microscope for measuring wear scars

  • Torque wrench

Procedure for Wear Preventive Test (ASTM D4172):

  • Preparation: Thoroughly clean the test balls, test cup, and locking ring with a suitable solvent and dry them.

  • Assembly: Place three clean balls in the test cup, place the locking ring over them, and tighten the locknut to a specified torque.

  • Sample Addition: Pour the lubricant sample into the test cup to cover the balls.

  • Test Execution:

    • Place the fourth ball in the chuck of the test machine.

    • Assemble the test cup into the machine.

    • Apply a load of 392 N (40 kgf).[8]

    • Start the motor and run at 1200 rpm for 60 minutes at a temperature of 75°C.[8]

  • Measurement:

    • At the end of the test, disassemble the apparatus and clean the three lower balls.

    • Measure the diameter of the wear scars on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

    • Calculate the average wear scar diameter.

Procedure for Extreme Pressure Test (ASTM D2783):

  • Preparation and Assembly: Follow steps 1-3 of the wear preventive test.

  • Test Execution:

    • Start the motor and run at 1760 rpm.[9]

    • Apply a series of increasing loads for 10-second intervals until welding of the balls occurs.[9] Welding is indicated by a sharp increase in friction, noise, or motor stoppage.

  • Measurement:

    • The weld point is the lowest applied load at which welding occurs.[10]

    • The load-wear index (LWI) is calculated from the wear scar diameters at loads below the weld point.

Logical Workflow for Four-Ball Testing

G Four-Ball Lubricant Testing Workflow start Start prepare_components Clean and Prepare Test Balls and Cup start->prepare_components assemble_apparatus Assemble Three Lower Balls in Test Cup prepare_components->assemble_apparatus add_lubricant Add Lubricant Sample assemble_apparatus->add_lubricant select_test Select Test Type add_lubricant->select_test wear_test Wear Preventive Test (ASTM D4172) select_test->wear_test Wear ep_test Extreme Pressure Test (ASTM D2783) select_test->ep_test EP set_wear_params Set Parameters: Load, Speed, Temp, Time wear_test->set_wear_params set_ep_params Set Initial Load and Speed ep_test->set_ep_params run_wear_test Run Test set_wear_params->run_wear_test measure_wear_scar Measure Wear Scar Diameters run_wear_test->measure_wear_scar calculate_avg_wear Calculate Average Wear Scar measure_wear_scar->calculate_avg_wear end End calculate_avg_wear->end run_ep_test Run 10-second Test set_ep_params->run_ep_test check_welding Welding Occurred? run_ep_test->check_welding increase_load Increase Load check_welding->increase_load No record_weld_point Record Weld Point check_welding->record_weld_point Yes increase_load->run_ep_test calculate_lwi Calculate Load-Wear Index record_weld_point->calculate_lwi calculate_lwi->end

A workflow for conducting four-ball wear and extreme pressure tests on lubricants.

Section 3: Cost-Effectiveness Evaluation

A comprehensive cost-effectiveness analysis requires consideration of not only the purchase price of the chemical but also its performance, the quantity required, and any associated handling, storage, and safety costs.

Sulfiding Agents
  • DMDS: Generally considered the most cost-effective option due to its high sulfur content and lower price per kilogram.[1][2] However, its low flash point necessitates specialized storage and handling, which can add to the overall cost.

  • TBPS: While having a higher purchase price and requiring a larger volume than DMDS, the safety benefits of TBPS (non-flammable, lower odor) can lead to cost savings in terms of logistics, safety infrastructure, and personnel training.[4]

  • This compound: With a lower sulfur content than both DMDS and TBPS, a significantly larger quantity of DBDS would be needed to achieve the same sulfiding effect, which would likely make it a less cost-effective option unless its purchase price is substantially lower.

Extreme Pressure Additives

Conclusion

This compound presents a mixed profile in terms of its cost-effectiveness in major industrial applications.

As a sulfiding agent , its lower sulfur content compared to DMDS and TBPS is a significant drawback from a cost-per-unit-of-sulfur perspective. However, its higher flash point compared to DMDS offers a safety advantage. For applications where safety is paramount and the higher volume requirement is manageable, it could be considered, but DMDS and TBPS generally offer a more favorable balance of performance, cost, and safety.

As an extreme pressure additive , a lack of publicly available, direct comparative performance data for this compound makes a definitive cost-effectiveness evaluation challenging. While it belongs to a class of compounds known to be effective EP agents, further experimental testing is required to quantify its performance against alternatives like other organic disulfides, polysulfides, and ZDDP.

For researchers and professionals in drug development and other fine chemical synthesis, this compound remains a valuable intermediate.[9] However, for large-scale industrial applications like catalyst sulfiding and lubrication, a thorough evaluation of the alternatives is crucial to determine the most cost-effective solution.

References

Comparative analysis of the thermal stability of different dialkyl disulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various dialkyl disulfides, crucial organosulfur compounds with significant roles in flavor chemistry, atmospheric science, and as intermediates in pharmaceutical and industrial applications. Understanding their thermal decomposition behavior is paramount for predicting their fate in various processes and for the development of stable formulations. This analysis is supported by experimental data and detailed methodologies to assist researchers in their own investigations.

Executive Summary

The thermal stability of dialkyl disulfides is primarily dictated by the strength of the sulfur-sulfur (S-S) bond and the nature of the attached alkyl groups. Generally, the thermal stability of linear dialkyl disulfides decreases as the length of the alkyl chain increases. This is attributed to the increasing inductive effect of longer alkyl chains, which can weaken the S-S bond, and the greater steric hindrance that can favor decomposition. Branched-chain dialkyl disulfides tend to have lower thermal stability compared to their linear counterparts.

Quantitative Data Summary

The following table summarizes the thermal decomposition temperatures of selected dialkyl disulfides based on available experimental data. It is important to note that the decomposition temperatures can vary depending on the experimental conditions, such as the heating rate, atmosphere, and presence of catalysts or solvents.

Dialkyl DisulfideMolecular FormulaStructureDecomposition Temperature Range (°C)Onset Decomposition Temperature (°C)Experimental MethodReference
Dimethyl Disulfide (DMDS)C₂H₆S₂CH₃-S-S-CH₃316 - 373~182-232 (in HVGO)Pyrolysis / Corrosion Study[1]
Diethyl Disulfide (DEDS)C₄H₁₀S₂CH₃CH₂-S-S-CH₂CH₃200 - 800 (cracker)Not SpecifiedBench-scale Cracker[1]
Diisopropyl DisulfideC₆H₁₄S₂(CH₃)₂CH-S-S-CH(CH₃)₂274 - 304Not SpecifiedPyrolysis[1]

Note: The data presented is compiled from different sources and may have been obtained under varying experimental conditions. Direct comparison should be made with caution.

Thermal Decomposition Pathway

The thermal decomposition of dialkyl disulfides is a complex process that primarily initiates with the homolytic cleavage of the sulfur-sulfur bond, which is typically the weakest bond in the molecule. This initial step forms two thiyl radicals (RS•). These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and recombination, leading to the formation of a complex mixture of products such as thiols, sulfides, alkenes, and hydrogen sulfide.

The following diagram illustrates a simplified, generalized pathway for the thermal decomposition of a dialkyl disulfide.

G General Thermal Decomposition Pathway of Dialkyl Disulfides RSSR Dialkyl Disulfide (R-S-S-R) Two_RS 2x Thiyl Radical (R-S•) RSSR->Two_RS S-S Bond Cleavage Thiol Thiol (R-SH) Two_RS->Thiol H-abstraction Sulfide Sulfide (R-S-R) Two_RS->Sulfide Recombination/Disproportionation Alkene Alkene Two_RS->Alkene β-scission H2S Hydrogen Sulfide (H₂S) Thiol->H2S Further Decomposition Heat Heat (Δ)

Caption: A simplified diagram illustrating the initiation and major product formation pathways in the thermal decomposition of dialkyl disulfides.

Experimental Protocols

The thermal stability of dialkyl disulfides is most commonly evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS) is also a powerful technique for identifying the decomposition products.

Thermogravimetric Analysis (TGA) of Volatile Dialkyl Disulfides

This protocol provides a general procedure for determining the thermal stability of liquid dialkyl disulfides using TGA.

Objective: To determine the onset decomposition temperature and mass loss profile of a dialkyl disulfide as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision microbalance.

  • Volatile sample pans and lids (e.g., aluminum, hermetically sealed with a pinhole).

  • Inert purge gas (e.g., high-purity nitrogen or argon).

  • Microsyringe for sample loading.

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Place a clean, empty volatile sample pan on the TGA balance and tare it.

  • Using a microsyringe, carefully dispense a small amount of the liquid dialkyl disulfide (typically 5-10 mg) into the pan.

  • Immediately seal the pan with a lid containing a small pinhole to allow for the escape of volatile decomposition products while minimizing sample loss due to evaporation at lower temperatures.

  • TGA Analysis:

    • Place the sealed sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset decomposition temperature, which is the temperature at which significant mass loss begins. This can be determined using various methods, such as the intersection of the baseline with the tangent of the decomposition curve.

    • Note the temperature at which 5% and 50% mass loss occurs for comparative purposes.

The following diagram illustrates the typical workflow for a TGA experiment.

G Experimental Workflow for TGA of Dialkyl Disulfides Start Start Calibrate Calibrate TGA Start->Calibrate Prepare Prepare Sample in Volatile Pan Calibrate->Prepare Load Load Sample into TGA Prepare->Load Purge Purge with Inert Gas Load->Purge Heat Heat at Constant Rate Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze Data (Onset Temp, Mass Loss) Record->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal of Dibutyl Disulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of dibutyl disulfide is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential safety and logistical information, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause skin and eye irritation[1][2][3]. Before handling, it is crucial to be familiar with its hazards and to use appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing[4]. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[4][5].

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[5][6].

  • Waste Identification and Collection:

    • All solutions containing this compound and materials contaminated with it (e.g., gloves, absorbent pads) should be considered hazardous waste[6].

    • Collect liquid waste in a dedicated, properly labeled, and chemically compatible container. The container must have a secure, leak-proof closure[7]. Plastic is often preferred for waste storage[8].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Include an accurate description of the contents, including any other chemicals present in the mixture[9].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of generation[8][9][10].

    • The SAA should be inspected weekly for any signs of leakage[10].

    • Ensure that incompatible chemicals are segregated. For instance, store acids and bases separately, and keep oxidizing agents away from organic compounds[7][10].

  • Arranging for Disposal:

    • Once the waste container is full or you no longer intend to add to it, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup[5][8][9].

    • Federal law requires that hazardous waste be disposed of at a licensed facility[5].

  • Disposal of Empty Containers:

    • A container that has held this compound can be disposed of as regular trash only after it has been triple-rinsed with a suitable solvent (such as ethanol or acetone)[6].

    • The rinsate from this process must be collected and disposed of as hazardous waste[6].

    • After rinsing, deface or remove all chemical labels from the container before placing it in the regular trash[6].

Quantitative Data Summary

While specific quantitative regulatory limits for this compound disposal are not broadly published and can vary by jurisdiction, the following table summarizes its key physical and safety properties. Always consult your local regulations and institutional guidelines for specific disposal thresholds.

PropertyValueSource
CAS Number 629-45-8[1]
Molecular Formula C8H18S2[1]
Molecular Weight 178.36 g/mol [1]
Flash Point 93 °C (199.4 °F) - closed cup[1]
Density 0.938 g/mL at 25 °C[1]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[1]
Storage Class Code 10 - Combustible liquids[1]

Experimental Protocols

The procedures outlined in this document are based on established laboratory safety protocols and hazardous waste management guidelines. No experimental data is cited; therefore, detailed methodologies for specific experiments are not applicable.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Dibutyl_Disulfide_Disposal cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Management start This compound Waste Generated collect Collect in a Labeled, Compatible Container start->collect empty_q Is Container Empty? start->empty_q Container Status ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat collect->ppe store Store Sealed Container in Satellite Accumulation Area (SAA) collect->store segregate Segregate from Incompatible Chemicals store->segregate contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup segregate->contact_ehs transport Transport to a Licensed Hazardous Waste Facility contact_ehs->transport end Proper Disposal transport->end triple_rinse Triple-Rinse with Appropriate Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->collect Add to Waste deface Deface or Remove Label collect_rinsate->deface trash Dispose of Container in Regular Trash deface->trash

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dibutyl Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Dibutyl disulfide, a common laboratory reagent, presents potential hazards that necessitate strict adherence to safety protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the first and most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound under various laboratory scenarios.

Body PartStandard HandlingSpill or EmergencySpecifications
Eyes/Face Tightly fitting safety goggles with side-shields.Chemical safety goggles and a face shield.Must conform to EN 166 (EU) or NIOSH (US) approved standards.[1][2]
Skin Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) and a lab coat.Chemical-resistant gloves, boots, and a chemical-impermeable suit.Gloves should be inspected prior to use and replaced if any signs of degradation or breakthrough are observed.[3]
Respiratory Work in a well-ventilated area, typically a fume hood.Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges, or a self-contained breathing apparatus (SCBA).To be used if ventilation is inadequate, if aerosols are generated, or during a large spill.[1]

Operational Plan: Step-by-Step Handling Procedures

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Inspect and Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handle_dispense Dispense this compound prep_emergency->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_seal Keep Containers Tightly Sealed handle_reaction->handle_seal post_decontaminate Decontaminate Work Area handle_seal->post_decontaminate post_remove_ppe Remove and Dispose of PPE post_decontaminate->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Procedural workflow for the safe handling of this compound.

1. Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Inspect and Don PPE: Carefully inspect all required PPE for damage and wear it correctly.

  • Prepare Workspace: Ensure work is conducted in a properly functioning chemical fume hood.[4]

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4]

2. Handling:

  • Dispensing: Use caution when dispensing the chemical to avoid splashes and the generation of aerosols.

  • Experimental Procedure: Carry out the experiment, being mindful of potential incompatibilities with other reagents.

  • Container Sealing: Keep the container of this compound tightly closed when not in use to prevent the release of vapors.[1][3][4]

3. Post-Handling:

  • Decontamination: Clean the work area thoroughly with an appropriate solvent.

  • PPE Removal: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items in the designated waste stream.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[4]

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following plan provides guidance for the disposal of this compound and contaminated materials.

Waste Segregation and Collection
Waste TypeCollection ContainerLabeling
Unused this compound A designated, sealed, and clearly labeled waste container."Hazardous Waste: this compound"
Contaminated Solids (e.g., gloves, absorbent pads) A separate, sealed, and clearly labeled waste container."Hazardous Waste: Solid materials contaminated with this compound"
Contaminated Glassware A designated, puncture-resistant container."Hazardous Waste: Glassware contaminated with this compound"

Disposal Procedure

Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Collect Liquid Waste storage_label Label Waste Containers Clearly collect_liquid->storage_label collect_solid Collect Solid Waste collect_solid->storage_label collect_glass Collect Contaminated Glassware collect_glass->storage_label storage_seal Seal Containers Tightly storage_label->storage_seal storage_area Store in a Designated, Ventilated Area storage_seal->storage_area disposal_schedule Schedule Pickup with a Licensed Waste Disposal Company storage_area->disposal_schedule disposal_documentation Complete all Necessary Waste Manifests disposal_schedule->disposal_documentation disposal_transfer Transfer Waste to Disposal Personnel disposal_documentation->disposal_transfer

Caption: Step-by-step process for the disposal of this compound waste.

1. Collection:

  • Segregate waste into the appropriate, clearly labeled containers as described in the table above.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety protocols.[5][6]

2. Temporary Storage:

  • Ensure all waste containers are tightly sealed to prevent leaks and vapor release.[1]

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of this compound waste through a licensed and approved hazardous waste disposal company.[3][4][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[3][4][5]

  • Complete all required documentation for waste transfer.

By adhering to these detailed safety and logistical guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutyl disulfide
Reactant of Route 2
Reactant of Route 2
Dibutyl disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.